molecular formula C27H44N10O6 B1666059 Antipain (dihydrochloride) CAS No. 37691-11-5

Antipain (dihydrochloride)

Cat. No.: B1666059
CAS No.: 37691-11-5
M. Wt: 604.7 g/mol
InChI Key: SDNYTAYICBFYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antipain (dihydrochloride) is a dipeptide.

Properties

IUPAC Name

2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNYTAYICBFYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37691-11-5, 37682-72-7
Record name Antipain
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37691-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[[(1-carboxyphenethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-valinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Valinamide, N2-[[(1-carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Antipain Dihydrochloride: Discovery, Mechanistic Profiling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

Antipain is a naturally occurring, low-molecular-weight peptide aldehyde that functions as a highly potent, reversible inhibitor of serine and cysteine proteases. Discovered in 1972 by Hamao Umezawa, Hiroyuki Suda, and their research team at the Institute of Microbial Chemistry in Tokyo, antipain was originally isolated from the culture filtrates of actinomycetes, specifically Streptomyces michiganensis and Streptomyces yokosukanensis[1].

The identification of antipain closely followed the discovery of leupeptin, marking a pivotal era in microbial drug discovery where secondary metabolites were recognized not just as antibiotics, but as highly specific enzyme modulators[2]. Today, antipain dihydrochloride remains a critical reagent for preserving protein integrity during complex cellular extractions.

Chemical Structure and Mechanism of Action

Antipain dihydrochloride (CAS: 37682-72-7) is chemically defined as[(S)-1-carboxy-2-phenylethyl]carbamoyl-L-arginyl-L-valyl-argininal[1]. In laboratory applications, the dihydrochloride salt is the preferred formulation because it confers optimal aqueous solubility (up to 50 mg/mL in H₂O) and enhances molecular stability.

Mechanistic Causality: The inhibitory efficacy of antipain is driven by its C-terminal L-argininal moiety. The terminal aldehyde group functions as a transition-state analog. When antipain enters the active site of a target protease, the nucleophilic catalytic residue (the hydroxyl group of a serine protease or the sulfhydryl group of a cysteine protease) attacks the electrophilic carbonyl carbon of the aldehyde. This interaction forms a stable, yet reversible, hemiacetal or thiohemiacetal tetrahedral intermediate[1]. Because the enzyme is locked into this transition state, natural substrate access is completely blocked.

Mechanism A Antipain (Argininal Aldehyde) C Nucleophilic Attack (OH- or SH- on Carbonyl) A->C B Protease Active Site (Serine/Cysteine) B->C D Tetrahedral Intermediate (Hemiacetal/Thiohemiacetal) C->D Transition State E Reversible Enzyme Inhibition D->E Blocked Access

Fig 1. Reversible inhibition mechanism of Antipain via hemiacetal formation.

Quantitative Inhibition Profile

Antipain exhibits a broad but highly specific inhibition profile. While its action resembles that of leupeptin, antipain is distinct in its lower affinity for plasmin and its superior inhibition of cathepsin A.

Table 1: Inhibitory Profile of Antipain Dihydrochloride

Target EnzymeProtease ClassIC50 / KiExperimental Notes
Papain Cysteine0.16 µg/mLHighly sensitive; primary target for initial isolation screens[3].
Trypsin Serine0.26 µg/mLPotent inhibition; competitive active-site binding[3].
Cathepsin B Cysteine0.59 µg/mLHighly effective for lysosomal protease neutralization[3].
Cathepsin A Serine1.19 µg/mLStronger inhibition compared to leupeptin.
Calpain I CysteineKi = 1.4 µMEffective against calcium-dependent endopeptidases[3].
Plasmin Serine>93 µg/mLWeakly inhibited; demonstrates target selectivity[3].

Biosynthesis and Isolation Workflow

The original isolation protocol developed by Umezawa and colleagues relied heavily on bio-guided fractionation. Fractions were continuously assayed for anti-papain activity to ensure the active metabolite was retained throughout the purification steps[4][5].

Isolation S1 Cultivation of Streptomyces sp. (S. michiganensis / S. yokosukanensis) S2 Culture Filtration (Removal of Mycelial Biomass) S1->S2 S3 Active Carbon Adsorption (Elution with Acidic Solvent) S2->S3 S4 Ion Exchange Chromatography (Purification of Peptides) S3->S4 S5 Lyophilization & Crystallization (Yielding Antipain Dihydrochloride) S4->S5 QC QC: Anti-papain Activity Assay S5->QC Biological Validation

Fig 2. Isolation workflow of Antipain from Streptomyces culture filtrates.

Experimental Protocols & Field-Proven Insights

As a self-validating system, any protocol utilizing antipain must account for the chemical vulnerability of its aldehyde group. The following methodologies are engineered to prevent premature degradation.

Protocol 1: Preparation and Storage of Stock Solutions

Causality & Rationale: The terminal aldehyde of antipain is highly susceptible to oxidation (converting to an inactive carboxylic acid) and racemization in aqueous environments. Strict temporal and thermal controls are mandatory[6].

  • Equilibration: Allow the lyophilized Antipain dihydrochloride vial to reach room temperature in a desiccator before opening. Insight: This prevents condensation, which accelerates aldehyde degradation.

  • Reconstitution: Dissolve the powder in sterile, ultra-pure H₂O to achieve a stock concentration of 10 to 50 mg/mL.

    • Self-Validation Check: The resulting solution must be clear to slightly hazy yellow. Significant particulate matter indicates impurities or degradation[6].

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C. The aqueous stock is stable for approximately 1 month at -20°C[6].

  • Working Dilution: Thaw a single aliquot on ice immediately before use. Discard any unused diluted solution after 24 hours, as the aldehyde moiety will rapidly oxidize[6].

Protocol 2: Application in Cell Lysis Buffers for Protein Extraction

Causality & Rationale: During cell lysis, compartmentalized proteases (like lysosomal cathepsins) are released into the extract, threatening the integrity of target proteins. Antipain is heavily utilized in protease inhibitor cocktails for isolating nuclear extracts and preparing adipocyte proteins for Western blotting.

  • Buffer Preparation: Prepare the base lysis buffer on ice (e.g., RIPA buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, pH 7.4).

  • Just-in-Time Supplementation: Immediately prior to lysis, add Antipain dihydrochloride to a final working concentration of 50 µg/mL.

  • Synergistic Inhibition: Combine antipain with complementary inhibitors (e.g., EDTA for metalloproteases, PMSF for uninhibited serine proteases) to ensure complete lysate protection.

  • Extraction: Resuspend the cell pellet in the supplemented buffer and incubate on ice for 30 minutes with periodic agitation.

  • Validation: Perform a Western blot for a highly sensitive housekeeping protein (e.g., GAPDH). The presence of sharp, distinct bands without lower-molecular-weight smearing validates the efficacy of the protease inhibition.

Conclusion

Antipain dihydrochloride remains a cornerstone reagent in protein chemistry. Its discovery from Streptomyces highlighted the evolutionary arms race of microbial secondary metabolism, yielding a highly specific transition-state analog. By understanding its chemical vulnerabilities—specifically the reactive aldehyde group—researchers can design robust, self-validating protocols that ensure the absolute preservation of protein integrity during complex biochemical extractions.

References

  • ChemicalBook. "ANTIPAIN, DIHYDROCHLORIDE | 37682-72-7". ChemicalBook. 3

  • Sigma-Aldrich. "Antipain protease inhibitor 37682-72-7". Sigma-Aldrich.

  • MEROPS - the Peptidase Database. "Small-molecule inhibitor: antipain". EMBL-EBI. 1

  • SciSpace. "Chemistry of enzyme inhibitors of microbial origin". SciSpace. 2

  • The Journal of Antibiotics. "ANTIPAIN, A NEW PROTEASE INHIBITOR ISOLATED FROM AGTINOMYCETES". J-STAGE.4

  • Sigma-Aldrich. "Antipain protease inhibitor 37682-72-7 (Preparation Note)". Sigma-Aldrich.6

  • Semantic Scholar. "Antipain, a new protease inhibitor isolated from actinomycetes". Semantic Scholar. 5

Sources

Technical Deep Dive: Antipain ([(S)-1-Carboxy-2-Phenylethyl]carbamoyl-L-Arg-L-Val-L-Arg-al)

[1][2]

Content Type: Technical Reference & Protocol Guide Audience: Biochemists, Structural Biologists, and Drug Discovery Scientists Version: 2.0 (Current as of 2026)[1]

Executive Summary

Antipain is a reversible, peptide-aldehyde protease inhibitor isolated from Actinomycetes.[1][2] While often grouped generically with Leupeptin, Antipain exhibits a distinct specificity profile, particularly in its high affinity for Cathepsin A and Cathepsin B , alongside trypsin and papain. Its mechanism relies on a C-terminal argininal (aldehyde) moiety that acts as a "transition state analog," forming a covalent—yet reversible—hemiacetal adduct with the active site nucleophile of the target protease.

This guide moves beyond the datasheet to address the physiochemical stability of the aldehyde group, the critical nuances of stock preparation to prevent racemization, and the integration of Antipain into high-yield protein purification workflows.

Structural & Mechanistic Basis[1]

Chemical Architecture

Antipain is a ureylene-containing oligopeptide.[1] Its efficacy is dictated by the C-terminal argininal residue. Unlike standard peptide bonds, the terminal carbon is an aldehyde.

  • Formula:

    
    
    
  • MW: 604.7 g/mol [1][3]

  • Key Feature: The aldehyde group is highly reactive; it is responsible for inhibition but also constitutes the molecule's "Achilles' heel" regarding stability.

Mechanism of Action: The "Transition State Trap"

Antipain does not merely block the active site; it mimics the transition state of peptide bond hydrolysis.

  • Recognition: The arginine side chain occupies the S1 specificity pocket of trypsin-like or cysteine proteases.

  • Attack: The active site nucleophile (Serine-OH or Cysteine-SH) attacks the carbonyl carbon of the Antipain aldehyde.

  • Capture: Instead of cleaving, the enzyme forms a stable hemiacetal (serine proteases) or thiohemiacetal (cysteine proteases) adduct. This tetrahedral intermediate resembles the transition state of natural substrate hydrolysis but cannot proceed to product release.

Note on Reversibility: While the bond is covalent, it is reversible. Dilution or dialysis can dissociate the inhibitor, albeit slowly for high-affinity targets like Cathepsin B (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive binding and hemiacetal formation.

AntipainMechanismEnzymeActive Protease(Serine-OH or Cysteine-SH)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex Recognition (S1 Pocket)AntipainAntipain(C-term Aldehyde)Antipain->ComplexTransitionTetrahedral Intermediate(Hemiacetal/Thiohemiacetal)Complex->Transition Nucleophilic AttackTransition->Enzyme Slow Dissociation (Reversible)InhibitionINHIBITION(Catalytic Cycle Stalled)Transition->Inhibition High Stability

Figure 1: Kinetic mechanism of Antipain.[1] The inhibitor traps the enzyme in a tetrahedral transition state analog.

Technical Specifications & Stability

Solubility & Stock Preparation

The aldehyde group is prone to oxidation (to inactive carboxylic acid) and racemization (loss of chiral specificity) at neutral/alkaline pH.

SolventSolubilityStability ProfileRecommendation
Water ~50 mg/mLUnstable at pH > 7.[1] Oxidizes over time.Use for immediate use only.
DMSO >50 mg/mLHigh stability at -20°C.Preferred for Stock.
Methanol SolubleModerate.Avoid if protein is sensitive to organic solvents.
Critical Handling Guidelines (The "Experience" Pillar)
  • pH Sensitivity: Never store Antipain stocks at pH > 7.0. The rate of racemization increases exponentially in alkaline conditions, rendering the inhibitor useless.

  • Oxidation: The aldehyde is sensitive to atmospheric oxygen. Flush stock vials with nitrogen or argon if storing for >3 months.

  • Chelating Agents: Antipain is compatible with EDTA/EGTA. In fact, using EDTA is recommended when inhibiting metalloproteases alongside Antipain to prevent calcium-dependent degradation of the inhibitor itself.

Comparative Analysis: Antipain vs. The Field[5]

Researchers often default to "cocktails" without understanding the specific contribution of each component. Antipain is frequently compared to Leupeptin.[2][3]

Table 1: Protease Inhibitor Specificity Matrix

FeatureAntipainLeupeptinPMSF
Primary Targets Trypsin, Papain, Cathepsin A & B Trypsin, Papain, Plasmin Serine Proteases (Broad)
Mechanism Reversible (Aldehyde)Reversible (Aldehyde)Irreversible (Sulfonylation)
Cathepsin B

High Affinity (~0.6 µM)ModerateNo Inhibition
Plasmin Inhibition WeakStrong Moderate
Stability (Aq) Days (pH < 7)Days (pH < 7)Minutes (Hydrolyzes rapidly)
Toxicity Low (Cell culture safe)Low (Cell culture safe)High (Neurotoxic)

Scientist's Insight: If your protein of interest is sensitive to lysosomal degradation during lysis, Antipain is superior to Leupeptin due to its tighter binding of Cathepsin A and B.

Validated Experimental Protocols

Protocol A: Preparation of 1000x Stabilized Stock
  • Goal: Create a 50 mg/mL stock that remains active for 6-12 months.

  • Materials: Antipain dihydrochloride (microbial source), anhydrous DMSO, Nitrogen gas (optional).[1]

  • Weighing: Weigh 10 mg of Antipain dihydrochloride.

  • Solubilization: Add 200 µL of high-grade anhydrous DMSO. Vortex until completely dissolved.

    • Why DMSO? Water promotes hydrate formation at the aldehyde, which is the first step toward oxidation. DMSO prevents this.[4]

  • Aliquot: Dispense 20 µL aliquots into amber microcentrifuge tubes (protects from light).

  • Storage: Store at -20°C. Stable for 1 year.

Protocol B: Lysis Buffer Integration (Protein Purification)[1][2]
  • Context: Preventing degradation of a cytosolic protein during extraction from mammalian cells.

  • Base Buffer: Prepare RIPA or Tris-HCl lysis buffer (pH 7.4).

  • Timing: Add Antipain immediately prior to use.

    • Reason: Once diluted into aqueous buffer at pH 7.4, the clock starts on racemization.

  • Dosage: Add Antipain to a final concentration of 50 µg/mL (1:1000 dilution of stock).

    • Note: If the tissue is rich in lysosomes (e.g., liver, kidney), increase to 100 µg/mL .[1]

  • Cocktail Synergy: Combine with Pepstatin A (1 µg/mL) and PMSF (1 mM) for broad coverage.

Visualization: Protein Extraction Workflow

This workflow emphasizes the critical timing of inhibitor addition to maximize yield.

ExtractionWorkflowcluster_protectionCritical Protection WindowStockAntipain Stock(DMSO, -20°C)MixActive Lysis Cocktail(Prepare <10 min before use)Stock->Mix Dilute 1:1000BufferLysis Buffer Base(Tris/RIPA, pH 7.4)Buffer->MixLysisHomogenization/Sonication(4°C)Mix->Lysis Add ImmediatelyCellsCell PelletCells->LysisSpinCentrifugation(15,000 x g)Lysis->Spin Proteases ReleasedSupernatantClarified Lysate(Protected Protein)Spin->Supernatant

Figure 2: Optimal workflow for incorporating Antipain into protein extraction.[1] The "Critical Protection Window" highlights where lysosomal rupture releases cathepsins, necessitating active inhibitor presence.

References

  • Suda, H., et al. (1972).[2][5] "Antipain, a new protease inhibitor isolated from actinomycetes."[2][5] The Journal of Antibiotics.

  • Umezawa, H. (1976).[2] "Structures and activities of protease inhibitors of microbial origin." Methods in Enzymology.

  • Sigma-Aldrich. (n.d.).[1] "Antipain dihydrochloride Product Information." [1]

  • Tesser, G. I., et al. (1964).[6] "Specificity of Peptidases: Hydrolysis by Trypsin, Papain and Cathepsin B." Biochimica et Biophysica Acta.[6]

  • BenchChem. (2025).[7] "Protocol for Dissolving Compounds in DMSO for Biological Assays."

Technical Guide: Antipain Dihydrochloride (CAS 37682-72-7)

[1][2][3][4][5][6][7]

Executive Summary

Antipain dihydrochloride (N-[Nα-Carbonyl-Arg-Val-Arg-al]-Phe[1][2][3] · 2HCl) is a reversible, peptide-aldehyde protease inhibitor isolated from Streptomyces and Actinomycetes species.[1][2][3][4] It is a critical reagent in the preservation of protein integrity during isolation, distinguished by its high affinity for papain , trypsin , and cathepsins A and B .

Unlike broad-spectrum cocktails that indiscriminately target protease classes, Antipain offers a defined inhibition profile, making it indispensable for studying specific proteolytic pathways—particularly those involving lysosomal cysteine proteases and trypsin-like serine proteases.[1][3] This guide provides a rigorous framework for its preparation, stability maintenance, and experimental application.[3]

Chemical & Physical Profile

Antipain functions as a transition-state analog.[1][2][3] Its terminal aldehyde group is the warhead, forming a reversible hemiacetal adduct with the active site serine or cysteine residue of the target protease.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 37682-72-7
Formula C₂₇H₄₄N₁₀O₆[1][2][3][5][6][7][8][9] · 2HCl
Molecular Weight 677.62 g/mol
Appearance White to off-white lyophilized powder
Solubility Water (50 mg/mL), Methanol, DMSO.[1][2][3][9] Insoluble in Hexane/Benzene.[3][10]
pKa Basic (Arginine residues contribute to positive charge at neutral pH)
Stability (Solid) >3 years at -20°C (Desiccated, protect from light)
Stability (Solution) 1 month at -20°C; <24 hours at 4°C (Subject to oxidation)

Expert Insight: The dihydrochloride salt form renders Antipain highly hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation, which accelerates hydrolysis of the peptide backbone.

Mechanism of Action & Target Specificity

Antipain is often compared to Leupeptin due to structural similarities (both are argininal peptides).[1][2][3] However, their inhibition spectra diverge significantly, dictating their specific use cases.[3]

Mechanistic Pathway

The aldehyde moiety of Antipain acts as an electrophile. Upon entering the protease active site, it undergoes a nucleophilic attack by the hydroxyl (Serine proteases) or thiol (Cysteine proteases) group of the enzyme.[1][2][3] This forms a hemiacetal (or hemithioacetal) transition state analog , effectively locking the enzyme in a non-catalytic conformation.[2][3]

Diagram 1: Mechanism of Protease Inhibition

AntipainMechanismEnzymeActive Protease(Nu: -OH or -SH)ComplexEnzyme-Inhibitor Complex(Tetrahedral Hemiacetal)Enzyme->Complex Nucleophilic AttackDegradationProteolysis(Cleaved Peptides)Enzyme->Degradation Without InhibitorAntipainAntipain(Electrophilic Aldehyde)Antipain->Complex Binding (Ki ~1 µM)Complex->Enzyme Reversible DissociationSubstrateNative ProteinSubstrateSubstrate->Degradation Hydrolysis

Caption: Antipain mimics the transition state, reversibly trapping the protease active site to prevent substrate hydrolysis.[1][2][3][9]

Table 2: Inhibition Kinetics (IC50)[1][2][3]
Target ProteaseIC50 (µg/mL)Specificity Note
Papain 0.16High Specificity (Cysteine)
Trypsin 0.26High Specificity (Serine)
Cathepsin B 0.59Moderate-High (Cysteine)
Cathepsin A 1.19Distinct Advantage over Leupeptin
Cathepsin D 125Weak Inhibition (Aspartyl)
Plasmin >93Low Inhibition (vs. Leupeptin)

Critical Distinction: Use Antipain when Cathepsin A inhibition is required, or when Plasmin activity must be preserved (unlike Leupeptin, which inhibits Plasmin potently).[2][3]

Standardized Protocols

Protocol A: Preparation of Stock Solutions

Self-validating step: Visual clarity check ensures complete dissolution.[1][2][3]

  • Solvent Choice: Use sterile distilled water, Methanol, or DMSO.[3]

    • Recommendation: Water is preferred for short-term use; DMSO for long-term storage (-20°C).[1][2][3]

  • Concentration: Prepare a 50 mg/mL (approx. 74 mM) master stock.

    • Calculation: Dissolve 10 mg Antipain 2HCl in 200 µL solvent.

  • Aliquoting:

    • Dispense into 20-50 µL aliquots in light-protective (amber) tubes.

    • Do not store dilute working solutions (e.g., 50 µg/mL); the terminal aldehyde oxidizes rapidly at low concentrations/neutral pH.[2]

  • Storage: Freeze at -20°C immediately. Stable for 1 month.

Protocol B: Optimized Lysis Buffer (The "Golden Standard")

For total protein extraction from mammalian tissue, Antipain should be part of a cocktail to ensure broad coverage.[2][3]

ComponentConcentrationRole
Antipain 50 µg/mL Inhibits Trypsin, Papain, Cathepsin A/B
Leupeptin10 µg/mLInhibits Serine/Cysteine proteases
Pepstatin A1 µg/mLInhibits Aspartyl proteases (Cathepsin D, Pepsin)
Aprotinin2 µg/mLInhibits Serine proteases
EDTA1-5 mMChelates metalloproteases
PMSF1 mMIrreversible Serine protease inhibitor

Workflow Integration: Add Antipain (and other inhibitors) to the lysis buffer immediately prior to use .[2][3] Proteases are released the moment cell membranes are disrupted; pre-chilling the buffer to 4°C is mandatory to slow kinetic activity.

Diagram 2: Protein Extraction Workflow

ExtractionWorkflowStockAntipain Stock(50 mg/mL in DMSO, -20°C)MixWorking Lysis Buffer(Add Antipain to 50 µg/mL)Stock->Mix Dilute 1:1000BufferLysis Buffer Base(TRIS, NaCl, Detergent)Buffer->MixLysisHomogenization / Lysis(4°C, on Ice)Mix->Lysis Immediate UseSampleCell Pellet / TissueSample->LysisClarifyCentrifugation(14,000 x g, 15 min)Lysis->ClarifySupernatantSoluble Protein Fraction(Protease-Free)Clarify->Supernatant Collect

Caption: Integration of Antipain into a standard protein extraction workflow to prevent degradation.

Strategic Applications & Troubleshooting

Cell Permeability & In Vivo Use

While often cited in cell transformation studies, Antipain has low membrane permeability due to its peptide nature and charge.

  • In Vitro (Lysates): Primary use case.[1][2]

  • Live Cells: High concentrations (100–600 µg/mL) or long incubation times are required for pinocytic uptake.[1][2][3]

  • In Vivo (Mice): Antipain has been used to suppress urethane-induced tumorigenesis (approx. 25-100 mg/kg).[1][2][3][6][7][8][11] It is rapidly metabolized; systemic delivery requires frequent dosing or osmotic pumps.

Troubleshooting Common Issues
IssueCauseSolution
Loss of Activity Aldehyde OxidationDo not store working dilutions.[1][2][3] Discard thawed aliquots after 24 hours.
Precipitation High Concentration in Organic SolventEnsure DMSO stock is warmed to RT before adding to aqueous buffer to prevent "crashing out."[3]
Assay Interference Chemical Cross-reactivityAntipain is an aldehyde; avoid using in assays relying on aldehyde detection or Schiff base formation.

References

  • Suda, H., et al. (1972).[1][2][3][8] "Antipain, a new protease inhibitor isolated from actinomycetes."[3][6][8][4] The Journal of Antibiotics, 25(4), 263-266.[1][2][3][8] Link

  • Umezawa, H. (1976).[2][3] "Structures and activities of protease inhibitors of microbial origin." Methods in Enzymology, 45, 678-695.[1][3] Link

  • Sigma-Aldrich. "Antipain dihydrochloride Product Specification (CAS 37682-72-7)." Merck KGaA.[2][3] Link[1][3]

  • DiPaolo, J. A., et al. (1980).[1][3][8] "Antipain inhibits N-methyl-N'-nitro-N-nitrosoguanidine-induced transformation and increases chromosomal aberrations."[1][2][3][6][7][8] Proceedings of the National Academy of Sciences, 77(11), 6649-6653.[1][3][8] Link[1][3]

  • Cayman Chemical. "Antipain (hydrochloride) Product Information." Link

Antipain Dihydrochloride: Physicochemical Precision in Protease Inhibition

[1][2][3][6]

Executive Summary

Antipain dihydrochloride (CAS 37682-72-7) is a reversible, peptide-based protease inhibitor isolated from Streptomyces species.[1][2][3][4] While widely utilized for its broad-spectrum activity against serine and cysteine proteases—specifically papain, trypsin, and cathepsins A and B—its efficacy in experimental workflows is frequently compromised by handling errors related to its physicochemical properties.[1][2][3]

This technical guide provides a rigorous analysis of Antipain dihydrochloride, centering on its molecular weight (677.62 g/mol ) as the fundamental constant for stoichiometric accuracy.[1][2][3] We move beyond basic datasheets to establish a self-validating protocol for reconstitution, storage, and application, ensuring high-fidelity data in drug development and biochemical research.

Physicochemical Characterization

The precise application of Antipain begins with the distinction between its free base and its salt form.[1] Commercial preparations are almost exclusively the dihydrochloride salt , a choice driven by the need for aqueous solubility and shelf-life stability.[1][2][3]

Molecular Weight & Stoichiometry

The molecular weight of Antipain dihydrochloride is 677.62 g/mol .[4][5] This value is critical for calculating molarity. A common error in laboratory settings is using the molecular weight of the free base (~604.7 g/mol ) for calculations involving the salt, leading to a systematic under-dosing of approximately 10.7%.[1][2]

  • Formula:

    
    [1][2][3][4][6]
    
  • Core Structure: The molecule features a ureylene group and a terminal argininal aldehyde. The aldehyde is the warhead responsible for inhibition but is also the site of instability (oxidation/racemization).[1][2]

  • Salt Composition: The inclusion of two HCl molecules protonates the guanidino groups of the arginine residues, significantly enhancing solubility in polar solvents compared to the free base.[1]

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 37682-72-7
Molecular Weight 677.62 g/mol
Appearance White to pale yellow crystalline powder
Solubility (Water) 50 mg/mL (Clear to slightly hazy)
Solubility (DMSO) ~20 mg/mL
Solubility (Organic) Insoluble in benzene, hexane, chloroform
pKa Basic (due to Arginine residues), but salt form is acidic in solution

Mechanistic Profile

Antipain functions as a transition-state analog.[2][3] Its mechanism of action relies on the terminal aldehyde group , which forms a reversible covalent hemiacetal (with serine proteases) or hemithioacetal (with cysteine proteases) adduct with the active site nucleophile.[1][2][3]

Target Specificity

Antipain is often compared to Leupeptin.[4] However, Antipain exhibits a distinct inhibitory profile:[1][2][3]

  • Higher Potency: More effective against Cathepsin A.[4]

  • Lower Potency: Less effective against Plasmin compared to Leupeptin.[4]

  • Primary Targets: Papain, Trypsin, Cathepsin B, Cathepsin A.[1][2][4][7]

Diagram 1: Mechanism of Action Pathway

The following diagram illustrates the competitive inhibition pathway, highlighting the critical interaction at the active site.[1]

AntipainMechanismProteaseActive Protease(Serine/Cysteine Nucleophile)ComplexEnzyme-Inhibitor Complex(Hemiacetal/Hemithioacetal)Protease->Complex Binding (Reversible)ProductCleaved PeptidesProtease->Product CatalysisAntipainAntipain Dihydrochloride(Aldehyde Warhead)Antipain->Complex Covalent AttackComplex->Protease Dissociation (Slow)SubstrateNative Protein SubstrateSubstrate->Protease Competition

Caption: Antipain acts as a competitive inhibitor, forming a reversible covalent complex with the active site nucleophile, effectively blocking substrate access.[1][2][3]

Technical Workflow: Reconstitution & Handling

To maintain scientific integrity, the handling of Antipain dihydrochloride must be treated as a self-validating system . The instability of the aldehyde group means that improper storage leads to silent failure—where the compound exists but is inactive.[1]

The "Self-Validating" Protocol[1][2][3][4][5][6]
  • Solvent Selection:

    • Water/Buffer: Preferred for immediate use. Maximum solubility ~50 mg/mL.[4][5][7]

    • DMSO: Preferred for long-term frozen stock.[2][3] Prevents hydrolysis.

  • Visual Validation: Upon reconstitution in water (50 mg/mL), the solution should be clear to slightly hazy yellow. If the solution is cloudy or contains precipitate, the salt may have dissociated or the purity is compromised.[1][2][3]

  • Stability Check: The terminal aldehyde is subject to racemization and oxidation at neutral or alkaline pH.

    • Rule: Never store dilute working solutions (e.g., 50 µg/mL).[1][2][3] Prepare fresh.

    • Rule: Stock solutions (10-50 mg/mL) are stable for 1 month at -20°C.[1][2][3]

Diagram 2: Reconstitution Decision Tree

Use this logic flow to determine the optimal preparation method based on your experimental timeline.

ReconstitutionWorkflowStartStart: Dry Powder(Store at -20°C)UsageIntended Usage Timeframe?Start->UsageImmediateImmediate Use(< 24 Hours)Usage->Immediate Single ExperimentLongTermLong Term Storage(> 24 Hours)Usage->LongTerm Stock PreparationSolventH2ODissolve in Water/Buffer(50 mg/mL)Immediate->SolventH2OSolventDMSODissolve in DMSO(20 mg/mL)LongTerm->SolventDMSODiscardDiscard Unused Portion(Aldehyde Oxidation Risk)SolventH2O->Discard After 24hAliquotAliquot to AvoidFreeze-Thaw CyclesSolventDMSO->AliquotStorageStore at -20°C(Stable 1 Month)Aliquot->Storage

Caption: Decision tree for Antipain reconstitution. DMSO is recommended for stock solutions to minimize hydrolysis and oxidation risks during storage.[1]

Biological Applications & Quantitative Standards

Antipain is not a "add and forget" reagent.[1] Its effective concentration varies significantly by target protease. Researchers must calculate the working concentration based on the IC50 values specific to their target, rather than a generic "1000x" dilution.[1]

Table 2: Inhibitory Constants (IC50)
Target ProteaseIC50 (µg/mL)Molar Equivalent (µM)*
Papain 0.16~0.24
Trypsin 0.26~0.38
Cathepsin B 0.59~0.87
Cathepsin A 1.19~1.76
Plasmin > 93> 137

*Calculated using MW 677.62 g/mol .[4][5] Note the significant drop in potency for Plasmin, distinguishing it from Leupeptin.[1][2][3]

Protocol: Standard Inhibition Assay

For validating the activity of a stock solution (QC check):

  • Substrate: Use BANA (Nα-Benzoyl-DL-arginine-β-naphthylamide) as a substrate for Trypsin.[1][2]

  • Control: Run a standard Trypsin assay without inhibitor.

  • Test: Pre-incubate Trypsin with Antipain (50 µg/mL) for 10 minutes at 25°C.

  • Measurement: Add BANA. If Antipain is active, colorimetric/fluorometric signal should be <5% of Control.[1]

References

  • Suda, H., et al. (1972).[1][2][3][4] Antipain, a new protease inhibitor isolated from actinomycetes.[1][4][7][8][9] The Journal of Antibiotics.[4][9] Link

  • Sigma-Aldrich. (n.d.).[2][3] Antipain dihydrochloride Product Information Sheet.[7] Merck KGaA. Link[1][2]

  • Umezawa, H. (1976).[1][2] Structures and activities of protease inhibitors of microbial origin.[1][4][8][9] Methods in Enzymology. Link

  • Santa Cruz Biotechnology. (n.d.).[2][3] Antipain Dihydrochloride Data Sheet.[7][10] SCBT. Link[1][2][3]

  • Cayman Chemical. (n.d.).[2][3] Antipain (hydrochloride) Product Insert.[1][2][3][5][7] Cayman Chemical. Link

Technical Monograph: Antipain – Mechanism, Kinetics, and Reversibility Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Antipain is a reversible inhibitor. [1][2]

It functions as a transition-state analog, primarily targeting serine and cysteine proteases (e.g., papain, trypsin, cathepsins A and B). Its inhibitory mechanism relies on a C-terminal aldehyde group that forms a covalent—yet thermodynamically reversible—hemiacetal or hemithioacetal adduct with the active site nucleophile of the enzyme. Unlike irreversible inhibitors such as E-64 (an epoxide) or PMSF (a sulfonyl fluoride) that permanently alkylate or acylate the catalytic residue, the Antipain-enzyme complex dissociates upon dilution or dialysis, restoring enzymatic activity.

Molecular Identity and Mechanism of Action[3]

Chemical Structure

Antipain ([(S)-1-Carboxy-2-Phenylethyl]-Carbamoyl-L-Arg-L-Val-L-Argal) is a peptide aldehyde isolated from actinomycetes.[3] Its structural distinctiveness lies in the ureylene group and the critical C-terminal argininal (arginine aldehyde) moiety.

The Aldehyde "Trap" Mechanism

The classification of Antipain as "reversible" often confuses researchers because it does form a covalent bond. However, in enzymology, reversibility is defined by the kinetics of dissociation, not just the presence of a covalent link.

  • Binding: The peptide backbone of Antipain occupies the substrate-binding cleft (S subsites), positioning the C-terminal aldehyde carbon directly against the active site nucleophile (Serine-OH or Cysteine-SH).

  • Adduct Formation: The nucleophile attacks the carbonyl carbon of the aldehyde.

    • Serine Proteases: Forms a hemiacetal .

    • Cysteine Proteases: Forms a hemithioacetal .

  • Transition State Mimicry: This adduct mimics the tetrahedral transition state of normal peptide bond hydrolysis. Crucially, this adduct is in chemical equilibrium with the free enzyme and inhibitor. It does not proceed to a stable, non-hydrolyzable product, nor does it permanently modify the enzyme.

Visualization of Inhibition Logic

The following diagram illustrates the equilibrium-based inhibition mechanism compared to irreversible alkylation.

AntipainMechanism cluster_0 Reversible Inhibition (Antipain) cluster_1 Irreversible Control (e.g., E-64) Enzyme Free Enzyme (Active Site -SH/-OH) Complex Tetrahedral Adduct (Hemithioacetal) Enzyme->Complex + Antipain Antipain Antipain (Aldehyde) Complex->Enzyme Dilution/Dialysis EnzymeIrrev Free Enzyme DeadComplex Alkylated Enzyme (Permanent) EnzymeIrrev->DeadComplex Covalent Alkylation E64 E-64 (Epoxide) DeadComplex->EnzymeIrrev No Dissociation

Caption: Antipain forms a reversible equilibrium complex, whereas irreversible inhibitors like E-64 permanently modify the enzyme.

Target Profile and Kinetics

Antipain is a broad-spectrum inhibitor but exhibits distinct potency profiles. It is generally less potent against plasmin than Leupeptin but more potent against Cathepsin A.[2]

Quantitative Inhibition Data ( / )
Target ProteaseEnzyme ClassInhibition TypePotency MetricNotes
Papain CysteineReversible

µg/mL
High affinity; classic target.
Trypsin SerineReversible

µM
Competitive inhibition.
Cathepsin A Serine (carboxypeptidase)Reversible

µg/mL
More potent than Leupeptin.[2]
Cathepsin B CysteineReversible

µg/mL
Major lysosomal target.
Cathepsin K CysteineReversible

nM
Highly potent.
Plasmin SerineReversible

µg/mL
Weak inhibition (Leupeptin is preferred).[2]

Data aggregated from Sigma-Aldrich and PubMed sources [1, 5, 6].

Experimental Protocols

Preparation and Stability
  • Solubility: Soluble in water, methanol, and DMSO (up to 50 mg/mL).[2]

  • Stock Storage: 10 mM stock in water or buffer (pH < 7) is stable for 1 month at -20°C .

  • Critical Instability: The aldehyde group is subject to oxidation and racemization in solution.[2] Working solutions must be prepared fresh and used within 24 hours. Do not store dilute solutions.

Protocol: Validating Reversibility (Rapid Dilution Assay)

To experimentally confirm Antipain's reversibility in your specific system, use the following self-validating protocol. This distinguishes it from tight-binding irreversible inhibitors.

Materials:

  • Protease of interest (e.g., Trypsin).[3][4][5]

  • Chromogenic substrate (e.g., BAPNA).

  • Antipain (100x

    
     concentration).
    

Workflow:

  • Incubation: Incubate Enzyme + Antipain at high concentration (100x

    
    ) for 15 minutes. Activity should be near 0%.
    
  • Rapid Dilution: Dilute the mixture 100-fold into buffer containing the substrate. The final inhibitor concentration is now 1x

    
    .
    
  • Measurement: Immediately monitor absorbance over time.

    • Reversible (Antipain): Activity will recover progressively as the inhibitor dissociates to re-establish equilibrium at the lower concentration.

    • Irreversible (E-64): Activity remains blocked because the enzyme was permanently inactivated during the concentrated incubation step.

DilutionAssay Start Start: Enzyme + Inhibitor (100x IC50) Incubate Incubate 15 min (Activity ~0%) Start->Incubate Dilute Rapid Dilution (1:100) into Substrate Mix Incubate->Dilute Measure Measure Kinetics (Absorbance) Dilute->Measure ResultRev Result A: Activity Recovers (Reversible / Antipain) Measure->ResultRev Dissociation Occurs ResultIrrev Result B: Activity Flatline (Irreversible / E-64) Measure->ResultIrrev Covalent Bond Stable

Caption: The Rapid Dilution Assay differentiates reversible inhibitors (Antipain) from irreversible ones.

Comparative Analysis

FeatureAntipainLeupeptinE-64
Mechanism Reversible (Hemiacetal)Reversible (Hemiacetal)Irreversible (Alkylation)
Chemical Class Peptide AldehydePeptide AldehydeEpoxide
Primary Targets Papain, Trypsin, Cathepsin A/BTrypsin, Plasmin, Cathepsin BCysteine Proteases only (Papain, Cathepsin B/L)
Key Differentiator Higher potency vs. Cathepsin AHigher potency vs. PlasminAbsolute irreversibility (Gold Standard Control)

Scientist's Note: When studying lysosomal flux, Antipain is often used alongside Leupeptin to broaden the inhibition profile, but neither should be used if you require a permanent "stop" to the reaction for downstream mass spectrometry; for that, use E-64 or denaturation.

References

  • Umezawa, H., et al. (1972). Antipain, a new protease inhibitor isolated from actinomycetes.[5] Journal of Antibiotics. Available at: [Link]

  • Biophoretics. Antipain, Serine and cysteine reversible protease inhibitor.[2] Available at: [Link]

  • National Institutes of Health (PubChem). Antipain Compound Summary. Available at: [Link]

  • Viyoch, J., et al. Natural Products as Cathepsin Inhibitors. PMC. Available at: [Link]

  • Tsuge, H., et al. (1999).Inhibition of Cathepsin K by Antipain and Leupeptin.

Sources

Technical Guide: Antipain-Mediated Modulation of Neoplastic Cell Transformation

[1][2][3]

Molecular Profile & Stability

Antipain is a reversible peptide aldehyde protease inhibitor. Its efficacy in transformation assays relies heavily on its structural integrity, specifically the terminal aldehyde group, which is susceptible to oxidation and racemization.

Target Specificity

Antipain is not a broad-spectrum "pan-inhibitor"; it has a distinct inhibitory profile essential for interpreting experimental data:

  • High Affinity: Papain, Trypsin, Cathepsin A & B.[1][2]

  • Moderate/Low Affinity: Plasmin.

  • No Effect: Chymotrypsin, Pepsin.

Critical Handling Protocol (Self-Validating)

To ensure experimental reproducibility, the following handling protocol must be strictly observed. The terminal aldehyde is unstable in dilute solutions.

  • Solubility: Soluble in water, methanol, and DMSO (up to 50 mg/mL).[1][2]

  • Stock Stability: 10 mM stock in water/buffer is stable for 1 month at -20°C .

  • Working Solution: Dilute solutions must be prepared fresh daily and kept on ice.

    • Validation Step: If using Antipain stored >24h at 4°C, perform a quick trypsin-inhibition colorimetric assay (e.g., BAPNA substrate) to verify activity before applying to valuable long-term cultures.[1]

Mechanistic Foundations: The Temporal Paradox

The effect of Antipain on cell transformation is non-linear and time-dependent. It does not merely "block" transformation; it modulates the cellular processing of DNA damage.

The Dual-Effect Mechanism

Research using C3H/10T1/2 and Syrian Hamster Embryo (SHE) cells has established two distinct outcomes based on administration timing relative to X-ray or chemical exposure:

  • Enhancement (Pre-Treatment):

    • Condition: Antipain present 24 hours prior to irradiation.[3][4][5][6][7]

    • Mechanism: Inhibition of constitutive proteases may delay cell cycle progression or alter chromatin conformation, accumulating cells in a radio-sensitive phase or preventing error-free repair initiation.[1]

  • Suppression (Post-Treatment):

    • Condition: Antipain added immediately or up to 5 days after irradiation.[3][5]

    • Mechanism: Suppression of "SOS-like" error-prone DNA repair.[1] Proteolytic cleavage of repressors (analogous to RecA cleaving LexA in bacteria) is required to activate error-prone repair pathways.[1] Antipain blocks this proteolytic activation, forcing the cell to use error-free repair or undergo apoptosis, thus reducing transformation frequency.[1]

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of Antipain's effect on the transformation pathway.

AntipainMechanismcluster_PrePre-Treatment (-24h)cluster_PostPost-Treatment (+10min to +5d)DamageCarcinogenic Insult(X-Ray / Chemical)DNA_LesionDNA Lesion FormationDamage->DNA_LesionEnhancementENHANCED Transformation(Fixation of Damage)DNA_Lesion->EnhancementHigh FrequencySOS_SignalSOS-like Signal(Proteolytic Activation)DNA_Lesion->SOS_SignalAntipain_PreAntipain Pre-LoadCellCycleCell Cycle Delay /Chromatin ModificationAntipain_Pre->CellCycleCellCycle->DNA_LesionSensitizationProteaseTarget Protease(RecA-like activity)SOS_Signal->ProteaseErrorProneError-Prone RepairProtease->ErrorProneCleavage of RepressorSuppressionSUPPRESSED Transformation(Error-Free Repair / Apoptosis)Protease->SuppressionInhibitedAntipain_PostAntipain InhibitionAntipain_Post->ProteaseBlocksErrorProne->Enhancement

Caption: Dual mechanistic pathway of Antipain.[1] Pre-treatment sensitizes cells leading to enhancement, while post-treatment blocks proteolytic activation of error-prone repair, suppressing transformation.[1]

Experimental Protocol: C3H/10T1/2 Transformation Assay

This protocol is optimized for measuring the suppressive effect of Antipain on radiation-induced transformation.

Materials
  • Cell Line: C3H/10T1/2 Clone 8 (Mouse Embryo Fibroblasts).[1][8] Note: Use passage 8–13 only to prevent spontaneous transformation.

  • Medium: BME (Basal Medium Eagle) + 10% Heat-Inactivated FBS.[1]

  • Antipain Stock: 10 mg/mL in sterile distilled water (stored at -20°C).[1]

  • Carcinogen: X-ray source (e.g., 225 kVp) or Chemical Promoter (e.g., TPA).[1]

Workflow Timeline
PhaseDayActionCritical Parameter
Seeding -1Plate cells at ~10⁴ cells/100mm dish.[1][7]Ensure single-cell suspension.
Insult 0Expose to X-rays (e.g., 400 rads).[1]Do not add Antipain yet.
Treatment +1 to +5Add Antipain (10–50 µM).[1]Add fresh Antipain with every medium change.
Promotion +7 to +42Maintain culture (weekly medium change).[1]Cells reach confluence; foci develop on monolayer.
Scoring +42Fix (Methanol) & Stain (Giemsa).[1]Score Type II and Type III foci only.[7]
Detailed Methodology
  • Plating: Seed cells to ensure exponential growth at the time of irradiation.[7]

  • Irradiation: Irradiate cells in medium.

  • Antipain Administration (The "Kennedy Window"):

    • To observe suppression, add Antipain to a final concentration of 6 µg/mL (~10 µM) to 50 µg/mL .[1]

    • Crucial: Antipain can be effective even if added as late as 5 days post-irradiation for a 24-hour pulse.[1][3][5] This suggests the transformation "fixation" process is a prolonged event involving protease activity.

  • Maintenance: Change medium weekly. If maintaining chronic Antipain exposure, add fresh inhibitor with every change.[9]

  • Scoring Criteria:

    • Type I: Tight, piling up, but edge is not invasive (Ignore).[1]

    • Type II: Massive piling up, defined borders, invasive crisscrossing (Score).[1]

    • Type III: Highly invasive, deep staining, swirling orientation (Score).[1]

Experimental Workflow Diagram

Workflowcluster_TreatTreatment WindowStartSeed C3H/10T1/2(Day -1)IrradiateX-Ray Exposure(Day 0)Start->IrradiateTreat_EarlyAdd Antipain(Day 0 - Day 1)Irradiate->Treat_EarlyImmediateTreat_LateAdd Antipain(Day 5 - Day 6)Irradiate->Treat_LateDelayedMaintainIncubate 6 WeeksWeekly Media ChangeTreat_Early->MaintainTreat_Late->MaintainScoreFix & StainScore Type II/III FociMaintain->Score

Caption: C3H/10T1/2 Transformation Assay timeline highlighting the critical Antipain intervention windows.

Data Synthesis: Quantitative Expectations

When validating your assay, your data should align with historical benchmarks. The table below summarizes the expected modulation of transformation frequencies.

Treatment ConditionRelative Transformation FrequencyOutcome
X-Ray Only (Control) 1.0 (Baseline)Standard Induction
Antipain (-24h Pre-treat) 1.5 – 2.0xEnhancement
Antipain (+10m Post-treat) 0.2 – 0.5xSuppression
Antipain (+5 Days Post-treat) 0.4 – 0.6xSuppression
Antipain + TPA (Promoter) 0.1 – 0.3x (vs TPA control)Strong Suppression

Note: Antipain effectively blocks TPA-induced promotion, often more effectively than radiation-only initiation.[1]

Molecular Correlates

Successful suppression of transformation by Antipain is correlated with specific molecular downregulation in the resulting colonies.[10] If you isolate non-transformed colonies from an Antipain-treated group, expect:

  • c-myc: Downregulation (approx. 2.5-fold decrease).[1][10]

  • H-ras: Downregulation (approx.[1] 4-fold decrease) in transfected models (e.g., NIH3T3).[1][10]

  • Sister Chromatid Exchange (SCE): No change. Antipain decouples transformation from gross chromosomal exchanges, indicating a more subtle gene-expression or error-prone repair mechanism.[1]

References

  • Kennedy, A. R. (1982).[1][3][5] Antipain, but not cycloheximide, suppresses radiation transformation when present for only one day at five days post-irradiation.[1][3][5] Carcinogenesis, 3(9), 1093–1095.[1][3] Link

  • Borek, C., Miller, R., Pain, C., & Troll, W. (1979).[1] Conditions for inhibiting and enhancing effects of the protease inhibitor antipain on x-ray-induced neoplastic transformation in hamster and mouse cells.[4] Proceedings of the National Academy of Sciences, 76(4), 1800–1803. Link

  • Geard, C. R., Rutledge-Freeman, M., Miller, R. C., & Borek, C. (1981).[1][6] Antipain and radiation effects on oncogenic transformation and sister chromatid exchanges in Syrian hamster embryo and mouse C3H/10T1/2 cells.[6] Carcinogenesis, 2(12), 1229–1233.[1][6] Link

  • Kuroki, T., & Drevon, C. (1979).[1] Protease inhibitors suppress chemical transformation in C3H/10T1/2 cells.[11] Cancer Research, 39, 2755-2761.[1]

  • Chang, J. D., Li, J. H., Billings, P. C., & Kennedy, A. R. (1991).[1] Antipain-induced suppression of oncogene expression in H-ras-transformed NIH3T3 cells.[1][10] Cancer Research, 51(18), 4810–4814.[1][10] Link

Technical Guide: Antipain Dihydrochloride for Protease Inhibition

[1][2]

Executive Summary

Antipain Dihydrochloride ([(S)-1-Carboxy-2-Phenylethyl]carbamoyl-L-Arginyl-L-Valyl-Argininal) is a reversible, aldehyde-based oligopeptide inhibitor isolated from Actinomycetes.[1][2][3][4][5] It is a critical reagent in biochemical research and drug development for stabilizing protein preparations and characterizing enzymatic pathways.[1]

This guide provides a rigorous technical analysis of Antipain’s utility in inhibiting Trypsin (a serine protease) and Papain (a cysteine protease).[1][2] It moves beyond basic product sheets to offer mechanistic insights, validated protocols, and troubleshooting frameworks for high-fidelity experimental outcomes.[1][2]

Part 1: Scientific Foundations & Mechanism of Action

Structural Biochemistry

Antipain belongs to the ureylene-containing class of protease inhibitors.[1] Its inhibitory potency resides in its C-terminal argininal (arginine aldehyde) group.[1][2]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: ~677.63 g/mol [1]

  • Classification: Reversible transition-state analog.[1][2]

Mechanism of Inhibition

Antipain mimics the natural substrate of the target protease. The inhibition mechanism is driven by the electrophilic nature of the terminal aldehyde carbon, which undergoes a nucleophilic attack by the active site residue of the enzyme.

  • Serine Proteases (Trypsin): The active site Serine-195 hydroxyl group attacks the Antipain aldehyde, forming a stable hemiacetal adduct .[1][2] This mimics the tetrahedral transition state of peptide bond hydrolysis, effectively locking the enzyme.[1]

  • Cysteine Proteases (Papain): The active site Cysteine-25 sulfhydryl group attacks the aldehyde, forming a thiohemiacetal adduct .[1][2]

Specificity Profile

While often compared to Leupeptin, Antipain exhibits a distinct specificity profile, particularly regarding Plasmin and Cathepsin A.[1][6]

Table 1: Comparative Inhibition Profile (IC50 Values)

Target EnzymeEnzyme ClassIC50 (µg/mL)Specificity Note
Papain Cysteine0.16 Highly Potent
Trypsin Serine0.26 Highly Potent
Cathepsin B Cysteine0.59Effective
Cathepsin A Serine1.19More potent than Leupeptin
Calpain I Cysteine(Ki = 1.4 µM)Moderate
Plasmin Serine>93Weak (Leupeptin is stronger)

Critical Insight: If your experimental design requires the preservation of Plasmin activity while inhibiting Trypsin, Antipain is superior to Leupeptin due to its lower affinity for Plasmin.[1]

Part 2: Visualization of Mechanism

The following diagram illustrates the dual-mode inhibition logic of Antipain against Serine and Cysteine proteases.

AntipainMechanismcluster_SerineSerine Protease (Trypsin)cluster_CysteineCysteine Protease (Papain)AntipainAntipain Dihydrochloride(Terminal Arginine Aldehyde)Trypsin_ActiveActive Site: Ser-195 (OH)Antipain->Trypsin_ActiveBinding AffinityPapain_ActiveActive Site: Cys-25 (SH)Antipain->Papain_ActiveBinding AffinityHemiacetalHemiacetal Adduct(Transition State Analog)Trypsin_Active->HemiacetalNucleophilic AttackInhibitionEnzymatic InactivationHemiacetal->InhibitionThiohemiacetalThiohemiacetal Adduct(Reversible Complex)Papain_Active->ThiohemiacetalNucleophilic AttackThiohemiacetal->Inhibition

Figure 1: Mechanistic pathway of Antipain forming covalent adducts with active site residues.[1][2]

Part 3: Technical Specifications & Handling

Solubility & Stability

The aldehyde group makes Antipain sensitive to oxidation and racemization.[1][6][7][8] Strict adherence to storage protocols is required to prevent loss of potency.[1]

  • Solubility:

    • Water/Buffer: Soluble up to 50 mg/mL.[1][4][6][7][8]

    • DMSO/Methanol: Soluble up to 20 mg/mL.[1][7]

    • Organic Solvents: Insoluble in hexane, benzene, chloroform.[1][2][6][7][8][9]

  • Stability:

    • Lyophilized Powder: Stable for 3 years at -20°C.[1][6]

    • Stock Solution (10-50 mM): Stable for 1 month at -20°C.

    • Dilute Working Solution: Unstable. Use immediately or store on ice for <24 hours.[1]

Preparation of Stock Solution (50 mM)

Reagents: Antipain Dihydrochloride (MW 677.63), Ultrapure Water or DMSO.[1][2]

  • Weigh 33.8 mg of Antipain Dihydrochloride.[1]

  • Dissolve in 1.0 mL of Ultrapure Water (or DMSO for cell culture applications).

  • Vortex gently until clear.

  • Aliquot into 50 µL volumes in amber tubes (to protect from light/oxidation).

  • Store at -20°C. Do not refreeze aliquots.

Part 4: Experimental Protocols

Protocol A: Trypsin Inhibition Assay (Spectrophotometric)

Objective: Validate Antipain activity by measuring the inhibition of Trypsin-mediated hydrolysis of BAEE (Nα-Benzoyl-L-Arginine Ethyl Ester).[1][2]

Reagents:

  • Buffer: 67 mM Sodium Phosphate, pH 7.6 at 25°C.

  • Substrate: 0.25 mM BAEE solution.

  • Enzyme: Trypsin (bovine pancreas), ~500 units/mL in 1 mM HCl.[1][2]

  • Inhibitor: Antipain Stock (diluted to range 10–100 µg/mL).[1]

Workflow:

  • Blank Preparation: Add 3.0 mL Buffer to a quartz cuvette.

  • Control Reaction: Add 0.2 mL Substrate + 0.1 mL Trypsin. Mix by inversion. Record

    
    /min.[1]
    
  • Inhibition Reaction:

    • Incubate 0.1 mL Trypsin + 0.1 mL Antipain (various concentrations) for 5 minutes at 25°C.

    • Add 0.2 mL Substrate and 2.9 mL Buffer.[1]

    • Record

      
      /min.[1]
      
  • Calculation:

    
    [1][2]
    
Protocol B: Papain Inhibition Assay

Objective: Assess inhibition of Papain using L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).[1][2] Note that Papain requires activation by cysteine/EDTA.[1]

Reagents:

  • Assay Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, 5 mM L-Cysteine, pH 6.2.[1][2]

  • Substrate: 1 mM L-BAPA.

  • Enzyme: Papain (0.1 mg/mL in Assay Buffer).[1]

Workflow:

  • Activation: Incubate Papain in Assay Buffer for 10 minutes at 25°C to reduce the active site cysteine.[1]

  • Inhibitor Binding: Add Antipain (0.1 – 1.0 µg/mL final) to the activated enzyme.[1] Incubate for 5–10 minutes.

  • Reaction Start: Add L-BAPA substrate.[1]

  • Measurement: Monitor the release of p-nitroaniline at 405 nm .

  • Analysis: Plot % Inhibition vs. Antipain concentration to determine IC50.

Part 5: Experimental Workflow Visualization

The following flowchart outlines the critical decision points and steps for preparing and validating Antipain solutions.

AssayWorkflowStartLyophilized Antipain(-20°C Storage)SolubilizationDissolve in H2O/DMSO(50 mM Stock)Start->SolubilizationAliquotAliquot & Freeze(Avoid Freeze-Thaw)Solubilization->AliquotDecisionSelect Target ProteaseAliquot->DecisionThaw on IceTrypsinPathTrypsin Assay(pH 7.6, BAEE Substrate)Decision->TrypsinPathSerine ProteasePapainPathPapain Assay(pH 6.2, Cysteine Activation)Decision->PapainPathCysteine ProteaseReadoutMeasure Absorbance(253nm or 405nm)TrypsinPath->ReadoutPapainPath->ReadoutValidationCalculate IC50(Verify vs. Standard)Readout->Validation

Figure 2: Step-by-step workflow for Antipain preparation and enzymatic validation.[1][2]

References

  • Sigma-Aldrich. Antipain dihydrochloride Product Information & Datasheet.[1][7]Link[1][2]

  • Suda, H., et al. (1972).[1][6][10] Antipain, a new protease inhibitor isolated from actinomycetes.[1][5][6] The Journal of Antibiotics, 25(4), 263-266.[1][2][6] Link

  • Umezawa, H. (1976).[1] Structures and activities of protease inhibitors of microbial origin.[1][7][8][10][11] Methods in Enzymology, 45, 678-695.[1][2] Link

  • TargetMol. Antipain Dihydrochloride Formulation & Solubility Guide.Link[1][2]

  • Carl Roth. Antipain dihydrochloride Technical Data.[1][4][5]Link[1][2]

Preserving Proteomic Integrity: A Technical Guide to Antipain in Molecular Biology

Author: BenchChem Technical Support Team. Date: March 2026

As molecular biologists and drug development professionals, we constantly battle the endogenous proteolytic machinery of the cell. The moment a cell membrane is ruptured during lysis, spatial compartmentalization is lost, and target proteins are immediately exposed to a hostile environment of degradative enzymes. To preserve the structural and functional integrity of these proteins, precise chemical intervention is required.

This whitepaper provides an in-depth technical analysis of Antipain , a highly effective, naturally occurring protease inhibitor. Drawing on field-proven insights, we will explore its biochemical mechanism, comparative efficacy, and validated methodologies for integrating it into your daily laboratory workflows.

The Biochemical Profile of Antipain

Originally isolated from Actinomycetes (specifically Streptomyces species) in 1972, Antipain is a peptidyl arginine aldehyde 1. It functions as a reversible, competitive inhibitor targeting specific serine and cysteine proteases . Structurally, it is unique due to the presence of a ureylene group and its critical terminal aldehyde moiety, which dictates its mechanism of action.

Mechanism of Action: The Hemiacetal Lock

The efficacy of Antipain lies in its ability to act as a transition-state analog. The backbone carbonyl of its terminal arginine aldehyde undergoes a nucleophilic attack by the active-site serine (or cysteine) residue of the target protease 1. This interaction forms a reversible covalent hemiacetal (or thiohemiacetal) adduct, effectively locking the enzyme in an inactive conformation and preventing substrate cleavage 2.

Mechanism P Active Protease (Serine/Cysteine) C Hemiacetal Adduct (Enzyme-Inhibitor Complex) P->C Nucleophilic attack A Antipain (Arginine Aldehyde) A->C Carbonyl binding C->P Reversible dissociation I Inhibited Protease (Catalysis Blocked) C->I Conformational lock

Fig 1: Reversible hemiacetal adduct formation between Antipain and target proteases.

Target Specificity and Empirical Data

A common pitfall in assay design is treating all protease inhibitors as interchangeable. Antipain is frequently compared to Leupeptin, as both are peptidyl aldehydes. However, causality in inhibitor selection is critical : Antipain exhibits significantly higher inhibitory potency against lysosomal Cathepsin A, but is vastly inferior to Leupeptin when targeting plasmin . If your tissue sample is rich in lysosomal proteases, Antipain is the superior strategic choice.

Table 1: Quantitative Inhibitory Profile of Antipain

Data synthesized from standardized in vitro inhibition assays []().

Target ProteaseProtease ClassIC50 / Ki ValueBiological Relevance in Extraction
Papain Cysteine0.16 µg/mLBroad-spectrum model enzyme
Trypsin Serine0.26 µg/mLDigestive and cellular cleavage
Cathepsin B Cysteine0.59 µg/mLLysosomal degradation
Cathepsin A Serine1.19 µg/mLLysosomal exopeptidase
Calpain I CysteineKi = 1.4 µMCalcium-dependent signaling
Plasmin Serine>93 µg/mLFibrinolysis (Weakly inhibited)

Core Applications in Molecular Biology

Beyond basic protein extraction, Antipain serves several advanced functions in the laboratory:

  • Protein Purification & Chromatography: Antipain is a staple in lysis buffers to prevent the degradation of recombinant or endogenous proteins prior to column chromatography [[3]](). Because it does not inhibit metalloproteases or aspartic proteases, it must be formulated into a "cocktail" alongside agents like EDTA and Pepstatin 4.

  • Cellular Transformation Studies: In cell culture, chronic administration of Antipain has been shown to reduce the frequency of chemically induced (e.g., MNNG-induced) transformations in BALB/c-3T3 cells, proving its utility in studying protease-dependent oncogenic pathways 5.

  • Structural Biology: Antipain is frequently co-crystallized with target enzymes (e.g., wheat serine carboxypeptidase, PDB: 1bcr) to elucidate active-site geometry and catalytic mechanisms via X-ray crystallography 1.

Handling, Stability, and Formulation

A critical failure point in many laboratories is the improper storage of peptide aldehydes. The terminal aldehyde of Antipain is highly susceptible to oxidation and racemization in dilute aqueous environments at room temperature .

Table 2: Physicochemical Parameters & Working Specifications
ParameterSpecificationCausality / Handling Rationale
Molecular Weight 677.63 g/mol Required for exact molarity calculations (100 µM ≈ 67.8 µg/mL).
Solubility H₂O, Methanol, DMSOHighly soluble (up to 20 mg/mL). DMSO aids in cell permeability.
Stock Stability 1 month at -20°CFreezing prevents spontaneous degradation of the peptide backbone.
Working Stability < 24 hours on iceTerminal aldehyde oxidizes rapidly; never store working dilutions.
Working Conc. 10 - 100 µM (~50 µg/mL)Ensures >90% inhibition of target proteases in crude lysates.

Validated Methodology: Custom Protease Inhibitor Cocktail Formulation

To ensure reproducibility, protocols must be self-validating. The following workflow details the preparation of an Antipain-supplemented lysis buffer, including a built-in validation step to confirm the preservation of proteomic integrity.

Workflow S1 Step 1: Stock Prep Dissolve in H2O/DMSO (20 mg/mL) Aliquot & store at -20°C S2 Step 2: Lysis Formulation Add Antipain (50 µg/mL) to buffer Immediately before use S1->S2 S3 Step 3: Cell Lysis Homogenize at 4°C Maintain cold chain S2->S3 S4 Step 4: Clarification Centrifuge 12,000 x g, 15 min Isolate soluble fraction S3->S4 S5 Step 5: Validation SDS-PAGE & Western Blot Confirm protein integrity S4->S5

Fig 2: Step-by-step workflow for utilizing Antipain in mammalian cell lysis.

Step-by-Step Protocol

Step 1: Stock Solution Preparation

  • Action: Dissolve Antipain dihydrochloride in sterile ddH₂O or DMSO to a concentration of 20 mg/mL.

  • Causality: Create small, single-use aliquots (e.g., 50 µL) and store immediately at -20°C. This prevents repeated freeze-thaw cycles that break down the peptide structure .

Step 2: Lysis Buffer Formulation

  • Action: Prepare your base lysis buffer (e.g., RIPA or NP-40 buffer). Immediately prior to cell homogenization, spike the buffer with Antipain to a final working concentration of 50 µg/mL 4.

  • Causality: Delaying the addition prevents the terminal aldehyde from oxidizing in the aqueous buffer, ensuring maximum hemiacetal formation upon contact with proteases.

Step 3: Homogenization and Extraction

  • Action: Lyse the cells on ice. Maintain the lysate at 4°C throughout the entire extraction process.

  • Causality: While Antipain inhibits specific serine/cysteine proteases, maintaining a strict cold chain kinetically suppresses the activity of uninhibited protease classes (like metalloproteases) 3.

Step 4: Self-Validation Check

  • Action: To validate the efficacy of your cocktail, run an aliquot of the Antipain-treated lysate alongside a "mock" lysate (prepared without inhibitors) on an SDS-PAGE gel. Probe via Western Blot for a known protease-sensitive endogenous protein, such as Ku86.

  • Causality: Ku86 exists as both a full-length protein and a highly protease-sensitive variant [[6]](). If your Antipain formulation is successful, the Ku86 band will remain intact at its full molecular weight, whereas the mock lysate will exhibit distinct, lower molecular weight cleavage products. This visual confirmation guarantees that your downstream assays are being performed on intact proteomes.

References

  • [ Sigma-Aldrich. "Antipain protease inhibitor 37682-72-7"]()

  • [[1] Wikipedia. "Antipain"]()

  • 2

  • [[4] Creative Proteomics. "Common Protease Inhibitors"]()

  • [[5] MedChemExpress. "Antipain | Ser/Thr Protease Inhibitor"]()

  • 3

  • [[6] NIH PMC. "Ku86 exists as both a full-length and a protease-sensitive natural variant in multiple myeloma cells"]()

Sources

Methodological & Application

Technical Guide: Optimization and Preparation of Antipain Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Antipain dihydrochloride (CAS: 37682-72-7) is a reversible, peptide-aldehyde protease inhibitor isolated from Actinomycetes.[1][2] It is a critical reagent in protein purification and cell lysis workflows, specifically designed to prevent the degradation of proteins by serine and cysteine proteases.

Mechanistic Insight

Unlike irreversible inhibitors (e.g., PMSF) that covalently modify the active site, Antipain functions as a transition-state analog .[1][2] It contains a terminal ureido-arginine valine-phenylalanine sequence with a C-terminal aldehyde.[2] This aldehyde group is electrophilic and subject to nucleophilic attack by the active site serine (hydroxyl) or cysteine (thiol) of the protease.[2][3]

  • Serine Proteases (e.g., Trypsin): Forms a hemiacetal adduct.[1][2][3]

  • Cysteine Proteases (e.g., Papain, Cathepsin B): Forms a hemithioacetal adduct.[1][2][3]

Critical Stability Note: The terminal aldehyde responsible for this inhibition is chemically labile. It is prone to oxidation (to a carboxylic acid) and racemization at neutral-to-alkaline pH, which renders the inhibitor inactive.[2][3] This dictates the strict storage requirements outlined in Section 4.

Target Specificity & Potency

Antipain is not a "universal" inhibitor but has a distinct high-affinity profile.[2][3]

Target ProteaseIC50 / Ki (Approximate)Mechanism Class
Papain 0.16 µg/mLCysteine
Trypsin 0.26 µg/mLSerine
Cathepsin A 1.19 µg/mLSerine (Carboxypeptidase)
Cathepsin B 0.59 µg/mLCysteine
Plasmin >93 µg/mLSerine
Chymotrypsin >250 µg/mLSerine (Poor inhibition)

Diagrammatic Workflows

Figure 1: Mechanism of Action

Visualizing the transition-state inhibition and adduct formation.

AntipainMechanism Protease Active Protease (Nu: Ser-OH or Cys-SH) Complex Enzyme-Inhibitor Complex (Hemiacetal/Hemithioacetal) Protease->Complex Nucleophilic Attack Antipain Antipain (Electrophilic Aldehyde) Antipain->Complex Binding (Reversible) Inactive Oxidized Antipain (Carboxylic Acid - Inactive) Antipain->Inactive Oxidation/High pH Complex->Protease Dissociation (Dilution)

Caption: Antipain mimics the substrate transition state.[1][2] High pH or oxidation converts the active aldehyde to an inactive acid.

Preparation Protocol

Physicochemical Properties[2][3][4]
  • Molecular Weight: 677.62 g/mol (Dihydrochloride salt)[1][2][3][4][5]

  • Solubility:

    • Water: ~50 mg/mL (Recommended for biological compatibility)[1][2][3][4][6]

    • DMSO: ~20-50 mg/mL (Alternative for long-term -80°C storage)[1][2][3]

    • Methanol: Soluble[2][3][4]

  • Appearance: White to pale yellow powder.[2][3][7]

Calculation Guide

Objective: Prepare 1 mL of 50 mg/mL (approx. 74 mM) Stock Solution.

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">




[2][3]
Step-by-Step Procedure

Reagents Required:

  • Antipain Dihydrochloride powder.[3][6]

  • Sterile Milli-Q Water (or sterile DMSO).[2][3]

  • 0.22 µm Syringe Filter (PVDF or PES).[2][3]

  • Sterile microcentrifuge tubes (Light-blocking amber tubes preferred).[2][3]

Protocol:

  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.[3]

  • Weighing: Accurately weigh 50 mg of Antipain Dihydrochloride.

  • Solubilization:

    • Add 1 mL of Sterile Milli-Q water.[2][3]

    • Expert Tip: Do NOT use alkaline buffers (e.g., Tris pH 8.[1][2]0) for the stock solution. The aldehyde group degrades rapidly at pH > 7.[3]0. Water (pH ~5.5-6.[2][3]0) is ideal for stability.[2][3]

    • Vortex gently until the solution is clear.[3]

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile tube.

    • Note: Antipain is small and will not be retained by the filter, but this step ensures sterility for cell culture applications.[1]

  • Aliquoting: Immediately dispense into small aliquots (e.g., 50 µL or 100 µL).

    • CRITICAL: Avoid freeze-thaw cycles. Each aliquot should be single-use.

  • Storage: Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

Figure 2: Preparation Workflow

PrepWorkflow Step1 1. Equilibrate Vial (Prevent Condensation) Step2 2. Weigh 50 mg Antipain 2HCl Step1->Step2 Step3 3. Dissolve in 1 mL Sterile Water (Acidic/Neutral) Step2->Step3 Step4 4. Sterile Filter (0.22 µm PVDF) Step3->Step4 Step5 5. Aliquot Immediately (Single-use volumes) Step4->Step5 Step6 6. Store at -20°C or -80°C Step5->Step6

Caption: Workflow emphasizing pH control and immediate aliquoting to prevent aldehyde oxidation.

Stability, Storage, and Usage[1][3][6][7][10][11][12]

Working Concentrations[1][2][3][4][5][6][7][8][13]
  • Standard Lysis Buffer: 50 µg/mL (1:1000 dilution of 50 mg/mL stock).[2][3]

  • Cell Culture: 10–50 µg/mL.[2][3]

Stability Profile (The "Self-Validating" Logic)

The efficacy of Antipain relies on the integrity of the aldehyde group.[2][3]

  • pH Sensitivity: Unstable at pH > 7.[2]5. Always add Antipain to lysis buffers immediately before use. Do not store pre-mixed lysis buffer containing Antipain.[3]

  • Temperature:

    • Lyophilized: 3 years at -20°C.[2][3]

    • Stock Solution (Water): 1 month at -20°C.[2][3][4][6][8]

    • Working Solution: < 24 hours at 4°C.[3]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation Concentration too high (>50 mg/mL) or cold solvent.[1][2]Warm to 37°C briefly; vortex. If persistent, dilute to 20 mg/mL.[5]
Loss of Activity Oxidation of aldehyde group.[3][4]Check storage age. Ensure stock was not stored at alkaline pH.
Yellowing of Solution Oxidation/Aging.Discard. Fresh solution should be clear/colorless to faint yellow.
Cell Toxicity High concentration or DMSO effect.[2]Use water-based stock.[2][3] Titrate down to 10 µg/mL.[3]

Quality Control: Trypsin Inhibition Assay

To validate the activity of a stock solution (Self-Validation), perform a simple spectrophotometric assay using BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).[1][2][3]

  • Control: Mix Trypsin (approx 10 µg/mL) + BAPNA substrate. Measure Absorbance at 405 nm (release of p-nitroaniline).[2][3]

  • Test: Pre-incubate Trypsin + Antipain Stock (diluted to 1 µg/mL) for 10 mins. Add BAPNA.[3]

  • Result: The Test sample should show <5% of the absorbance increase compared to the Control.

References

  • Sigma-Aldrich. Antipain dihydrochloride Product Information & Solubility. Retrieved from [1][2][3]

  • Cayman Chemical. Antipain (hydrochloride) Product Insert.[2][9] Retrieved from [2][3]

  • Suda, H., et al. (1972). Antipain, a new protease inhibitor isolated from actinomycetes.[1][2][3][10] The Journal of Antibiotics.[9][10]

  • DiPaolo, J.A., et al. (1980). Antipain inhibits N-methyl-N'-nitro-N-nitrosoguanidine-induced transformation.[1][2][8][10] PNAS.[3] Retrieved from

  • Thermo Fisher Scientific. Antipain Dihydrochloride Specifications. Retrieved from [1][2][3]

Sources

Antipain dihydrochloride solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Solubility, Stability, and Protocol Optimization

Abstract

Antipain dihydrochloride (CAS 37682-72-7) is a reversible peptide-aldehyde protease inhibitor isolated from Actinomycetes.[1][2][3] It exhibits high specificity for serine and cysteine proteases, particularly papain, trypsin, and cathepsins A and B.[1][4] This guide provides a definitive technical workflow for the solubilization, storage, and experimental application of Antipain dihydrochloride.[1][4] It addresses critical stability concerns related to its terminal aldehyde group and offers optimized protocols for both aqueous and organic solvent reconstitution.[1]

Molecule Profile & Mechanism

Antipain acts as a transition-state analog.[2][3] Its C-terminal aldehyde group forms a hemiacetal adduct with the active site serine or cysteine residue of the target protease, effectively—but reversibly—blocking catalytic activity.[1][5]

  • Primary Targets: Papain, Trypsin, Cathepsin A, Cathepsin B.[1][2][6][7]

  • Secondary Targets: Plasmin (less effective than Leupeptin), Calpain I.[1][2]

  • Non-Targets: Chymotrypsin, Pepsin (generally resistant).[1][2]

Expert Insight: Unlike irreversible inhibitors (e.g., PMSF), Antipain can be dialyzed away, making it valuable for protein purification workflows where enzyme activity must be recovered later.[1][2] However, the reactive aldehyde makes the molecule susceptible to oxidation and racemization in solution, necessitating strict handling protocols.[1][4]

Physicochemical Properties[1][2][4][5][6][8][9][10][11]
PropertyData
Chemical Name Antipain dihydrochloride
CAS Number 37682-72-7
Molecular Formula C₂₇H₄₄N₁₀O₆[1][2][3][7][8][9][10][11] · 2HCl
Molecular Weight 677.62 g/mol
Appearance White to off-white powder
Solubility (Water) Up to 50 mg/mL (Clear to hazy yellow)
Solubility (DMSO) Up to 20–50 mg/mL
Solubility (Methanol) Soluble
Insoluble In Benzene, Hexane, Chloroform
Solubility & Reconstitution Strategy

Choosing the correct solvent is critical for assay success.[1][2] While Antipain is highly water-soluble, DMSO stocks are often preferred for long-term storage due to reduced hydrolysis risk, provided the final DMSO concentration in the assay is <0.1%.[1][2]

Solvent Selection Decision Matrix

SolventSelection Start Start: Reconstitution AppCheck Intended Application? Start->AppCheck CellCulture Live Cell Culture AppCheck->CellCulture Sensitive Cells Lysis Cell Lysis / Protein Purification AppCheck->Lysis Robust Assays WaterRoute Solvent: Sterile Water / PBS CellCulture->WaterRoute DMSORoute Solvent: DMSO (Anhydrous) Lysis->DMSORoute WaterPros Pros: No cytotoxicity Cons: Lower stability (1 week @ 4°C) WaterRoute->WaterPros DMSOPros Pros: Higher stability (1 month @ -20°C) Cons: DMSO toxicity > 0.1% DMSORoute->DMSOPros

Figure 1: Decision matrix for selecting the optimal solvent based on downstream application.

Detailed Protocols
Protocol A: Preparation of Stock Solution (10 mg/mL)

Objective: Create a concentrated stock solution suitable for long-term storage at -20°C.

Materials:

  • Antipain dihydrochloride powder (e.g., 5 mg vial).[1][10][12]

  • Solvent: Sterile distilled water, PBS (pH 7.4), or DMSO (ACS grade).[1][2][3]

  • 0.22 µm syringe filter (for aqueous solutions).[1][2][3]

Procedure:

  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent condensation, which degrades the peptide.

  • Calculation: To prepare a 10 mg/mL stock from 5 mg of powder:

    • Volume of Solvent = Mass (mg) / Concentration (mg/mL)[1][3]

    • Volume = 5 mg / 10 mg/mL = 0.5 mL (500 µL) .[1][3]

  • Dissolution: Add 500 µL of the chosen solvent directly to the vial. Vortex gently until the solution is clear.[1]

    • Note: Aqueous solutions may appear slightly hazy yellow at high concentrations (50 mg/mL); 10 mg/mL should be clear.[1][2][3]

  • Filtration (Aqueous only): If using water/buffer for cell culture, filter sterilize through a 0.22 µm Low Protein Binding filter (PVDF or PES).[1][2][3] Do not filter DMSO stocks unless using compatible membrane materials (e.g., Nylon).[1]

  • Aliquoting: Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C.

Protocol B: Working Solution & Usage

Objective: Dilute stock for experimental use.

  • Thawing: Thaw one aliquot of stock solution on ice.

  • Standard Working Concentration: 10 µg/mL to 50 µg/mL (approx. 15–75 µM).[1][3][12]

  • Dilution: Dilute the stock 1:200 to 1:1000 into the assay buffer or culture medium.

    • Example: Add 1 µL of 10 mg/mL stock to 1 mL of lysate for a final concentration of 10 µg/mL.

  • Stability Warning: Once diluted, the inhibitor is unstable .[1][2] Use working solutions immediately (within 4–6 hours) and discard any remainder. The aldehyde group oxidizes rapidly in dilute, neutral pH solutions.[1]

Storage & Stability Guidelines

The stability of Antipain is heavily dependent on temperature and pH.[2]

StateConditionStability Estimate
Solid Powder -20°C, Desiccated> 3 Years
Stock (Water/Buffer) 4°C1 Week
Stock (Water/Buffer) -20°C1 Month
Stock (DMSO) -20°C1–3 Months
Dilute Working Sol. RT or 4°C< 24 Hours (Discard)

Critical Warning: Avoid repeated freeze-thaw cycles. Each cycle can reduce potency by 5-10% due to moisture introduction and crystal formation.[2][3]

Biological Application Notes
1. Cell Culture

Antipain is frequently used to inhibit chemically induced transformation in cells (e.g., BALB/c-3T3).[1][2][3]

  • Recommendation: Use aqueous stock solutions (PBS) to avoid DMSO cytotoxicity.[1][2][3]

  • Dosing: 10–50 µg/mL is effective for most mammalian cell lines.[1]

2. Protein Purification (Lysis Buffers)

Used as part of a "cocktail" to prevent proteolysis during cell lysis.[1][2][3]

  • Recommendation: Antipain is often combined with Leupeptin (inhibits serine/cysteine proteases), Pepstatin A (inhibits aspartic proteases), and PMSF (inhibits serine proteases).[1][2][3]

  • Cocktail Recipe: A typical cocktail contains Antipain (50 µg/mL), Leupeptin (1 µg/mL), and Pepstatin (1 µg/mL).[1][2][3]

Mechanism of Inhibition Diagram[2]

Mechanism Antipain Antipain (Peptide Aldehyde) Complex Hemiacetal/Hemithioacetal Adduct (Inactive) Antipain->Complex Reversible Binding Protease Protease Active Site (Serine/Cysteine -SH/-OH) Protease->Complex Nucleophilic Attack Complex->Antipain Dilution/Dialysis Complex->Protease Recovery

Figure 2: Reversible inhibition mechanism.[1][2][3] The aldehyde group forms a covalent but reversible hemiacetal adduct.[1]

Troubleshooting Guide
IssuePossible CauseSolution
Precipitation in Water Concentration too high (>50 mg/mL) or temp too low.[1][2][3]Warm to 37°C briefly; vortex. Dilute to <20 mg/mL.[1][13]
Loss of Activity Oxidation of aldehyde group.[1][2][6]Ensure stock was stored at -20°C. Prepare fresh stock if >1 month old.[3][14]
Cell Toxicity DMSO concentration > 0.1%.[1][2]Use aqueous stock or dilute DMSO stock further.[1]
Incomplete Inhibition Target is not a serine/cysteine protease.[1][2]Check protease class.[1][6][13] Add Pepstatin A (for aspartic) or EDTA (for metallo).[1][2][3]
References
  • Sigma-Aldrich. (n.d.).[1][2][3] Antipain dihydrochloride Product Information. Retrieved from [1][3]

  • Suda, H., et al. (1972).[1][6][10] "Antipain, a new protease inhibitor isolated from actinomycetes."[1][2][6][7][12][15] The Journal of Antibiotics, 25(4), 263-266.[1][2][3]

  • Umezawa, H. (1976).[1][2][6] "Structures and activities of protease inhibitors of microbial origin." Methods in Enzymology, 45, 678-695.[1][6][10]

  • Cayman Chemical. (n.d.).[1][5][3] Antipain (hydrochloride) Product Insert.[1][2][3] Retrieved from [1][3]

  • Beynon, R.J., & Bond, J.S. (2001).[1][2] Proteolytic Enzymes: A Practical Approach. Oxford University Press.[1]

Sources

Optimization of Antipain Dihydrochloride in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Technical Protocol Audience: Senior Researchers, Biochemists, and Drug Development Scientists

Abstract

In the extraction of intracellular proteins, the rupture of cellular compartments releases endogenous proteases that can rapidly degrade target proteins, rendering downstream analysis (Western Blot, Mass Spectrometry, IP) invalid.[1][2] Antipain dihydrochloride (Antipain) is a critical reversible inhibitor of serine and cysteine proteases, specifically targeting papain, trypsin, and cathepsins A and B. This guide provides a scientifically grounded protocol for the preparation, optimization, and application of Antipain in cell lysis buffers, moving beyond generic "add inhibitor" instructions to explain the why and how of protease inhibition kinetics.

Mechanism of Action

Antipain is an oligopeptide isolated from actinomycetes. Structurally, it contains a terminal ureido-arginine valine moiety that mimics the substrate of specific proteases.

Target Specificity:

  • Primary Targets: Papain, Trypsin, Cathepsin A, Cathepsin B.[3]

  • Secondary Targets: Plasmin (weaker inhibition compared to Leupeptin).[3][4]

  • Non-Targets: Chymotrypsin, Pepsin, Metalloproteases.[3]

Inhibition Kinetics: Antipain acts as a competitive, reversible inhibitor .[3] It binds to the active site of the protease, forming a hemiacetal adduct with the active site serine or cysteine residue. Because the inhibition is reversible, maintaining the working concentration throughout the lysis and purification process is critical; dialysis or extensive washing can remove the inhibitor, reactivating the proteases.

Figure 1: Antipain Mechanism of Action

AntipainMechanism Protease Active Protease (Serine/Cysteine Active Site) Substrate Target Protein (Substrate) Protease->Substrate Normal Catalysis Complex Protease-Antipain Complex (Inactive) Protease->Complex Hemiacetal Adduct Formation Degradation Protein Degradation (Cleaved Peptides) Substrate->Degradation Proteolysis Antipain Antipain (Inhibitor) Antipain->Protease Competitive Binding (Reversible) Complex->Protease Dilution/Dialysis (Reactivation)

Caption: Antipain competitively blocks the active site of serine/cysteine proteases, preventing substrate degradation.[3][4][5] Note the reversibility upon dilution.

Preparation and Stability

Antipain is typically supplied as Antipain Dihydrochloride . It is hygroscopic and sensitive to oxidation due to its terminal aldehyde group.

Table 1: Physicochemical Properties & Solubility
PropertySpecificationNotes
Molecular Weight ~677.6 DaDihydrochloride salt form
Solubility (Water) Up to 50 mg/mLPreferred solvent for biological compatibility.[3][4][6]
Solubility (DMSO) Up to 50 mg/mLUseful for high-concentration stocks; ensure DMSO compatibility with downstream assays.[3][4]
Solubility (Methanol) SolubleNot recommended for general cell lysis due to protein precipitation risk.[3][4]
Stability (Solid) 2 Years at -20°CStore desiccated; protect from light.[3][4]
Table 2: Stock Solution Stability
FormTemperatureStability DurationCritical Handling Rule
Stock (1000X) -20°C1 MonthStore in single-use aliquots. Do not refreeze.
Stock (1000X) 4°C1 WeekProne to oxidation.[3][4]
Working Sol. 4°C / RT< 24 HoursAdd fresh immediately before use.[3]

Optimization of Working Concentration

The "standard" concentration is often cited as 50 µg/mL, but optimal concentration depends on the proteolytic activity of the specific tissue or cell line.

Recommended Concentration Ranges
Sample TypeProtease Activity LevelWorking ConcentrationStock Dilution (Typical)
Mammalian Culture (HeLa, CHO, HEK)Moderate50 - 74 µg/mL (approx. 75-100 µM)1:1000 from 50 mg/mL stock
Bacterial Lysate (E. coli)High (Serine rich)50 - 100 µg/mL 1:500 from 50 mg/mL stock
Tissue Homogenate (Liver, Spleen)Very High100 µg/mL 1:500 or use in cocktail
Yeast (S. cerevisiae)High (Vacuolar)74 µg/mL (approx. 100 µM)1:500 from 37 mg/mL stock

Scientific Rationale: The


 (inhibition constant) of Antipain for Papain is roughly 10⁻⁷ M. However, in a crude lysate, the effective concentration of proteases is unknown and often high. Using 50-100 µM (approx. 35-70 µg/mL) ensures a significant molar excess of inhibitor over protease, driving the equilibrium toward the inactive [Enzyme-Inhibitor] complex.[3][4]

Comprehensive Lysis Protocol

This protocol integrates Antipain into a standard RIPA lysis workflow for mammalian cells.

Reagents:

  • Antipain Stock (1000X): 50 mg/mL in ddH₂O.[3][4] Filter sterilize (0.22 µm) and store at -20°C in 50 µL aliquots.

  • Lysis Buffer Base (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.[3][4]

  • Co-Inhibitors (Recommended): Leupeptin (1 µg/mL), Pepstatin A (1 µg/mL), PMSF (1 mM).[3][4]

Workflow Diagram

LysisProtocol Start Cell Pellet (Wash with PBS) BufferPrep Prepare Lysis Buffer Base (Pre-chill to 4°C) LysisStep Resuspend Cells Incubate 30 min on Ice Start->LysisStep Add Complete Buffer AddInhibitors Add Antipain (1:1000) + Co-inhibitors BufferPrep->AddInhibitors Immediately before use AddInhibitors->LysisStep Clarification Centrifuge 14,000 x g, 15 min, 4°C LysisStep->Clarification Supernatant Collect Supernatant (Soluble Protein) Clarification->Supernatant Validation Validation Step: Western Blot / Protein Assay Supernatant->Validation

Caption: Step-by-step lysis workflow emphasizing the "Just-in-Time" addition of Antipain to prevent hydrolytic degradation.

Step-by-Step Procedure:
  • Cell Preparation: Harvest cells (approx.

    
     cells) and wash twice with ice-cold PBS to remove serum proteases.[3][4] Pellet at 500 x g for 5 min.
    
  • Buffer Activation (Critical):

    • Thaw one aliquot of Antipain Stock (50 mg/mL) on ice.

    • Add 10 µL of Antipain Stock per 10 mL of Lysis Buffer Base (Final conc: 50 µg/mL).[3]

    • Note: If using PMSF, add it last as it has a half-life of ~30 mins in water.[3]

  • Lysis:

    • Add 1 mL of Complete Lysis Buffer to the cell pellet.[2]

    • Resuspend by gentle pipetting.[3][7] Do not vortex vigorously if maintaining organelle integrity is required.[3]

    • Incubate on ice for 30 minutes with mild agitation.

  • Clarification: Centrifuge at 14,000 x g for 15-20 minutes at 4°C.

  • Collection: Transfer supernatant to a fresh, pre-chilled tube. Keep on ice.

  • Storage: If not using immediately, snap-freeze in liquid nitrogen and store at -80°C.

Validation & Troubleshooting (Self-Validating System)

How do you confirm the inhibitor worked?

Method 1: The "Smear" Test (Western Blot) [3][4]

  • Observation: Run a Western Blot for a known labile protein (e.g., Transcription factors, Cyclins).[3][4]

  • Failure: Multiple lower molecular weight bands (laddering) or a smear below the target band indicates proteolytic cleavage.[3]

  • Success: A single, sharp band at the expected molecular weight.

Method 2: Universal Protease Assay (Quantitative)

  • Use a resorufin-labeled casein substrate.[3][4][8] Incubate lysate with substrate.[3]

  • High Fluorescence: Proteases are active (Antipain failed or concentration too low).[3][4]

  • Low Fluorescence: Proteases are effectively inhibited.[3]

Troubleshooting Table
IssueProbable CauseSolution
Precipitate in Stock Stock frozen/thawed repeatedlyDiscard.[3][4] Aliquot stocks immediately upon first reconstitution.[3]
Protein Degradation Inhibitor hydrolysisEnsure Antipain is added <5 mins before lysis.[3]
Low Protein Yield Cell lysis incompleteAntipain does not lyse cells; ensure detergent (NP-40/SDS) concentration is correct.[3][4]
Interference High concentration interferenceAntipain >100 µg/mL may interfere with some specific activity assays; perform a dilution control.[3]

References

  • Cold Spring Harbor Protocols. (2020).[3][4] Protease Inhibitor Cocktails. Retrieved March 5, 2026, from [Link][3][4]

  • Suda, H., et al. (1972).[3] "Antipain, a new protease inhibitor isolated from actinomycetes."[3] The Journal of Antibiotics, 25(4), 263-266.[3][4][5]

Sources

High-Fidelity Protein Preservation: Antipain Dihydrochloride in Western Blotting Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the rigorous environment of protein biochemistry, the transition from intact cell to crude lysate is a highly destructive event. The mechanical or chemical disruption of cellular membranes releases compartmentalized endogenous proteases—such as lysosomal cathepsins—directly into the cytosolic extract. Without rapid, targeted inhibition, these enzymes degrade target antigens, resulting in reduced signal intensity, spurious low-molecular-weight bands (smearing), and irreproducible Western blot data.

Mechanistic Insights & Causality

Antipain acts as a reversible inhibitor of specific serine and cysteine proteases, including papain, trypsin, and cathepsins A and B[2].

  • Mechanism of Action : The inhibitory power of antipain is localized to its terminal arginine-aldehyde (Arg-al) moiety. This structural conformation facilitates specific interactions with key amino acid residues in the protease active site[3]. The aldehyde group acts as an electrophile, reacting with the nucleophilic catalytic serine (hydroxyl group) or cysteine (thiol group) of the target enzyme to form a reversible hemiacetal or thiohemiacetal complex. This stabilizes the enzyme-substrate complex and effectively blocks catalytic turnover[3].

  • Causality of Experimental Handling : The terminal aldehyde is chemically labile. At room temperature or in alkaline conditions, it is highly susceptible to oxidation (forming an inactive carboxylic acid) and racemization[4]. This is the mechanistic reason why dilute working solutions of antipain must be prepared fresh, stored strictly on ice, and used within 24 hours[4].

Quantitative Profiling & Specificity

Antipain is highly effective against a specific subset of proteases but lacks broad-spectrum activity. It is ineffective against aspartic proteases (e.g., pepsin, cathepsin D) and metalloproteases, necessitating its use alongside other inhibitors[2].

Table 1: Antipain Dihydrochloride Inhibitory Profile & Physicochemical Properties

Target Protease / PropertyValue / ConcentrationSignificance / Expert Note
Papain (IC50) 0.16 µg/mLHighly potent cysteine protease inhibition[2].
Trypsin (IC50) 0.26 µg/mLEffective against trypsin-like serine proteases[2].
Cathepsin B (IC50) 0.59 µg/mLPrevents lysosomal degradation during membrane lysis[2].
Cathepsin A (IC50) 1.19 µg/mLDisrupts the active site of this serine carboxypeptidase[2].
Calpain I (Ki) 1.4 µMPrevents calcium-dependent cytosolic degradation[2].
Plasmin / Cathepsin D >93 µg/mL / 125 µg/mLWeak/No inhibition; necessitates supplementary inhibitors[2].
Solubility (Water/DMSO) 50 mg/mL / 20 mg/mLHighly soluble in aqueous buffers and standard solvents[1].
Working Concentration 50 µg/mLStandard concentration for Western blot sample preparation[2].

Workflow Visualization

G Start Cell Pellet / Tissue Sample LysisBuffer Add Lysis Buffer (e.g., RIPA, NP-40) Start->LysisBuffer Antipain Antipain Dihydrochloride (50 µg/mL) LysisBuffer->Antipain Supplement with OtherInhibitors Broad-Spectrum Inhibitors (EDTA, Pepstatin A) LysisBuffer->OtherInhibitors Supplement with ProteaseBlock Reversible Inhibition of Serine/Cysteine Proteases Antipain->ProteaseBlock Binds Active Site Incubation Incubate on Ice (30 min) *Prevents Aldehyde Oxidation* OtherInhibitors->Incubation ProteaseBlock->Incubation Centrifugation Centrifugation (14,000 x g, 4°C, 15 min) Incubation->Centrifugation Supernatant Protein Extract (Intact Antigens Preserved) Centrifugation->Supernatant Collect Supernatant

Workflow of protein extraction for Western blotting incorporating Antipain dihydrochloride.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your downstream Western blot data, this protocol incorporates strict temperature controls and a built-in validation step.

Phase 1: Reagent Preparation
  • Stock Solution (1000X) : Dissolve 10 mg of Antipain dihydrochloride in 200 µL of sterile ddH₂O to create a 50 mg/mL stock solution[1].

    • Expert Insight: While, water is preferred if downstream assays are sensitive to solvent toxicity. Solubility testing at 50 mg/mL in water yields a clear to slightly hazy yellow solution[1].

  • Storage : Aliquot the stock solution into 10 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C. The stock is stable for approximately 1 month[4].

  • Working Lysis Buffer : Immediately prior to use, add 1 µL of the 1000X stock to 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) to achieve a final working concentration of 50 µg/mL[2]. Supplement with 5 mM EDTA (for metalloproteases) and 1 µM Pepstatin A (for aspartic proteases).

Phase 2: Cell Lysis Workflow
  • Harvest : Wash cultured cells (e.g., 5 × 10⁶ cells) twice with ice-cold PBS to remove serum proteins.

  • Lysis : Add 500 µL of the supplemented, ice-cold lysis buffer directly to the cell pellet.

  • Incubation : Incubate the suspension strictly on ice for 30 minutes, agitating periodically.

    • Causality: Strict adherence to 4°C is non-negotiable. Elevated temperatures accelerate both endogenous protease kinetics and the irreversible oxidation of antipain's active terminal aldehyde[4].

  • Clarification : Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C to pellet cellular debris, lipids, and genomic DNA.

  • Collection : Transfer the supernatant (protein extract) to a pre-chilled microcentrifuge tube.

Phase 3: Self-Validation & Western Blotting
  • Quantification : Determine protein concentration using a BCA or Bradford assay.

  • Validation Blot : Before probing for rare, expensive, or highly labile target antigens, run a preliminary Western blot probing for a high-turnover, protease-sensitive housekeeping protein (e.g., c-Myc or HIF-1α) alongside a stable control (GAPDH).

    • System Validation: If c-Myc is detectable and shows a single crisp band at the expected molecular weight, the antipain-mediated inhibition was successful. If you observe a ladder of lower-molecular-weight bands (smearing), the terminal aldehyde was likely oxidized prior to use, necessitating the preparation of a fresh antipain stock.

References

  • Scientific Laboratory Supplies . Antipain dihydrochloride from microbial source. Available at:[Link]

Sources

Application Note: Antipain-Mediated Protease Inhibition in Immunoprecipitation (IP) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

The Proteolytic Challenge in Immunoprecipitation

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP) are foundational techniques for isolating specific proteins and their interacting complexes from complex biological mixtures. However, the fundamental prerequisite for a successful IP is the structural preservation of the target antigen. The moment cellular compartmentalization is disrupted during lysis, cytosolic proteins are forcefully mixed with aggressive lysosomal proteases. Without immediate chemical intervention, target proteins undergo rapid truncation or complete degradation, leading to false-negative results or the loss of transient protein-protein interactions.

To combat this, lysis buffers must be fortified with highly specific protease inhibitors. Antipain dihydrochloride , an oligopeptide isolated from Actinomycetes, is a premier choice for preserving protein integrity[1]. This application note details the mechanistic rationale, physicochemical handling, and a self-validating protocol for utilizing antipain in advanced IP workflows.

Mechanism of Action: The Hemiacetal Shield

Antipain is a potent, non-selective, and reversible inhibitor of serine and cysteine proteases, as well as some trypsin-like serine proteases . Its efficacy stems from its unique molecular architecture, which includes a terminal ureylene and an active aldehyde group.

When introduced to a lysate, antipain acts as a transition-state analog. The terminal aldehyde group undergoes a nucleophilic attack by the active-site serine or cysteine residues of the target protease. This reaction forms a stable, yet reversible, hemiacetal or thiohemiacetal adduct [2]. By occupying the catalytic pocket, antipain competitively blocks endogenous substrates from being cleaved, effectively neutralizing proteases like papain, trypsin, and cathepsins A and B.

MOA Antipain Antipain (Terminal Aldehyde) Complex Hemiacetal Adduct (Reversible Inhibition) Antipain->Complex Binds Protease Serine/Cysteine Protease (Active Site Ser/Cys) Protease->Complex Blocked Protection Target Protein Preserved (Intact for IP) Complex->Protection Prevents degradation

Mechanism of reversible protease inhibition by Antipain via hemiacetal adduct formation.

Physicochemical Profile and Quantitative Data

To ensure reproducible inhibition, researchers must adhere strictly to antipain's working concentrations and stability limits. Because the terminal aldehyde is highly susceptible to oxidation and racemization in aqueous environments, improper storage will rapidly degrade its inhibitory capacity.

Table 1: Antipain Inhibition Profile

Concentrations required for 50% inhibition (IC50) or inhibition constant (Ki) against common proteases.

Protease TargetInhibition MetricValue
PapainIC500.16 µg/mL
TrypsinIC500.26 µg/mL
Cathepsin BIC500.59 µg/mL
Cathepsin AIC501.19 µg/mL
Cathepsin DIC50125 µg/mL
PlasminIC50>93 µg/mL
Calpain I (porcine)Ki1.4 µM
Table 2: Preparation and Stability Parameters
ParameterSpecificationCausality / Best Practice
Stock Concentration 10 – 50 mg/mLSoluble in Water, Methanol, or DMSO. Yields a clear/hazy yellow solution[3].
Working Concentration 10 – 50 µg/mLSufficient to neutralize lysosomal burst during standard cell lysis (10^7 cells/mL)[4].
Stock Stability 1 month at -20°CAliquot immediately to avoid repeated freeze-thaw cycles that accelerate degradation.
Working Stability < 24 hours (on ice)Terminal aldehyde oxidizes rapidly in dilute aqueous buffers. Must be made fresh daily .

Optimized Immunoprecipitation Protocol

The following methodology integrates antipain into a standard RIPA-based IP workflow [4]. Every step is designed as a self-validating system to ensure data trustworthiness.

IP_Workflow Lysis 1. Cell Lysis (Add Antipain to block proteases) Preclear 2. Pre-clearing (Remove non-specific binders) Lysis->Preclear Incubation 3. Antibody Incubation (Target complex formation) Preclear->Incubation Capture 4. Bead Capture (Protein A/G Agarose/Magnetic) Incubation->Capture Wash 5. Washing (Stringent removal of background) Capture->Wash Elution 6. Elution & Analysis (SDS-PAGE / Western Blot) Wash->Elution

Workflow of Immunoprecipitation utilizing Antipain for target preservation.

Step 1: Reagent Preparation
  • Antipain Stock: Dissolve Antipain dihydrochloride in sterile ddH₂O to a concentration of 50 mg/mL. Aliquot into 20 µL volumes and store at -20°C.

  • Lysis Buffer: Prepare cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Immediately prior to use, supplement with 10–50 µg/mL Antipain[4] (alongside other necessary inhibitors like PMSF and Pepstatin A).

    • Causality: Antipain must be present before the cells are disrupted. Adding it after lysis allows a critical window where proteases can irreversibly cleave the target antigen.

Step 2: Cell Lysis and Solubilization
  • Wash cultured cells twice with ice-cold PBS to remove serum proteins.

  • Add 500 µL of Antipain-supplemented RIPA buffer per 10⁷ cells. Incubate on ice for 30 minutes with periodic gentle agitation.

  • Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C to pellet cellular debris and genomic DNA[4]. Transfer the supernatant to a pre-chilled tube.

    • Validation Checkpoint (Lysate Integrity): Reserve 20 µL of this clarified lysate as the "Input" control. If downstream Western blotting of the Input shows a ladder of lower-molecular-weight bands below your target's expected size, proteolytic degradation has occurred. Troubleshooting: Ensure your antipain stock is fresh (< 1 month old) and increase the working concentration to 50 µg/mL.

Step 3: Pre-Clearing
  • Add 30 µL of washed, empty Protein A/G agarose or magnetic beads to the clarified lysate.

  • Incubate at 4°C for 1 hour under gentle rotation.

  • Centrifuge (or apply a magnetic field) to remove the beads. Transfer the supernatant to a new tube.

    • Causality: Lysates contain highly abundant "sticky" proteins that naturally adhere to bead matrices. Pre-clearing acts as a physical sponge to remove these contaminants, drastically reducing background noise in the final assay.

Step 4: Primary Antibody Incubation
  • Add the primary antibody against your target protein (typically 1–5 µg per mg of total protein) to the pre-cleared lysate[4].

  • Incubate overnight at 4°C under gentle rotation.

    • Causality: The thermodynamics of antigen-antibody complex formation require time. Maintaining the temperature at 4°C slows down any residual enzymatic activity while the high-affinity immune complex forms.

Step 5: Bead Capture and Washing
  • Add 40 µL of washed Protein A/G beads to the mixture and incubate for 2 hours at 4°C.

  • Pellet the beads and carefully collect the supernatant.

    • Validation Checkpoint (Depletion Analysis): Reserve 20 µL of this supernatant as the "Flow-Through" control. Comparing the target protein signal in the "Input" versus the "Flow-Through" validates capture efficiency. A successful IP will show a heavily depleted signal in the Flow-Through.

  • Wash the bead pellet 3–5 times with 1 mL of ice-cold Lysis Buffer. Invert gently; do not vortex.

    • Causality: Stringent washing removes weakly interacting, non-specific background proteins. Because the proteases have largely been washed away or neutralized, supplementing the wash buffer with antipain is optional unless dealing with highly degradation-prone targets.

Step 6: Elution
  • Resuspend the washed bead pellet in 40 µL of 2X Laemmli Sample Buffer (containing DTT or β-mercaptoethanol).

  • Boil the samples at 95°C for 5–10 minutes.

  • Pellet the beads and collect the supernatant containing the purified, intact target protein for SDS-PAGE and Western Blot analysis.

References

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications MDPI (Catalysts) URL:[Link]

  • Antipain Wikipedia URL: [Link]

  • Immunoprecipitation methods to identify S-glutathionylation in target proteins PubMed Central (NIH) URL:[Link]

Sources

Antipain dihydrochloride in nuclear extract preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antipain Dihydrochloride in Nuclear Extract Preparation Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists[1][2]

Executive Summary: The Integrity Imperative

In the analysis of nuclear signaling—whether via Electrophoretic Mobility Shift Assays (EMSA), Western blotting, or transcription factor activity assays—the limiting factor is rarely the sensitivity of the detection method, but the integrity of the input material.

Nuclear extraction is a violent cellular event.[3] The disruption of the plasma membrane releases lysosomal proteases (Cathepsins) and cytoplasmic serine proteases into the lysate. Without immediate and specific inhibition, these enzymes rapidly degrade "pest" sequences found in high-value targets like NF-κB, p53, and Histone deacetylases (HDACs).[1][2][3]

Antipain Dihydrochloride serves as a critical, reversible "chaperone" in this process.[1][3] Unlike the broad-spectrum but toxic PMSF, Antipain specifically targets the papain-like cysteine proteases and trypsin-like serine proteases that are most active during the hypotonic lysis phase of nuclear extraction.[1] This guide details the mechanistic rationale and a field-proven protocol for deploying Antipain Dihydrochloride to preserve nuclear proteomes.[3]

Technical Profile: Antipain Dihydrochloride[1][2][3][4][5][6]

Chemical & Mechanistic Specifications
  • Compound: Antipain Dihydrochloride ([(S)-1-Carboxy-2-Phenylethyl]carbamoyl-L-Arginyl-L-Valyl-Argininal[1][2][3] · 2HCl)[1][2][3]

  • Mechanism: Reversible transition-state analog.[1][2][3] The terminal aldehyde group forms a hemiacetal adduct with the active site serine or cysteine of the target protease.

  • Target Spectrum:

    • Primary: Papain, Trypsin, Cathepsin A, Cathepsin B.[1][2][3]

    • Secondary: Plasmin (weak inhibition).[1][2][3]

    • Non-Target: Does not inhibit Chymotrypsin or Pepsin.[2][3]

The "Dihydrochloride" Advantage

Many researchers default to inhibitor cocktails dissolved in DMSO.[3] However, DMSO can induce conformational changes in sensitive transcription factors or interfere with downstream DNA-binding assays.[1][2][3]

  • Solubility: Antipain Dihydrochloride is highly water-soluble (up to 50 mg/mL).[1][2][3]

  • Protocol Impact: It allows the preparation of high-concentration aqueous stock solutions, eliminating organic solvents from the nuclear extraction buffer.

Table 1: Antipain vs. Common Nuclear Extraction Inhibitors

InhibitorTarget ClassReversibilityStability (pH 7.[1][2][3]5)Key Advantage
Antipain 2HCl Serine/Cysteine (Trypsin/Papain)ReversibleUnstable (24h)Water soluble; Targets lysosomal Cathepsins
Leupeptin Serine/Cysteine (Trypsin/Plasmin)ReversibleStable (1 week)High potency against trypsin
PMSF Serine (Broad)IrreversibleVery Unstable (30 min)Covalent modification; broad spectrum
Pepstatin A Aspartic (Pepsin/Cathepsin D)ReversibleStableEssential for lysosomal acidic proteases

Strategic Implementation: The "Protease Shield"

Antipain is rarely used in isolation.[3] In nuclear extraction, it functions as the specific blockade against lysosomal leakage . During the hypotonic swelling step (Step 2 below), lysosomes may rupture, releasing Cathepsin B. Antipain is the primary defense against this specific threat, which Leupeptin inhibits less effectively.[1][2][3]

Mechanism of Action Diagram

ProteaseShield cluster_lysis Cell Lysis Event Lyso Lysosome Rupture Prot Active Proteases (Cathepsin B, Trypsin) Lyso->Prot Releases Cyto Cytoplasm Release Cyto->Prot Activates Complex Inactive Hemiacetal Complex Prot->Complex Inhibited TF Transcription Factors (NF-kB, p53) Prot->TF Degrades Anti Antipain 2HCl (Aldehyde Group) Anti->Prot Binds Active Site Complex->TF Preserves Integrity

Caption: Antipain intercepts lysosomal proteases (Cathepsins) released during lysis, preventing degradation of nuclear factors.[1][2][3]

Protocol: Modified Dignam Nuclear Extraction

This protocol is optimized for mammalian cells (HeLa, Jurkat, HEK293).[1][2][3] It utilizes a high-salt extraction following hypotonic lysis.[2][3][4]

Prerequisites:

  • Antipain Stock: 10 mg/mL in sterile ddH₂O.[3] Store aliquots at -20°C. Do not refreeze.

  • Working Concentration: 50 µg/mL (1:200 dilution).

Workflow Logic

NuclearExtraction cluster_fractions Fractionation Start Harvest Cells (PBS Wash) Hypo Hypotonic Buffer A + ANTIPAIN (Fresh) Start->Hypo Swell Swell on Ice (15 min) Hypo->Swell Lysis Lysis (Dounce Homogenization) Swell->Lysis Spin1 Centrifuge (Nuclei Pellet) Lysis->Spin1 Cyto Supernatant: Cytoplasmic Extract Spin1->Cyto NucPellet Pellet: Intact Nuclei Spin1->NucPellet Extract Hi-Salt Buffer C + ANTIPAIN (Fresh) NucPellet->Extract Resuspend Spin2 Centrifuge (High Speed) Extract->Spin2 Final Final Nuclear Extract Spin2->Final

Caption: Step-by-step fractionation. Yellow nodes indicate critical Antipain addition points.[1][2][3]

Detailed Methodology

Step 1: Cell Harvest & Wash [3][5][6]

  • Collect cells (

    
     to 
    
    
    
    ) by centrifugation at 500 x g for 5 minutes at 4°C.
  • Wash once with ice-cold PBS.[2][3]

  • Critical: Determine Packed Cell Volume (PCV). This volume dictates buffer ratios.[2][3]

Step 2: Hypotonic Lysis (Cytoplasmic Fraction) [1][2][3]

  • Resuspend the pellet in 5 volumes of Buffer A .

    • Buffer A: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl.[1][2][3]

    • Add Immediately Before Use: 0.5 mM DTT, 50 µg/mL Antipain , 0.5 mM PMSF.[1][2][3]

  • Incubate on ice for 15 minutes to allow swelling.

  • Lyse cells using a pre-chilled Dounce homogenizer (Type B pestle).[2][3] 10–20 strokes.[2][3]

    • Check: Verify lysis under a microscope (Trypan blue).[1][2][3] Nuclei should remain intact (blue), cytoplasm dissipated.[1][2][3]

  • Centrifuge at 12,000 x g for 20 seconds (or 800 x g for 10 min) at 4°C.

  • Save supernatant (Cytoplasmic Extract) if needed.[1][2][3] Keep the Nuclear Pellet .

Step 3: Nuclear Extraction

  • Resuspend the crude nuclear pellet in 2/3 volume of Buffer C .

    • Buffer C: 20 mM HEPES (pH 7.9), 25% Glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA.[1][2][3]

    • Add Immediately Before Use: 0.5 mM DTT, 50 µg/mL Antipain , 0.5 mM PMSF.[1][2][3]

  • Agitation: Rotate vigorously at 4°C for 30 minutes. The high salt concentration (420 mM) dissociates proteins from the chromatin.[3]

  • Centrifuge at 20,000 x g for 5 minutes at 4°C to pellet chromatin debris.

  • The supernatant is the Nuclear Extract .[4]

Step 4: Dialysis (Optional but Recommended) [1][2][3]

  • High salt (420 mM) interferes with EMSA.[1][2][3] Dialyze against Buffer D (20 mM HEPES, 20% Glycerol, 100 mM KCl, 0.2 mM EDTA, Antipain ) for 2 hours at 4°C.

Self-Validating Systems

How do you confirm the quality of your extract and the efficacy of the inhibitor?

A. Purity Check (Western Blot) Run 10 µg of Cytoplasmic vs. Nuclear fraction.[2][3]

  • Probe: Anti-Histone H3 (Nuclear marker) and Anti-Tubulin (Cytoplasmic marker).[1][2][3]

  • Success: H3 signal should be >95% in the Nuclear fraction. Tubulin should be <5% in the Nuclear fraction.

B. Integrity Check (The "Smear" Test) Degradation often manifests as a "smear" below the specific band or the disappearance of high-molecular-weight complexes.[3]

  • Target: p53 or NF-κB p65.[2][3]

  • Validation: If Antipain is omitted or inactive, you will often see a "clipped" version of p65 (appearing ~40 kDa instead of 65 kDa) due to trypsin-like activity.[1][2][3] A sharp, single band at the correct MW confirms inhibitor efficacy.

References

  • Dignam, J. D., Lebovitz, R. M., & Roeder, R. G. (1983). Accurate transcription initiation by RNA polymerase II in a soluble extract from isolated mammalian nuclei.[1][2][3] Nucleic Acids Research, 11(5), 1475–1489.[1][2][3] [1][2][3]

  • Sigma-Aldrich (Merck). Antipain Dihydrochloride Product Information & Solubility Data.[1][2][3] Link[1][2][3]

  • Umezawa, H. (1976). Structures and activities of protease inhibitors of microbial origin.[1][2][3] Methods in Enzymology, 45, 678-695.[1][2][3] [1][2][3]

  • Abcam. Nuclear extraction and fractionation protocol. Link

  • Cayman Chemical. Nuclear Extraction Kit Booklet (Item No. 10009277).[2][3] Link

Sources

effective concentration of Antipain for inhibiting cathepsin A and B

Author: BenchChem Technical Support Team. Date: March 2026

A Kinetic and Methodological Guide for Drug Discovery

Part 1: Executive Summary & Strategic Constants

Antipain (Antipain dihydrochloride) is a reversible, peptide-aldehyde inhibitor isolated from Actinomycetes.[1][2] While often utilized as a broad-spectrum protease inhibitor in lysis cocktails, its specific kinetic profile against Cathepsin A (Serine carboxypeptidase) and Cathepsin B (Cysteine endopeptidase) requires precise concentration management for targeted inhibition.[1]

Unlike irreversible epoxide inhibitors (e.g., E-64) that permanently disable cysteine proteases, Antipain acts as a transition-state analog.[1] This reversibility makes it a critical tool for temporal inhibition studies where enzyme recovery or kinetic competition is a variable of interest.

Effective Concentration Matrix

The following values represent the kinetic constants for 50% inhibition (IC50) or the inhibition constant (Ki). Note the higher potency against Cathepsin B compared to Cathepsin A.

Target EnzymeEnzyme ClassMechanismEffective Conc.[1] (IC50/Ki)Recommended Working Conc.
Cathepsin B Cysteine ProteaseHemithioacetal formation0.87 µM (0.59 µg/mL)10 µM (Kinetic Assays)50 µM (Lysis Buffer)
Cathepsin A Serine ProteaseHemiacetal formation1.76 µM (1.19 µg/mL)20 - 50 µM
Papain Cysteine ProteaseHemithioacetal formation0.24 µM (0.16 µg/mL)Control Standard

Critical Note on Units: Molecular Weight of Antipain Dihydrochloride ≈ 677.6 g/mol . Conversion factor: 1 µg/mL ≈ 1.48 µM.

Part 2: Mechanistic Foundation

Antipain functions as a "warhead" inhibitor. Its structure contains a C-terminal arginine aldehyde.[1] This aldehyde group is electrophilic and subject to nucleophilic attack by the active site residue of the protease.[3]

  • Cathepsin B (Cysteine Protease): The active site Cysteine thiolate (Cys-S⁻) attacks the Antipain aldehyde carbon, forming a stable hemithioacetal transition state analog.[1] This mimics the tetrahedral intermediate of peptide bond hydrolysis, effectively locking the enzyme.

  • Cathepsin A (Serine Protease): The active site Serine hydroxyl (Ser-OH) attacks the aldehyde, forming a hemiacetal .[1]

Because sulfur (thiol) is a better nucleophile than oxygen (hydroxyl) in these catalytic triads, Antipain generally exhibits tighter binding (lower Ki) to cysteine proteases like Cathepsin B than to serine proteases like Cathepsin A.[1]

DOT Diagram 1: Mechanism of Action

AntipainMechanism cluster_CatB Cathepsin B (Cysteine Protease) cluster_CatA Cathepsin A (Serine Protease) Antipain Antipain (Peptide Aldehyde) CatB_Active Active Site Cysteine (Thiolate) Antipain->CatB_Active Targeting CatA_Active Active Site Serine (Hydroxyl) Antipain->CatA_Active Targeting Complex_B Hemithioacetal Complex (Transition State) CatB_Active->Complex_B Nucleophilic Attack (High Affinity) Complex_A Hemiacetal Complex (Transition State) CatA_Active->Complex_A Nucleophilic Attack (Moderate Affinity)

Caption: Dual mechanistic pathway of Antipain. Note the higher affinity (thicker arrow) for the Thiol-mediated Hemithioacetal formation in Cathepsin B.

Part 3: Preparation & Handling[4][5]

The aldehyde group on Antipain is chemically reactive and prone to oxidation and racemization, which renders the inhibitor inactive. Strict adherence to storage protocols is required for reproducibility.

Solubility & Stock Preparation [1][2][4]
  • Solvents: Water, Methanol, or DMSO.[2][4]

  • Max Solubility: ~50 mg/mL (approx. 73 mM).

  • Recommended Stock: 10 mM in distilled water or 50 mM HEPES (pH 7.0).

Stability Protocol
  • Lyophilized Powder: Stable for 2+ years at -20°C.

  • Stock Solution (-20°C): Stable for 1 month . Aliquot immediately to avoid freeze-thaw cycles.

  • Working Solution (4°C/RT): Unstable. The aldehyde group oxidizes rapidly in dilute aqueous solution.

    • Rule: Prepare working dilutions immediately before use. Discard leftovers after 24 hours.

Part 4: Experimental Protocols
Protocol A: Fluorometric Inhibition Assay for Cathepsin B

This protocol determines the IC50 of Antipain against Cathepsin B using the fluorogenic substrate Z-Arg-Arg-AMC .

Reagents:

  • Assay Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 6.0.

  • Reducing Agent: 5 mM L-Cysteine or DTT (Must be added fresh to activate Cathepsin B).

  • Substrate: Z-Arg-Arg-AMC (10 mM stock in DMSO). Final conc: 50 µM.

  • Enzyme: Recombinant Human Cathepsin B.

Workflow:

  • Activation: Dilute Cathepsin B in Assay Buffer + Reducing Agent. Incubate 15 min at RT. (Cat B requires reduction of the active site cysteine).[1]

  • Inhibitor Series: Prepare Antipain dilutions in Assay Buffer (Range: 0.01 µM to 100 µM).

  • Incubation: Add 10 µL Antipain dilution to 80 µL Activated Enzyme. Incubate 15 min at 37°C to allow equilibrium binding.

  • Reaction Start: Add 10 µL Substrate (Z-Arg-Arg-AMC).

  • Measurement: Monitor Fluorescence (Ex 365 nm / Em 440 nm) kinetically for 20 min.

  • Analysis: Calculate slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Antipain].

Protocol B: Carboxypeptidase Inhibition Assay for Cathepsin A

Cathepsin A (Protective Protein) acts as a serine carboxypeptidase at acidic pH.[1]

Reagents:

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5.

  • Substrate: Z-Phe-Ala-OH (Carboxypeptidase substrate).[1]

  • Detection: Ninhydrin reagent or TNBS (for colorimetric detection of released amino acid) OR coupled enzyme assay if using a specific fluorogenic substrate like FA-Phe-Phe-OH.[1]

Workflow:

  • Setup: Mix 10 µL Antipain (Range: 0.1 µM to 200 µM) with 80 µL Cathepsin A in Assay Buffer.

  • Incubation: Incubate 15 min at 37°C.

  • Reaction Start: Add 10 µL Z-Phe-Ala-OH (Final conc: 1 mM).

  • Digestion: Incubate 60 min at 37°C.

  • Termination & Development: Stop reaction with TCA or heat. Detect released Alanine using Ninhydrin (measure Absorbance at 570 nm).

  • Analysis: Determine IC50 based on reduction of free amino acid generation.

DOT Diagram 2: Experimental Workflow

AssayWorkflow cluster_Assay Assay Plate Setup Stock Antipain Stock (10 mM, -20°C) Dilution Serial Dilution (Freshly Prepared) Stock->Dilution Thaw & Dilute PreInc Pre-Incubation (15 min @ 37°C) Dilution->PreInc Add Inhibitor Enzyme Enzyme + Buffer (Cat A or Cat B) Enzyme->PreInc Substrate Add Substrate (Start Reaction) PreInc->Substrate Read Kinetic Reading (Fluor/Abs) Substrate->Read

Caption: Standardized workflow for determining IC50. Pre-incubation is critical for establishing equilibrium between Antipain and the protease.

Part 5: Troubleshooting & Controls
IssueProbable CauseSolution
No Inhibition observed Oxidized AldehydeUse fresh stock. Do not store dilute Antipain >24h.[2][4]
Weak Inhibition (Cat B) Incomplete ReductionEnsure DTT/Cysteine is fresh in the buffer. Cat B active site oxidizes easily.
Non-Linear Kinetics Substrate DepletionReduce enzyme concentration or shorten assay time.[1]
High Background AutofluorescenceCheck Antipain purity; yellowing indicates oxidation/polymerization.
References
  • Suda, H., et al. (1972).[1][2] "Antipain, a new protease inhibitor isolated from actinomycetes."[2] The Journal of Antibiotics.

  • Umezawa, H. (1976).[1][2] "Structures and activities of protease inhibitors of microbial origin." Methods in Enzymology.

  • Sigma-Aldrich. (2024). "Antipain dihydrochloride Product Information & Assay Data." [1]

  • Barrett, A. J., et al. (1982).[1] "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology.

  • Galjart, N. J., et al. (1988).[1] "Expression of cDNA encoding the human 'protective protein' associated with lysosomal beta-galactosidase and neuraminidase: homology to yeast proteases." Cell.

Sources

Application Note: Antipain Dihydrochloride for Preventing Protein Degradation

[1]

Abstract

Protein degradation during cell lysis and purification is a pervasive challenge in biochemistry. Endogenous proteases, released upon cell rupture, can rapidly truncate or digest target proteins, rendering downstream analysis (Western blotting, Mass Spectrometry, Activity Assays) invalid.[1] Antipain Dihydrochloride is a reversible, peptide-aldehyde protease inhibitor isolated from actinomycetes.[1][2][3] It specifically targets serine and cysteine proteases, with high affinity for papain, trypsin, and cathepsins A and B .[3][4]

This guide provides a technical deep-dive into the mechanism, stability, and application of Antipain Dihydrochloride, offering field-proven protocols to ensure proteome integrity.[1]

Technical Specifications & Chemical Properties[1][2][4]

Antipain is most commonly supplied as a dihydrochloride salt to enhance water solubility and stability compared to the free base.

PropertySpecification
Chemical Name N-(Nα-Carbonyl-Arg-Val-Arg-al)-Phe dihydrochloride
CAS Number 37682-72-7
Molecular Weight 677.62 g/mol
Formula C₂₇H₄₄N₁₀O₆[1][5][6][7][8] · 2HCl
Solubility Water (50 mg/mL), Methanol, DMSO
Appearance White to off-white powder
Inhibitory Class Reversible; Serine/Cysteine Proteases
Primary Targets Papain, Trypsin, Cathepsin A, Cathepsin B
Secondary Targets Plasmin (weak), Calpain I
Working Concentration 10 – 100 µM (approx. 10 – 70 µg/mL)

Mechanism of Action

Antipain belongs to the class of peptide aldehydes . Its mechanism is distinct from irreversible inhibitors like PMSF.

  • Recognition: The peptide backbone of Antipain mimics the natural substrate of the target protease (specifically Arginine-rich regions), luring the enzyme into the active site.[1]

  • Reversible Adduct Formation: The C-terminal aldehyde group of Antipain undergoes a nucleophilic attack by the active site residue of the protease (Serine hydroxyl or Cysteine thiol).

  • Hemiacetal/Hemithioacetal Complex: This results in the formation of a transition-state analog (hemiacetal for serine proteases, hemithioacetal for cysteine proteases).[1] This complex is stable enough to block the active site but is reversible ; it does not covalently permanently modify the enzyme.

Scientific Insight: Because the inhibition is reversible, Antipain can be removed via dialysis or gel filtration, allowing for the potential recovery of protease activity if desired later in the workflow.

Visualization: Mechanism of Inhibition

AntipainMechanismProteaseActive Protease(Serine/Cysteine)ComplexEnzyme-Inhibitor Complex(Hemiacetal/Hemithioacetal)Protease->Complex + AntipainDegradationDegraded FragmentsProtease->Degradation Without InhibitorAntipainAntipain Dihydrochloride(Peptide Aldehyde)Antipain->Complex Nucleophilic AttackComplex->Protease Dialysis/Dilution(Reversible)SubstrateTarget Protein(Substrate)Substrate->Degradation Proteolysis

Caption: Antipain mimics the substrate, forming a reversible complex that blocks the protease active site, preventing target protein degradation.[1]

Comparative Analysis: Antipain vs. Alternatives

Researchers often confuse Antipain with Leupeptin due to their similar structures. However, their specificities differ, particularly regarding Cathepsins.[9]

FeatureAntipainLeupeptinPMSFAprotinin
Mechanism Reversible (Aldehyde)Reversible (Aldehyde)Irreversible (Sulfonylation)Reversible (Protein-Protein)
Key Targets Cathepsin A , B, Papain, TrypsinTrypsin, Cathepsin B, PlasminSerine Proteases (Trypsin, Chymotrypsin)Serine Proteases (Trypsin, Plasmin)
Cathepsin A High Inhibition Low/No InhibitionNoNo
Stability Unstable in dilute solution (oxidizes)Stable in waterUnstable in water (half-life <1hr)Very Stable
Toxicity LowLowHigh (Neurotoxin)Low

Expert Recommendation: Use Antipain instead of Leupeptin if your tissue of interest is rich in Cathepsin A (e.g., liver, kidney lysates) or if you require a broader inhibition profile for papain-like cysteine proteases.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution

Critical Note: The aldehyde group is subject to oxidation and racemization.[9][4][10] Proper storage is vital.

  • Weighing: Weigh 10 mg of Antipain Dihydrochloride.

  • Solvent Choice:

    • Water/Buffer: Dissolve in 2 mL of distilled water or PBS to make a 5 mg/mL (approx. 7.4 mM) stock.[1]

    • DMSO: Dissolve in 1 mL DMSO for a 10 mg/mL stock (preferred for longer stability).

  • Aliquot: Immediately divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage:

    • Store at -20°C .

    • Stability: 1 month at -20°C.[2][10][11][12]

    • Do NOT store dilute working solutions; prepare them fresh.

Protocol B: Lysis Buffer Integration (Standard Workflow)

This protocol ensures maximal protection during the critical cell rupture phase.[1]

Reagents:

  • Lysis Buffer (RIPA, NP-40, or Tris-HCl based)[1]

  • Antipain Stock (5 mg/mL)[1]

  • (Optional) Broad-spectrum cocktail (PMSF, EDTA)[1]

Steps:

  • Chill: Pre-cool the Lysis Buffer to 4°C on ice.

  • Calculate: Determine the volume of lysis buffer needed.

  • Add Antipain: Add Antipain stock to the lysis buffer to achieve a final concentration of 50 µg/mL (74 µM) .

    • Calculation: For 10 mL Lysis Buffer, add 100 µL of 5 mg/mL Antipain stock.

  • Synergy (Recommended): Add 1 mM EDTA (to inhibit metalloproteases) and 1 mM PMSF (for chymotrypsin) to create a comprehensive cocktail.[1]

  • Lysis: Resuspend cell pellet in the inhibitor-containing buffer immediately. Incubate on ice.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Downstream: Proceed immediately to Western Blot or store supernatant at -80°C.

Visualization: Protein Extraction Workflow

ExtractionWorkflowStartCell PelletLysisCell Lysis(Homogenization/Sonication)Start->LysisBufferPrepPrepare Lysis Buffer(4°C)AddInhibitorAdd Antipain (50 µg/mL)+ EDTA/PMSFBufferPrep->AddInhibitorAddInhibitor->Lysis Essential StepCentrifugeCentrifugation(14,000 x g, 4°C)Lysis->CentrifugeSupernatantClarified Lysate(Proteome Intact)Centrifuge->SupernatantAnalysisWestern Blot / Mass SpecSupernatant->Analysis

Caption: Workflow emphasizing the addition of Antipain prior to cell disruption to prevent immediate proteolysis.

Troubleshooting & Optimization

IssuePossible CauseSolution
Protein Degradation Observed Inhibitor oxidationUse fresh stock. Do not store working dilutions >24h.
Insufficient ConcentrationIncrease Antipain to 100 µg/mL (150 µM).
Wrong Protease ClassAntipain does not inhibit Chymotrypsin or Metalloproteases. Add PMSF and EDTA.
Low Protein Yield Interference with AssayAntipain is a peptide; it generally does not interfere with Bradford/BCA, but high concentrations might affect specific enzymatic assays.
Precipitation in Stock Low Temp SolubilityWarm stock to 37°C briefly to redissolve before adding to buffer.

References

  • Suda, H., et al. (1972).[1][2][4][8] Antipain, a new protease inhibitor isolated from actinomycetes.[4] The Journal of Antibiotics.[2][4][8] Link

  • Umezawa, H. (1976).[1][2][4] Structures and activities of protease inhibitors of microbial origin.[9][4][10][11] Methods in Enzymology.[2] Link

  • Sigma-Aldrich. Antipain dihydrochloride Product Information & Datasheet.Link[1]

  • Santa Cruz Biotechnology. Antipain, Dihydrochloride Chemical Properties.Link[1]

  • Beynon, R.J., & Bond, J.S. (2001).[1] Proteolytic Enzymes: A Practical Approach. Oxford University Press. (Standard text for protease inhibitor cocktails).

Troubleshooting & Optimization

Technical Support Center: Antipain Dihydrochloride Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Troubleshooting of Antipain Dihydrochloride in Aqueous Solution

Ticket ID: ANT-sup-001 Responder: Senior Application Scientist, Biochemistry Division[1]

Executive Summary

Antipain dihydrochloride is a reversible peptide aldehyde inhibitor targeting serine and cysteine proteases (e.g., Papain, Trypsin, Cathepsin A/B).[1][2][3] While highly soluble in water, its stability in aqueous solution is the most frequent source of experimental failure.[1]

The Core Problem: The C-terminal aldehyde group responsible for protease inhibition is chemically labile. In aqueous solutions, it is susceptible to oxidation (forming an inactive carboxylic acid) and racemization (converting active L-isomers to inactive D-isomers), particularly at neutral-to-alkaline pH.[1]

This guide provides the protocols required to mitigate these degradation pathways.

Part 1: Preparation & Storage Protocols

Solubility & Solvent Compatibility
SolventMax SolubilityStability ProfileRecommendation
Water ~50 mg/mLLow. Prone to oxidation/racemization.[1][4]Use for immediate working solutions only.
DMSO ~20–50 mg/mLHigh. Prevents hydrolysis/hydration.Preferred for Stock Solutions (-20°C).[1][3][4]
Methanol ~20 mg/mLModerate. Alternative if DMSO is toxic to cells.
Ethanol SparinglyPoor. Not recommended.[4]
Standard Operating Procedure (SOP): Stock Solution Preparation

To ensure reproducibility, do not store Antipain in aqueous buffers for >1 month.

Step 1: Weighing & Solubilization

  • Weigh the lyophilized powder in a humidity-controlled environment (powder is hygroscopic).[1]

  • For Long-Term Storage (>1 month): Dissolve in high-grade anhydrous DMSO to a concentration of 10–50 mg/mL.

  • For Immediate Use (or DMSO-sensitive assays): Dissolve in distilled water or dilute buffer (pH < 7.0).[1]

Step 2: Aliquoting (The Golden Rule)

  • Never store the bulk stock in a single tube. Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating aldehyde oxidation.[1]

  • Dispense into single-use aliquots (e.g., 20–50 µL) in light-protective amber tubes.

Step 3: Storage Conditions

  • Lyophilized Powder: -20°C (Stable for ~3 years).[1][5]

  • DMSO Stock: -20°C (Stable for ~6–12 months).[1]

  • Aqueous Stock: -20°C (Stable for 1 month max ).

  • Dilute Working Solution: Keep on ice. Discard after 12 hours .

Part 2: Troubleshooting & FAQs

Q1: My protease inhibition assay worked last week, but failed today using the same frozen aqueous stock. Why?

Diagnosis: Aldehyde Oxidation. Explanation: You likely stored Antipain in water or a neutral buffer. Over time, dissolved oxygen converts the active aldehyde group (-CHO) into a carboxylic acid (-COOH).[1] This oxidized form cannot form the hemiacetal adduct required to inhibit the protease active site. Solution:

  • Check the age of your aqueous stock. If >1 month, discard.

  • Switch to DMSO for stock storage.

  • If you must use water, purge the water with nitrogen/argon before solubilizing to remove dissolved oxygen.

Q2: I see a precipitate after thawing my stock solution.

Diagnosis: Concentration Shock or Salting Out. Explanation: While Antipain is soluble, high-concentration stocks (50 mg/mL) in water can precipitate upon freezing due to "salting out" effects as ice crystals form, concentrating the solute.[1] Solution:

  • Warm the tube to 37°C for 5 minutes and vortex vigorously.

  • If precipitate persists, the peptide may have aggregated irreversibly. Spin down; if the supernatant concentration is unknown, discard and prepare fresh at a lower concentration (e.g., 10 mg/mL).

Q3: Can I add Antipain to cell culture media and leave it overnight?

Diagnosis: pH-Dependent Instability. Explanation: Cell culture media (pH 7.2–7.4) accelerates racemization of the peptide aldehyde. Furthermore, cells may metabolize the peptide.[1] Solution:

  • Yes, for short-term assays (<12 hours).[1]

  • For longer incubations (24h+), you must replenish the inhibitor every 12–18 hours to maintain effective IC50 levels.[1]

Part 3: Mechanism & Workflow Visualization

Figure 1: Decision Matrix for Stock Preparation

Caption: Workflow for selecting the correct solvent system based on assay sensitivity and storage duration requirements.

StockPrep Start Start: Lyophilized Antipain 2HCl AssayType Is the assay sensitive to DMSO? Start->AssayType NoDMSO No (Standard Assay) AssayType->NoDMSO Robust Cells/Biochem YesDMSO Yes (Primary Cells/In Vivo) AssayType->YesDMSO Sensitive PrepDMSO Dissolve in DMSO (10-50 mg/mL) NoDMSO->PrepDMSO StoreDMSO Aliquot & Store -20°C (Stable 6-12 Months) PrepDMSO->StoreDMSO PrepWater Dissolve in dH2O/Buffer (pH < 7.0) YesDMSO->PrepWater Duration Storage Duration? PrepWater->Duration ShortTerm Immediate Use Duration->ShortTerm LongTerm Store > 1 Week Duration->LongTerm ActionIce Keep on Ice Discard after 12h ShortTerm->ActionIce ActionFreeze Aliquot & Freeze -20°C (Stable 1 Month MAX) LongTerm->ActionFreeze

[1]

Figure 2: Mechanism of Action vs. Degradation

Caption: The chemical fate of the Antipain aldehyde group. The active hemiacetal pathway (left) vs. the oxidative degradation pathway (right).[1]

Mechanism Antipain Antipain (Active) (Peptide-CHO) Hemiacetal Hemiacetal Adduct (Enzyme-Inhibitor Complex) Antipain->Hemiacetal + Protease Carboxylic Carboxylic Acid Form (Peptide-COOH) Antipain->Carboxylic Oxidation (Aqueous Storage) Protease Serine/Cysteine Protease (Active Site -OH/-SH) Protease->Hemiacetal Inhibition Protease INHIBITED Hemiacetal->Inhibition Oxygen Dissolved Oxygen / High pH Oxygen->Carboxylic Inactive INACTIVE (Cannot bind enzyme) Carboxylic->Inactive

[1][2][5]

References

  • Sigma-Aldrich (Merck). Antipain dihydrochloride Product Information Sheet (A6191).[1] Retrieved from [1]

  • Umezawa, H. (1976).[1][6] Structures and activities of protease inhibitors of microbial origin.[4][5][6][7][8] Methods in Enzymology, 45, 678-695.[1][6] (Foundational text on peptide aldehyde mechanism).

  • Santa Cruz Biotechnology. Antipain (dihydrochloride) Data Sheet. Retrieved from [1]

  • TargetMol. Antipain Dihydrochloride Technical Data & Solubility. Retrieved from

  • Beynon, R.J., & Bond, J.S. (2001).[1] Proteolytic Enzymes: A Practical Approach. Oxford University Press. (Source for stock stability limits).

Sources

Technical Support Center: Antipain Protease Inhibitor & Aldehyde Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antipain , a highly potent, microbial-derived peptide aldehyde used extensively as a reversible inhibitor of serine and cysteine proteases.

Due to its unique chemical structure—specifically the highly reactive terminal argininal (aldehyde) group—Antipain is notoriously susceptible to environmental degradation. This guide provides drug development professionals and researchers with a deep-dive into the causality of Antipain degradation, comprehensive troubleshooting strategies, and self-validating protocols to ensure experimental integrity.

Mechanistic Overview: The Dual Nature of the Terminal Aldehyde

Antipain’s efficacy relies entirely on its terminal aldehyde acting as an electrophilic "warhead." When Antipain enters the active site of a target protease (such as papain or trypsin), the nucleophilic catalytic residue (thiol in cysteine proteases, hydroxyl in serine proteases) attacks the aldehyde carbon. This forms a reversible thiohemiacetal or hemiacetal adduct, acting as a transition-state analog that halts enzymatic activity 1[1].

However, this same electrophilicity makes the aldehyde highly vulnerable to autoxidation in aqueous buffers containing dissolved oxygen. Oxidation converts the aldehyde into a carboxylic acid. Because carboxylates are resonance-stabilized and electron-rich, they lose all electrophilicity. The target protease can no longer attack the molecule, rendering the oxidized Antipain completely inactive 2[2]. Furthermore, the alpha-carbon adjacent to the aldehyde is subject to rapid racemization in dilute solutions, which sterically hinders active-site binding3[3].

G A Antipain (Active Terminal Aldehyde) B Target Protease (Active Site Cys/Ser) A->B Nucleophilic Attack D Aqueous Buffer + O2 (Improper Storage) A->D Autoxidation C Thiohemiacetal / Hemiacetal Adduct (Protease Inhibited) B->C Reversible Covalent Bond E Antipain Carboxylate (Inactive Degradant) D->E Aldehyde -> Carboxylic Acid E->B Loss of Electrophilicity (No Inhibition)

Antipain inhibition mechanism versus oxidative degradation of its terminal aldehyde.

Quantitative Reference Data

To effectively troubleshoot assay failures, you must benchmark your experimental parameters against Antipain's established kinetic and stability profiles.

Table 1: Target Specificity and Inhibition Potency

Note: Antipain is highly specific to papain and trypsin, with minimal crossover to plasmin 4[4].

Protease TargetIC50 / Ki ValueTarget Class
Papain 0.16 µg/mLCysteine
Trypsin 0.26 µg/mLSerine
Cathepsin B 0.59 µg/mLCysteine
Cathepsin A 1.19 µg/mLSerine / Carboxypeptidase
Calpain I 1.4 µM (Ki)Cysteine
Plasmin >93.0 µg/mLSerine
Table 2: Antipain Stability Matrix

Failure to adhere to these limits is the leading cause of false-negative inhibition assays 5[5].

State / ConditionStorage TemperatureMaximum Stable Duration
Lyophilized Powder -20°C (Desiccated)Up to 18 months
10 mM Stock (DMSO/H₂O) -20°C1 month
10 mM Stock (DMSO/H₂O) 4°C1 week
Dilute Working Solution On Ice (0°C)< 24 hours

Frequently Asked Questions (FAQs)

Q: Why did my dilute Antipain working solution lose activity overnight, even though I kept it at 4°C? A: Dilute aqueous solutions accelerate the exposure of the terminal argininal group to dissolved oxygen and water. This triggers rapid autoxidation (forming inactive carboxylates) and racemization of the alpha-carbon. Dilute solutions must be kept strictly on ice and discarded after 24 hours .

Q: Can I freeze and thaw my 10 mM stock solution multiple times? A: No. Repeated freeze-thaw cycles introduce condensation (water) and fresh oxygen into the vial headspace, drastically accelerating aldehyde destruction. Stocks should be aliquoted into single-use volumes immediately upon reconstitution6[6].

Q: Is DMSO or Water better for the stock solution? A: While Antipain is soluble up to 50 mg/mL in water, anhydrous DMSO is often preferred for long-term stock storage because it lacks the dissolved oxygen and hydrolytic potential of water, thereby protecting the aldehyde warhead.

Troubleshooting Guide

Symptom / IssueMechanistic CauseCorrective Action
Complete loss of protease inhibition Terminal aldehyde has fully oxidized to a carboxylic acid.Discard the batch. Prepare fresh stock using inert gas purging (see Protocol 1).
Gradual decrease in IC50 over weeks Slow racemization of the argininal alpha-carbon or partial oxidation.Ensure stocks are stored at -20°C or -80°C. Do not store stocks at 4°C for more than 1 week 7[7].
Precipitation upon dilution into assay buffer Buffer pH or salt concentration is incompatible, or the DMSO concentration is too high.Antipain is a peptide; ensure assay buffer pH is physiological (pH 7.0-7.5). Keep final DMSO concentration <1% to prevent target protease denaturation.

Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Antipain Stock (10 mM)

Causality Note: This protocol utilizes inert gas and anhydrous solvents to physically exclude oxygen, preventing the electrophilic aldehyde from converting into an inactive carboxylate.

  • Equilibration: Allow the lyophilized Antipain vial to reach room temperature in a desiccator before opening to prevent atmospheric moisture condensation.

  • Reconstitution: Inject anhydrous, degassed DMSO (or ultra-pure, degassed H₂O) directly into the vial to achieve a 10 mM concentration (approx. 6.05 mg/mL).

  • Homogenization: Vortex gently until the solution is clear to slightly hazy yellow. Do not sonicate extensively, as heat generation can induce degradation.

  • Inert Gas Purging: Using a gentle stream of Argon or Nitrogen gas, purge the headspace of the vial to displace ambient oxygen 6[6].

  • Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots in low-protein-binding microcentrifuge tubes.

  • Storage: Immediately transfer aliquots to -20°C (stable for 1 month) or -80°C (stable for up to 6 months).

Protocol 2: Self-Validating Papain Inhibition Assay (Functional QC)

Causality Note: Because chemical techniques like mass spectrometry may not easily distinguish between active enantiomers or slight oxidative degradation without complex setup, a functional enzymatic assay serves as a self-validating system. If the aldehyde is intact, it will inhibit Papain at the established IC50.

  • Preparation: Thaw one single-use aliquot of Antipain stock on ice. Dilute to a 100 µM working solution using cold assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT). Note: DTT is required to keep Papain's active site cysteine reduced, but prolonged exposure can react with the Antipain aldehyde. Proceed immediately.

  • Enzyme Incubation: In a black 96-well microplate, mix active Papain enzyme with Antipain to achieve a final inhibitor concentration of exactly 0.16 µg/mL (approx. 0.26 µM). Incubate at 37°C for 15 minutes to allow the thiohemiacetal bond to form.

  • Substrate Addition: Add a fluorogenic papain substrate, such as Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin), at a concentration equal to its Km.

  • Kinetic Measurement: Measure fluorescence continuously for 10 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Validation Check: Calculate the initial velocity (V0) compared to a positive control (Papain + Substrate + No Inhibitor).

    • Pass: The velocity should be reduced by approximately 50% (since 0.16 µg/mL is the IC50) 4[4].

    • Fail: If inhibition is < 20%, the terminal aldehyde has oxidized or racemized. Discard the stock.

References

  • Scientific Labs - Antipain dihydrochloride from microbial source, protease inhibitor. Available at: [Link]

  • PeptaNova - Antipain - Microbial Peptide Aldehyde Storage and Stability. Available at:[Link]

  • Frontiers in Chemistry - Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Antipain Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the failure of Antipain to inhibit protease activity. It is structured to troubleshoot specific experimental variables, from reagent integrity to assay design.[1]

Introduction: The Antipain Mechanism

Antipain ([(S)-1-Carboxy-2-Phenylethyl]carbamoyl-L-Arg-L-Val-L-Arg-al) is a reversible peptide aldehyde inhibitor.[1][2] It functions by forming a covalent hemiacetal (with serine proteases) or hemithioacetal (with cysteine proteases) adduct with the active site of the enzyme.

Because it acts as a transition-state analog , its efficacy is strictly governed by the compatibility of its "warhead" (the C-terminal aldehyde) with the protease's active site geometry and the experimental environment. If inhibition is failing, it is rarely a "bad batch" and almost always a mismatch between the inhibitor's chemistry and the experimental conditions.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the root cause of the failure.

Antipain_Troubleshooting Start Problem: No Inhibition Observed TargetCheck 1. Is the Target Susceptible? Start->TargetCheck StorageCheck 2. Reagent Integrity Check TargetCheck->StorageCheck Target is Trypsin/Papain/Cathepsin Stop1 Antipain is ineffective. Switch to Chymostatin or PMSF. TargetCheck->Stop1 Target is Chymotrypsin/Elastase CondCheck 3. Assay Conditions Check StorageCheck->CondCheck Fresh Stock (-20°C) Stop2 Aldehyde oxidation likely. Purchase fresh inhibitor. StorageCheck->Stop2 Stored >1 month at 4°C or pH > 7.0 Soln1 Competitive Inhibition issue. Increase Antipain or reduce Substrate. CondCheck->Soln1 Substrate Conc. >> Km Soln2 Aldehyde sequestration. Reduce thiol concentration. CondCheck->Soln2 High DTT/Beta-ME caption Figure 1: Systematic troubleshooting workflow for diagnosing Antipain inhibition failure.

Figure 1: Systematic troubleshooting workflow for diagnosing Antipain inhibition failure.

Part 2: Common Failure Modes & Solutions

Category 1: Target Specificity Mismatches

Q: I am using Antipain to inhibit Chymotrypsin, but activity remains high. Why? A: Antipain is the wrong inhibitor for this target. Antipain mimics the substrate of trypsin-like proteases (Arginine at P1 position). It effectively inhibits Trypsin, Papain, and Cathepsin B .[1] It has very low affinity for Chymotrypsin (which prefers aromatic residues like Phenylalanine at P1).[1]

Specificity Data Table:

Target Enzyme Antipain IC50 (µg/mL) Inhibition Status Recommended Alternative
Papain 0.16 Strong Leupeptin, E-64
Trypsin 0.26 Strong Leupeptin, TLCK, PMSF
Cathepsin B 0.59 Strong CA-074, Leupeptin
Cathepsin A 1.19 Moderate Chymostatin
Plasmin >93 Weak/None Aprotinin
Chymotrypsin >250 None Chymostatin, PMSF

| Pepsin | >250 | None | Pepstatin A |[1]

Technical Insight: If you need to inhibit Chymotrypsin, Antipain's urea group and arginine side chain sterically clash with the hydrophobic S1 pocket of Chymotrypsin [1].

Category 2: Reagent Instability (The "Aldehyde Problem")

Q: My stock solution is two months old. Is it still good? A: Likely not, especially if stored in water or at neutral pH.[1] Antipain contains a C-terminal aldehyde group.[1][2] Aldehydes are chemically reactive and unstable.[1]

  • Oxidation: The aldehyde oxidizes to a carboxylic acid (inactive) upon exposure to air.[1]

  • Racemization: In aqueous solutions, especially at pH > 7.0, the L-argininal can racemize to D-argininal, which does not fit the enzyme active site.[1]

  • Hydration: Aldehydes form hydrates in water, which are in equilibrium with the active form but slow down binding kinetics.

Storage Protocol for Maximum Stability:

  • Lyophilized Powder: Store at -20°C (Stable for years).

  • Stock Solution: Dissolve in DMSO or Methanol (not water) to 10-20 mg/mL.[1] Store at -20°C. Stable for ~1 month.

  • Working Solution: Prepare fresh immediately before use. Do not store dilute aqueous solutions.

Category 3: Assay Interference

Q: I am running a Cathepsin B assay with DTT. Does DTT interfere with Antipain? A: Yes, high concentrations of reducing agents can sequester Antipain. Antipain inhibits cysteine proteases (like Cathepsin B) by forming a hemithioacetal with the active site cysteine.[1] However, if your buffer contains high concentrations of DTT or


-mercaptoethanol (e.g., >5 mM), the free thiols in the buffer can react with the aldehyde group of Antipain before it reaches the enzyme.
  • Solution: Keep reducing agent concentrations as low as required for enzyme activity (typically 1-2 mM DTT) or increase the Antipain concentration to compensate for the portion sequestered by the buffer thiols.

Q: Why does the inhibition decrease when I add more substrate? A: Antipain is a competitive inhibitor . It competes with the substrate for the active site.[3] If your substrate concentration (


) is significantly higher than the 

of the enzyme, the substrate will outcompete the inhibitor.
  • Mechanism: The degree of inhibition depends on the ratio of

    
     and 
    
    
    
    .
  • Solution: Calculate the Cheng-Prusoff correction. To achieve 50% inhibition in the presence of high substrate, you need a higher concentration of Antipain than the reported IC50.

Part 3: Validated Activity Assay Protocol

Use this protocol to validate if your Antipain batch is active using Trypsin as a standard control.

Materials:

  • Enzyme: Trypsin (0.5 mg/mL in 1 mM HCl).[1]

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.8, 20 mM CaCl2.

  • Inhibitor: Antipain (prepare 1 mg/mL stock in water immediately before use).[1]

Step-by-Step Workflow:

  • Preparation: Dilute Trypsin to 10 µg/mL in Buffer.

  • Pre-Incubation (Critical):

    • Mix 100 µL Trypsin + 10 µL Antipain (various concentrations).

    • Incubate at 25°C for 10-15 minutes .

    • Why? Peptide aldehydes are slow-binding inhibitors.[1] They require time to form the hemiacetal adduct. Skipping this step often leads to "false negative" inhibition results.

  • Reaction Start: Add 100 µL BAPNA (1 mM).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

  • Calculation: Compare the slope (rate) of the Antipain samples vs. the No-Inhibitor control.

Part 4: Mechanism Visualization

Understanding the binding mode helps explain why pH and time matter.

Mechanism cluster_0 Free State cluster_1 Inhibited State (Transition State Analog) Enzyme Protease (Active Site Ser/Cys) Complex Hemiacetal/Hemithioacetal Adduct Enzyme->Complex + Antipain Antipain Antipain (Aldehyde -CHO) Antipain->Complex Complex->Enzyme Reversible (Dilution/Dialysis) Interference Interference: High pH (>7) -> Oxidation High DTT -> Thiol Adduct Interference->Antipain caption Figure 2: Mechanism of reversible covalent inhibition by Antipain.

Figure 2: Mechanism of reversible covalent inhibition by Antipain.

References

  • Sigma-Aldrich. Antipain dihydrochloride Product Information & Datasheet.[1]Link[1]

  • Umezawa, H. (1972).[1] Structures and activities of protease inhibitors of microbial origin.[4] Methods in Enzymology, 45, 678-695.[1] Link

  • Cayman Chemical. Antipain (dihydrochloride) Product Insert.[1]Link

  • Suda, H., et al. (1972).[1] Antipain, a new protease inhibitor isolated from actinomycetes.[1][5] The Journal of Antibiotics, 25(4), 263-266.[1] Link

  • Santa Cruz Biotechnology. Antipain Dihydrochloride Properties.[1][6]Link[1]

Sources

Section 1: Mechanistic Grounding – The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with vanishing protein yields and truncated Western blot bands. Protein degradation during extraction is a thermodynamic inevitability if endogenous proteases are left unchecked. Antipain, a potent peptide-aldehyde inhibitor isolated from actinomycetes, is a cornerstone defense against serine and cysteine proteases. However, its efficacy relies entirely on proper handling, stoichiometric excess, and synergistic formulation.

This guide provides a mechanistic framework, validated protocols, and a diagnostic troubleshooting tree to ensure your target proteins remain intact from cell lysis to final assay.

Antipain operates as a reversible, competitive inhibitor. Its structural pharmacophore features a terminal aldehyde group that covalently but reversibly binds to the catalytic serine or cysteine residues in the active site of proteases (such as trypsin, papain, and cathepsins A/B)[1]. Because it mimics the transition state of a peptide substrate, it acts as a molecular decoy, trapping the enzyme in an inactive complex[1].

Crucial Insight: Because the inhibition is reversible, Antipain must be maintained at a high working concentration (typically 10–50 µg/mL or 1–100 µM) to continuously outcompete your target protein for the protease active site[2]. Furthermore, the terminal aldehyde is highly susceptible to oxidation and racemization, meaning its aqueous stability is strictly limited.

G A Native Protease (Serine/Cysteine) B Target Protein (Substrate) A->B Catalyzes (No Inhibitor) D Protease-Antipain Complex (Inactive) A->D Inhibition E Degraded Protein (Cleaved Peptides) B->E Proteolysis C Antipain (Reversible Inhibitor) C->A Competitive Binding (Terminal Aldehyde) D->B Prevents Cleavage

Fig 1: Mechanism of reversible competitive inhibition by Antipain via terminal aldehyde binding.

Section 2: Quantitative Data – Cocktail Formulation & Targets

A single inhibitor is rarely sufficient for whole-cell lysates. Antipain is typically formulated into a broad-spectrum cocktail to cover overlapping protease classes. The table below summarizes the optimal working concentrations and mechanistic targets of a standard Antipain-inclusive cocktail[2][3].

InhibitorTarget Protease ClassMechanism of ActionRecommended Working Conc. (1X)Stock Stability / Solvent
Antipain Serine & Cysteine (Trypsin, Papain, Cathepsins)Reversible, competitive (terminal aldehyde)10–50 µg/mL (1–100 µM)1 month at -20°C (Water/DMSO)
Aprotinin Serine (Chymotrypsin, Kallikrein)Reversible, competitive2–10 µg/mL6 months at -20°C (Water)
Leupeptin Serine & CysteineReversible, competitive10–100 µM1 month at -20°C (Water)
Pepstatin A Aspartic (Pepsin, Cathepsin D)Reversible, transition-state analog1 µM6 months at -20°C (Methanol/DMSO)
EDTA (Optional)MetalloproteasesIrreversible, divalent cation chelation1–5 mMStable at RT (Water, pH 8.0)

Section 3: Self-Validating Protocol – Cell Lysis with Antipain Cocktail

To ensure absolute trustworthiness in your results, this extraction protocol includes a built-in self-validating checkpoint.

Materials:

  • 100X Antipain-based Protease Inhibitor Cocktail (in DMSO).

  • Lysis Buffer (e.g., RIPA, NP-40, or Tris-HCl).

  • 0.5 M EDTA stock (Optional).

Step-by-Step Methodology:

  • Equilibration: Thaw the 100X cocktail stock strictly on ice. Causality: Antipain is thermally sensitive; thawing at room temperature accelerates aldehyde oxidation and degrades the inhibitor's potency.

  • Suspension Verification: Vortex the vial gently. DMSO stocks can precipitate or stratify at low temperatures. Ensure the solution is completely homogeneous before pipetting[3].

  • Formulation: Immediately before use, add 10 µL of the 100X cocktail per 1 mL of cold lysis buffer to achieve a 1X final concentration[3].

  • Metalloprotease Coverage (Optional but Recommended): If your lysis buffer lacks chelators, add 10 µL of 0.5 M EDTA per 1 mL of buffer (final concentration: 5 mM)[3]. Caution: Omit EDTA if downstream applications include Immobilized Metal Affinity Chromatography (IMAC/Ni-NTA) or 2D gel electrophoresis, as it will strip the column resin and interfere with isoelectric focusing[3].

  • Lysis: Add the supplemented lysis buffer directly to the cell pellet or tissue. Homogenize strictly on ice to suppress temperature-dependent protease kinetics[2].

  • Self-Validation Checkpoint: Run a rapid Western blot of the crude lysate probing for a highly susceptible, abundant housekeeping protein (e.g., GAPDH or Tubulin). A single, sharp band validates successful global protease inhibition. Multiple lower-molecular-weight bands indicate protocol failure and necessitate immediate troubleshooting.

Section 4: Diagnostic FAQs

Q: Can I store my lysis buffer with the Antipain cocktail already added? A: No. Lysis buffer containing the cocktail must be prepared freshly immediately before use[4]. The terminal aldehyde of Antipain degrades rapidly in aqueous solutions, losing its pharmacophore integrity within 24 hours at 4°C.

Q: My target protein has a His-tag. Can I use a cocktail containing Antipain? A: Yes, Antipain itself does not interfere with His-tag purification. However, you must ensure your cocktail formulation is strictly "EDTA-free," as EDTA will chelate the nickel or cobalt ions on your IMAC resin, preventing your protein from binding[3].

Section 5: Troubleshooting Guide – Resolving Persistent Degradation

When protein degradation persists despite adding the inhibitor cocktail, follow this diagnostic logic tree to identify the root cause.

Troubleshooting Start Protein Degradation Observed in Lysate Q1 Was Antipain added before lysis? Start->Q1 A1_No Add immediately prior to homogenization Q1->A1_No No Q2 Is the stock solution fresh? (<1 month at -20°C) Q1->Q2 Yes A2_No Prepare fresh stock. Aldehyde group oxidizes. Q2->A2_No No Q3 Are Metalloproteases present? Q2->Q3 Yes A3_Yes Add 5mM EDTA (Check downsteam compatibility) Q3->A3_Yes Yes Q4 Is target concentration optimized? (1X vs 3X) Q3->Q4 No A4_No Titrate cocktail up to 3X for protease-rich tissue Q4->A4_No No

Fig 2: Diagnostic logic tree for troubleshooting persistent protein degradation in lysates.

Symptom 1: Partial degradation (faint target band, multiple smaller fragments).

  • Root Cause: Incomplete inhibition due to high endogenous protease load (highly common in pancreas, liver, or plant tissues).

  • Intervention: Titrate the cocktail concentration. Increase from 1X to 2X or 3X final concentration[3]. Ensure the lysis ratio (buffer volume to tissue mass) is sufficiently high to prevent overwhelming the inhibitors.

Symptom 2: Complete loss of target protein, but housekeeping proteins are intact.

  • Root Cause: The target protein is being cleaved by a specific protease class not covered by Antipain (e.g., metalloproteases or aspartic proteases).

  • Intervention: Verify the cocktail formulation. If EDTA was omitted, metalloproteases are active; add 5 mM EDTA[3]. If aspartic proteases are suspected, ensure Pepstatin A is included in your cocktail formulation, as Antipain does not inhibit them[2].

Symptom 3: Inhibitor cocktail works initially, but degradation occurs during overnight dialysis.

  • Root Cause: Antipain is a reversible inhibitor. During dialysis, small-molecule inhibitors diffuse out of the dialysis membrane, leaving the target protein unprotected against co-purified proteases.

  • Intervention: Add fresh 1X cocktail directly to the dialysis buffer, or perform purification steps rapidly at 4°C to minimize the time the protein spends in an unprotected state.

References

  • [4] Protease Inhibitor Cocktails: How They Prevent Protein Degradation. Boster Bio. URL: [Link]

  • [1] Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. URL: [Link]

  • [2] Overview of Approaches to Preventing and Avoiding Proteolysis During Expression and Purification of Proteins. Arrow@TU Dublin. URL: [Link]

Sources

Technical Guide: Antipain Stability & Storage (4°C vs. -20°C)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Matrix

For immediate reference, consult the table below. The stability of Antipain is dictated by its physical state (lyophilized vs. solution) and concentration.[1]

StateConditionTemperatureStability DurationCritical Notes
Lyophilized Powder Desiccated-20°C> 3 YearsHygroscopic.[2][1] Keep dry.[1][3]
Lyophilized Powder Desiccated4°C< 6 MonthsNot recommended for long-term storage.[1][3]
Stock Solution >10 mg/mL-20°C1 MonthMust be aliquoted. Avoid freeze-thaw.[1]
Stock Solution >10 mg/mL4°C1 WeekEmergency short-term storage only.[1]
Working Solution <100 µg/mL4°C / RT24 Hours Unstable. Prepare fresh daily.[2][1]

Part 1: The Core Analysis (4°C vs. -20°C)

The "Why": The Chemistry of Degradation

The primary question researchers ask is: "Can I keep my Antipain stock at 4°C to avoid freeze-thaw cycles?"

The answer lies in the molecule's "warhead." Antipain is a peptide aldehyde (N-[Nα-carbonyl-Arg-Val-Arg-al]-Phe).[2][1] The terminal aldehyde group is responsible for inhibiting proteases by acting as a transition-state analog.

  • At -20°C (Frozen): The molecular motion is arrested.[2][1] The aldehyde group remains in its active configuration.

  • At 4°C (Liquid): The aldehyde is susceptible to two primary degradation pathways:[1]

    • Oxidation: The active aldehyde oxidizes into a carboxylic acid, which is inactive against serine proteases.

    • Racemization: The chiral center adjacent to the aldehyde can invert, causing a loss of binding affinity.

Verdict: You can store concentrated stock solutions at 4°C for up to one week .[1] Beyond this, the rate of oxidation significantly compromises the inhibitor's potency (Ki). For any duration longer than 7 days, storage at -20°C is mandatory.[1]

Visualizing the Decision Logic

Use this workflow to determine the optimal storage path for your specific experimental phase.

AntipainStorage Start Antipain Sample Form Physical State? Start->Form Powder Lyophilized Powder Form->Powder Solution Solubilized (Water/Buffer) Form->Solution Desiccate Desiccate & Seal Powder->Desiccate ConcCheck Concentration? Solution->ConcCheck StorePowder Store at -20°C (Shelf Life: >3 Years) Desiccate->StorePowder Stock Stock (>10 mg/mL) ConcCheck->Stock Working Working (<100 µg/mL) ConcCheck->Working Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Stock->Aliquot UseImmediate Use Immediately (Max: 24 Hours at 4°C) Working->UseImmediate StoreStockFrozen Store at -20°C (Shelf Life: 1 Month) Aliquot->StoreStockFrozen Long Term StoreStockFridge Store at 4°C (Max: 1 Week) Aliquot->StoreStockFridge Active Use

Figure 1: Decision tree for Antipain storage based on physical state and concentration.[2][1]

Part 2: Troubleshooting & FAQs

Q1: My Antipain stock solution (50 mg/mL) is yellow and slightly hazy. Is it spoiled?

Status: Likely Functional. Explanation: At high concentrations (≥50 mg/mL), Antipain dihydrochloride naturally forms a clear to slightly hazy yellow solution.[2][1] This is a characteristic of the concentrated peptide salt and does not necessarily indicate oxidation. Action: If the solution is dark brown or contains heavy particulate matter that does not dissolve upon warming to room temperature, discard it.

Q2: Why did my protease inhibition assay fail after using a stock stored at -20°C for 6 months?

Root Cause: Freeze-Thaw Damage.[2][1] Explanation: While the chemical stability at -20°C is good, the physical stress of repeated freezing and thawing causes peptide precipitation and micro-degradation. If you thawed the entire bottle every time you needed a few microliters, the effective concentration has dropped. Solution: Always aliquot stocks into volumes relevant to your daily usage (e.g., 50 µL aliquots) immediately after reconstitution.

Q3: Can I dissolve Antipain in DMSO instead of water to improve stability?

Answer: Yes, but with caveats. Details: Antipain is soluble in DMSO, water, and methanol.[2] DMSO stocks stored at -20°C are generally bacteriostatic and may offer slightly better protection against hydrolysis than aqueous buffers.[2][1] Warning: Ensure your downstream assay can tolerate DMSO.[2][1] For cell culture, keep final DMSO concentration <0.1%.[2][4]

Part 3: Standardized Protocol

Preparation of 10 mg/mL Stock Solution

This protocol ensures maximum stability and reproducibility.

Reagents:

  • Antipain Dihydrochloride (Powder)[2][1]

  • Sterile Distilled Water (or 50 mM HEPES, pH 7.0)[2][1]

  • 0.22 µm Syringe Filter (Low Protein Binding - PVDF or PES)[2][1]

Workflow:

  • Equilibration: Allow the lyophilized vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder (Antipain is hygroscopic).[1]

  • Solubilization: Add sterile water to achieve a concentration of 10 mg/mL (approx. 15 mM).

    • Note: Do not vortex vigorously.[1] Swirl gently or pipette up and down to dissolve.

  • Filtration: Sterile filter the solution using a 0.22 µm syringe filter.

  • Aliquoting (Critical Step): Dispense into light-protective (amber) microcentrifuge tubes in small volumes (e.g., 20–100 µL).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Mechanism of Action Visualization

Understanding the interaction helps explain why the aldehyde stability is paramount.

Mechanism Enzyme Serine Protease (Active Site Serine-OH) Complex Hemiacetal Complex (Enzyme Inactivated) Enzyme->Complex Attack Inhibitor Antipain (Terminal Aldehyde -CHO) Inhibitor->Complex Binding Degraded Oxidized Antipain (Carboxylic Acid -COOH) Inhibitor->Degraded Oxidation (Time/Temp) Degraded->Enzyme No Binding

Figure 2: Mechanism of action.[2][1][5] The terminal aldehyde is required to form the reversible hemiacetal complex with the protease active site. Oxidation converts this to a non-binding carboxylic acid.[2]

References

  • Sigma-Aldrich. Antipain dihydrochloride Product Information Sheet.[2][1][6] (Accessed 2023).[2][1][7] Confirms stability of stock solutions (1 week at 4°C, 1 month at -20°C) and solubility data. [2][1]

  • Roche Life Science. Antipain Dihydrochloride Technical Specifications. Validates storage conditions and inhibitor specificity for papain and trypsin. [2][1]

  • Umezawa, H. (1976).[2][1] Structures and activities of protease inhibitors of microbial origin. Methods in Enzymology, 45, 678-695.[2][1] (Foundational text on the aldehyde mechanism of action).

  • National Institutes of Health (PubChem). Antipain Dihydrochloride Compound Summary.[2][1] Provides chemical structure and physical property data confirming hygroscopic nature.[1]

Sources

Technical Support Hub: Antipain Solubility & Stability in Lysis Buffers

[1]

Topic: Preventing Precipitation and Inactivation of Antipain Dihydrochloride Audience: Researchers, Biochemists, and Drug Discovery Specialists Status: Active Guide | Last Updated: October 2023[1][2]

Executive Summary: The "Hydrophilic Paradox"

The Core Issue: Users frequently report "precipitation" of Antipain when adding it to lysis buffers. However, chemically speaking, Antipain Dihydrochloride is highly water-soluble (

123

The Reality: True precipitation of Antipain in standard lysis buffers (RIPA, NP-40, Tris-HCl) is rare.[1][2][3] What users often observe as "cloudiness" or "failure" is typically one of three distinct phenomena:

  • Thermal Shock/Salting Out: Adding a high-concentration cold stock to a high-salt buffer.[1][2][3]

  • Aldehyde Oxidation: The terminal aldehyde group oxidizes or racemizes, forming insoluble aggregates over time.[1]

  • Solvent Mismatch (DMSO Shock): If dissolved in DMSO, rapid addition to aqueous buffer can cause transient "oiling out" or Schlieren lines that mimic precipitation.[1][3]

This guide provides the protocols to distinguish these issues and ensure optimal protease inhibition.

Critical Data: Solubility & Stability Profile

Before troubleshooting, verify your working parameters against these chemical realities.

ParameterSpecificationCritical Note
Chemical Form Antipain DihydrochlorideSalt form enhances aqueous solubility.[1][2][3][4]
Solubility (Water)

Preferred solvent for short-term use.[1][2][3]
Solubility (DMSO)

Used for long-term storage (prevents hydrolysis).[1][2][3]
Solubility (Ethanol) Sparingly SolubleAvoid. Causes immediate precipitation issues.[1][2][3]
Working Conc.

(

)
Effective range for Cathepsin A/B, Trypsin, Papain.[1][2][3][5]
Stability (Stock) 1 month at

Unstable in dilute form due to aldehyde oxidation.[1][2][3]
Inhibitor Type ReversiblePeptide Aldehyde (Transition state analog).[1][2][3]

Protocol: The "Zero-Precipitation" Preparation Workflow

To guarantee solubility, you must match the solvent to your storage intent.

Step 1: Choose Your Solvent System

Figure 1: Solvent selection strategy based on experimental timeline.[1][2][3] Choosing water for long-term storage increases the risk of hydrolysis and oxidation.[1][3]

Step 2: Preparation of 1000X Stock Solution ( )

Option A: Aqueous Stock (Recommended for immediate lysis) [1][3]

  • Weigh

    
     of Antipain Dihydrochloride.[1][3][5]
    
  • Add

    
     of sterile, deionized water (or TE Buffer pH 7.5).[1][2][3]
    
  • Vortex gently.[1] Solution should be clear and colorless.[1]

  • Critical: If adding to a lysis buffer immediately, keep the stock on ice.

Option B: DMSO Stock (Recommended for freezer storage) [1][2][3]

  • Weigh

    
     of Antipain Dihydrochloride.[1][3][5]
    
  • Add

    
     of high-grade DMSO (anhydrous).[1][2][3]
    
  • Vortex until fully dissolved.[1]

  • Aliquot into

    
     tubes to prevent freeze-thaw cycles. Store at 
    
    
    .[1][2][3][5]

Troubleshooting Guide: Diagnosing "Cloudy" Buffers

Scenario 1: "I added the inhibitor and the buffer turned cloudy immediately."

Diagnosis: Solvent Shock (The Schlieren Effect) If you used a DMSO stock, the rapid mixing of DMSO into an aqueous buffer creates refractive index changes (Schlieren lines) that look like oil droplets or precipitate.[1][2][3]

  • The Fix: Vortex the buffer immediately upon addition. If the cloudiness persists for

    
    , it is real precipitation.[1][2][3] If it clears, it was just solvent mixing.[1]
    

Diagnosis: Thermal Shock Adding a frozen or



123
  • The Fix:

    • Dilute the stock

      
       in water before adding it to the final lysis buffer.
      
    • Add the inhibitor to the buffer at Room Temperature (RT), mix, and then chill the buffer on ice.

Scenario 2: "White flakes appeared after thawing my lysis buffer."

Diagnosis: Co-Precipitation with Detergents Antipain itself is stable, but if your lysis buffer contains SDS (Sodium Dodecyl Sulfate) and Potassium salts, the detergent precipitates (K-SDS precipitation), trapping the inhibitor in the crystals.[1][2][3]

  • The Fix:

    • Warm the buffer to

      
       until clear.[1][2][3]
      
    • Antipain is heat-stable enough to withstand brief warming.[1][3]

    • Avoid Potassium salts in SDS buffers; use Sodium salts (NaCl) instead.[1][3]

Scenario 3: "My protein degraded even though I added Antipain."

Diagnosis: Aldehyde Inactivation (Oxidation) Antipain contains an aldehyde group essential for binding the active site of serine proteases.[1][3] In dilute aqueous solutions (working concentration), this aldehyde oxidizes rapidly or racemizes, rendering the inhibitor useless without visible precipitation.[1][3]

  • The Fix:

    • Never store diluted working solutions (

      
      ) overnight.
      
    • Add Antipain to the lysis buffer fresh , immediately before use.

    • Use EDTA (

      
      ) in the buffer to chelate metal ions that catalyze oxidation.[1][2][3]
      

Advanced Workflow: The "Mock Lysis" Validation

If you suspect your specific buffer composition (e.g., high urea, high salt, specific pH) is incompatible, run this logic flow before risking valuable samples.[1][3]

Figure 2: Validation workflow to distinguish true chemical incompatibility from physical artifacts.

Frequently Asked Questions (FAQ)

Q: Can I mix Antipain with other inhibitors (PMSF, Leupeptin) in the same stock? A: Yes, but with caution. This is a "Cocktail."

  • Risk:[1][2][3][6] PMSF is highly hydrophobic and requires ethanol/isopropanol/DMSO.[1] Antipain is hydrophilic.[1]

  • Solution: Use DMSO as the universal solvent for the cocktail. Do not use water, as PMSF will hydrolyze within minutes.[1]

Q: My lysis buffer has a pH of 9.0. Will Antipain precipitate? A: It is unlikely to precipitate, but it will be unstable .[1]

  • Mechanism:[1][2][3][6][7] Peptide aldehydes are susceptible to base-catalyzed degradation.[1][3]

  • Recommendation: Antipain works best at pH 5.0–8.[1]0. If you must lyse at pH 9.0, increase the concentration to

    
     to compensate for rapid degradation.[1][3]
    

Q: Is Antipain reversible or irreversible? A: Reversible.

  • Implication: If you dialyze your sample, you will lose the inhibitor. You must re-add Antipain to the dialysis buffer to maintain protection.

References

  • Sigma-Aldrich. Antipain Dihydrochloride Product Information & Solubility Data. Merck KGaA.[1] [1][2][3]

  • Umezawa, H. (1976).[1][3] Structures and activities of protease inhibitors of microbial origin. Methods in Enzymology, 45, 678-695.[1][2][3]

  • Thermo Fisher Scientific. Protease and Phosphatase Inhibitor Cocktails Technical Guide.

  • Cold Spring Harbor Protocols. Preparation of Protease Inhibitor Stocks. CSHL Press.

Antipain in Solution: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth information on the stability and proper handling of Antipain, a reversible peptide aldehyde inhibitor of serine and cysteine proteases. Understanding the chemical properties of Antipain, particularly its limited stability in solution at room temperature, is critical for achieving reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How long is a working solution of Antipain active at room temperature?

A working solution of Antipain is highly unstable at room temperature and should be used within the same day of preparation.[1] For optimal activity, it is strongly recommended to keep the working solution on ice throughout your experiment and discard any unused portion at the end of the day.[1]

Expert Insight: The limited stability is not arbitrary; it's due to the core chemical structure of Antipain. The molecule's inhibitory function relies on a terminal aldehyde group, which is highly susceptible to oxidation and racemization when in a dilute aqueous environment at room temperature.[1] These chemical modifications alter the aldehyde's structure, rendering it unable to effectively bind to the target protease's active site, thus leading to a rapid loss of inhibitory activity.

Q2: Why is Antipain's terminal aldehyde group both critical for its function and a source of instability?

The terminal aldehyde is the "warhead" of the Antipain molecule. It mimics the transition state of the peptide bond cleavage by the protease. When Antipain enters the active site of a target serine or cysteine protease, this aldehyde group forms a reversible covalent bond with the hydroxyl group of serine or the sulfhydryl group of cysteine in the enzyme's catalytic center.[2] This bond effectively blocks the enzyme's activity.

However, this same reactive aldehyde is a chemical liability. In solution, it can be easily oxidized to a carboxylic acid. This change from a -CHO (aldehyde) group to a -COOH (carboxylic acid) group eliminates the ability to form the crucial covalent bond with the protease, thus inactivating the inhibitor.

dot

Caption: Chemical basis of Antipain inactivation.

Q3: What is the best solvent for preparing and storing Antipain stock solutions?

Antipain dihydrochloride is readily soluble in high-purity water, methanol, or Dimethyl Sulfoxide (DMSO) at concentrations up to 20 mg/mL.[1] For long-term storage, preparing a concentrated stock solution in one of these solvents and storing it at -20°C is the standard and most effective practice.

Safety Precaution: When using DMSO as a solvent, be aware that it can facilitate the absorption of solutes through the skin.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO-based solutions.

Data Summary: Antipain Stability Conditions

Form / SolutionSolvent/BufferStorage TemperatureRecommended StabilitySource(s)
Powder (Lyophilized) N/A2-8°CAs indicated by manufacturer[1]
Stock Solution Water, Buffer, or DMSO-15 to -25°CApproximately 1 month[1]
Stock Solution Water or Buffer4°CUp to 1 week
Working (Dilute) Solution Aqueous BufferOn Ice (~4°C)Use within one day[1]
Working (Dilute) Solution Aqueous BufferRoom Temperature (~25°C)Not Recommended ; rapid loss of activity[1]

Troubleshooting Guide

Issue: My protein of interest shows degradation despite using Antipain in my lysis buffer.

This is a common issue that can often be traced back to the inhibitor's activity or specificity. Let's troubleshoot the potential causes.

dot

Sources

Validation & Comparative

Antipain vs. Aprotinin: A Technical Selection Guide for Western Blotting

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Antipain and Aprotinin for Western Blotting sample preparation.

Executive Summary: The Serine vs. Cysteine Decision

In the context of Western Blotting, the choice between Antipain and Aprotinin is not merely a preference for one brand over another; it is a decision dictated by the proteolytic profile of your specific sample tissue.

  • Aprotinin is the "Iron Shield" for Serine Proteases . It is a stable, broad-spectrum protein inhibitor that binds tightly to Trypsin, Chymotrypsin, and Kallikrein. It is ineffective against cysteine proteases.[1]

  • Antipain is the "Dual-Blade" peptide. It bridges the gap, inhibiting both Serine and Cysteine proteases (specifically Papain, Cathepsin A/B, and Trypsin).

The Verdict: If you are working with lysosome-rich tissues (liver, kidney) or studying autophagy where Cathepsins (Cysteine proteases) are highly active, Aprotinin alone is insufficient . You must use Antipain (or add it to Aprotinin). For plasma/serum samples rich in coagulation factors (Serine proteases), Aprotinin is the superior, high-stability choice.

Mechanistic Comparison & Targets

To understand why one fails where the other succeeds, we must look at the molecular mechanism.

Mechanism of Action[1][3][4][5][6][7][8]
  • Aprotinin (Bovine Pancreatic Trypsin Inhibitor - BPTI): A monomeric globular protein (58 amino acids).[2][3][4][5] It acts as a competitive inhibitor by inserting a specific "lysine-15" residue into the active site of the serine protease, forming an ultra-stable, reversible complex (

    
     for Trypsin).
    
  • Antipain: A small peptide aldehyde (isolated from Actinomycetes). It mimics the substrate of the protease.[6] Its aldehyde group forms a hemiacetal adduct with the active site serine or cysteine residue, reversibly blocking catalysis.

Target Specificity Diagram

The following diagram illustrates the non-overlapping and overlapping targets of both inhibitors.

G Antipain Antipain (Peptide Aldehyde) Serine Serine Proteases (Trypsin, Plasmin) Antipain->Serine Reversible Inhibition Cysteine Cysteine Proteases (Cathepsin A/B, Papain) Antipain->Cysteine High Affinity Aprotinin Aprotinin (Protein BPTI) Aprotinin->Serine Tight Binding (Ki ~0.06 pM) Aprotinin->Cysteine NO EFFECT Kallikrein Kallikrein/Chymotrypsin Aprotinin->Kallikrein Specific Target

Figure 1: Target specificity map. Note Aprotinin's inability to inhibit Cysteine proteases.

Technical Specifications & Performance Data

The following table synthesizes physicochemical properties and inhibition constants (


 / 

) derived from standard biochemical assays.
FeatureAntipain (Dihydrochloride)Aprotinin (BPTI)
Molecule Type Oligopeptide (MW ~604 Da)Polypeptide Protein (MW ~6,512 Da)
Primary Targets Trypsin, Papain, Cathepsin A/B , PlasminTrypsin, Chymotrypsin, Plasmin, Kallikrein
Mechanism Transition state analog (reversible)Competitive steric blockage (reversible)
Solubility Water, Methanol, DMSOWater, Low ionic strength buffers
Stability (pH) Unstable at extreme pH (alkaline)Extremely Stable (pH 1–12)
Working Conc. 50 – 100 µg/mL1 – 2 µg/mL (0.06 – 0.3 µM)
Inhibition Data

(Papain): ~1 µM

(Trypsin): ~0.2 µg/mL

(Trypsin): 0.06 pM

(Chymotrypsin): 9 nM
Lysis Buffer Rec. Compatible with RIPA, NP-40Compatible with RIPA, NP-40

Key Insight: Aprotinin is significantly more stable in solution and resistant to heat/pH stress than Antipain. However, Antipain is required if your protein of interest is susceptible to lysosomal degradation (Cathepsins).

Experimental Application: The Self-Validating Lysis Protocol

To ensure scientific integrity, we do not simply "add inhibitors." We design a lysis workflow that validates the preservation of the proteome. The following protocol uses a "Split-Lysate" approach to verify inhibitor efficacy during assay development.

Reagents
  • Lysis Buffer Base: RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS).

  • Inhibitor Stock A (Aprotinin): 10 mg/mL in water (Store -20°C).

  • Inhibitor Stock B (Antipain): 50 mg/mL in water (Store -20°C).[1]

Workflow Diagram

This workflow ensures that the chosen inhibitor matches the tissue's proteolytic profile.

LysisWorkflow Tissue Biological Sample (Cell Pellet / Tissue) Split Split Sample into Aliquots Tissue->Split Cond1 Condition 1: No Inhibitor (Negative Control) Split->Cond1 Cond2 Condition 2: Aprotinin Only (2 µg/mL) Split->Cond2 Cond3 Condition 3: Antipain + Aprotinin (Cocktail) Split->Cond3 Lysis Lysis & Homogenization (4°C, 30 mins) Cond1->Lysis Cond2->Lysis Cond3->Lysis Spin Centrifugation (14,000 x g, 15 min) Lysis->Spin WB Western Blot Analysis Target: Labile Protein (e.g., Cyclin D1) Spin->WB

Figure 2: Validation workflow to determine necessary inhibitor composition.

Step-by-Step Protocol
  • Preparation: Thaw inhibitor stocks on ice. Calculate volume required for 1X working concentration (Aprotinin: 2 µg/mL; Antipain: 50 µg/mL).

  • Lysis Buffer Activation: Add inhibitors to the RIPA buffer immediately before use.

    • Why? Antipain contains an aldehyde group that can slowly oxidize or react with buffer components over time, reducing potency. Aprotinin is stable but best practice dictates fresh addition.

  • Homogenization: Resuspend cell pellet in activated lysis buffer (approx.

    
     cells/mL).
    
  • Incubation: Incubate on ice for 20–30 minutes with intermittent vortexing.

    • Critical Control: Do not allow temperature to rise above 4°C. Proteolytic activity doubles for every 10°C increase.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Verification: Load equal protein amounts (BCA assay validated) from Conditions 1, 2, and 3 (from Fig 2) onto SDS-PAGE.

    • Result Interpretation: If Condition 3 shows a stronger band than Condition 2, your tissue contains active Cysteine proteases (Cathepsins), and Antipain is mandatory .

Troubleshooting & FAQs

Q: Can I use EDTA with these inhibitors? A: Yes. Neither Antipain nor Aprotinin requires metal ions for activity, nor are they inhibited by chelators. In fact, adding EDTA (5-10 mM) is recommended to inhibit Metalloproteases, creating a more robust cocktail.

Q: My protein of interest is disappearing despite using Aprotinin. Why? A: You likely have Cysteine protease activity (Cathepsins/Calpains) or Aspartic protease activity (Pepsin/Cathepsin D). Aprotinin cannot stop these. Add Antipain (for Cysteine) and Pepstatin A (for Aspartic) to your buffer.

Q: How long can I store the lysis buffer with inhibitors added? A:

  • With Aprotinin: Stable for weeks at 4°C.

  • With Antipain: Unstable. Use within 24 hours. The aldehyde group is reactive. Always add Antipain fresh.

References

  • National Institutes of Health (PMC). (2011). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Retrieved October 26, 2023, from [Link]

  • Carl Roth. (n.d.). Protease Inhibitors: Summary and Applications. Retrieved October 26, 2023, from [Link]

Sources

Comparative Guide: Antipain vs. Chymostatin for Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Better" Inhibitor Depends on the Target

In the context of drug development and protein biochemistry, designating one inhibitor as "better" is scientifically inaccurate without defining the target protease. While both are peptide aldehydes isolated from Actinomycetes, they occupy distinct niches in the protease inhibition landscape.

  • Select Antipain when your primary concern is Trypsin-like serine proteases or Papain-like cysteine proteases (specifically Cathepsin A/B) and you require high aqueous solubility for cell culture applications.

  • Select Chymostatin when you must strictly inhibit Chymotrypsin-like serine proteases (e.g., Chymotrypsin, Cathepsin G) or specific lysosomal cysteine proteases (Cathepsin B, H, L), provided you can manage its poor solubility in aqueous buffers.

Quick Selection Matrix
FeatureAntipainChymostatin
Primary Target (Serine) Trypsin Chymotrypsin , Chymase
Primary Target (Cysteine) Papain, Cathepsin A, BPapain, Cathepsin B, H, L
Solubility High (Water, Methanol)Low (DMSO, Glacial Acetic Acid)
Cell Culture Suitability Excellent (Low toxicity, water-soluble)Moderate (Solvent toxicity risk, precipitation)
Mechanism Reversible transition-state analogReversible transition-state analog
Key Stability Risk Oxidation of aldehyde groupOxidation; Precipitation in aqueous buffers

Mechanistic & Structural Biology

Both Antipain and Chymostatin function as transition-state analogs . They possess a C-terminal aldehyde group that acts as an electrophile, reacting with the active site nucleophile (Serine-OH or Cysteine-SH) of the protease.

Mechanism of Action[1]
  • Binding: The peptide backbone of the inhibitor mimics the natural substrate, guiding it into the enzyme's active site (S1-S4 pockets).

  • Hemiacetal/Hemithioacetal Formation: The aldehyde carbon is attacked by the enzyme's catalytic nucleophile, forming a reversible covalent hemiacetal (serine proteases) or hemithioacetal (cysteine proteases).

  • Transition State Mimicry: This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "freezing" the enzyme in a non-productive state.

Structural Differentiation
  • Antipain: Contains an arginine residue, making it highly specific for enzymes that cleave after basic residues (Trypsin-like).

  • Chymostatin: Contains a phenylalanine residue (in Chymostatin A), conferring specificity for enzymes cleaving after large hydrophobic residues (Chymotrypsin-like).

Mechanism Enzyme Active Protease (Nucleophile: Ser-OH or Cys-SH) Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Enzyme->Complex Nucleophilic Attack Substrate Native Substrate Enzyme->Substrate Normal Catalysis Inhibitor Inhibitor (C-terminal Aldehyde) Inhibitor->Complex Reversible Binding Complex->Enzyme Slow Dissociation Product Cleaved Product Substrate->Product Hydrolysis

Figure 1: Mechanism of Action. Both inhibitors act as transition-state analogs, forming a reversible covalent complex with the active site.

Head-to-Head Performance Data

Inhibition Constants (Ki) and IC50

The following data aggregates field-standard values. Note that "Better" is defined by a lower Ki (tighter binding).

Target EnzymeAntipain PotencyChymostatin PotencyVerdict
Chymotrypsin Weak / IneffectiveKi ≈ 0.4 - 10 nM [1, 5]Chymostatin (Clear Winner)
Trypsin Effective Weak / IneffectiveAntipain (Clear Winner)
Cathepsin B IC50 ≈ 0.9 µM [2]IC50 ≈ 4.2 µM [2]Antipain (Slightly more potent)
Cathepsin G WeakKi ≈ 150 nM [1]Chymostatin
Cathepsin K Ki ≈ 41 nM [2]ModerateAntipain
Papain EffectiveEffectiveTie (Context dependent)

Expert Insight: While Chymostatin is often marketed as a broad cysteine protease inhibitor, data suggests Antipain is actually more potent against Cathepsin B (0.9 µM vs 4.2 µM). However, Chymostatin remains the gold standard for Cathepsin G and Chymotrypsin.

Stability and Solubility Profile

This is the most critical practical differentiator.

  • Antipain:

    • Solubility: Soluble in water (up to 50-100 mg/mL).

    • Stability: Stable in aqueous solution at neutral pH for days at 4°C. Long-term storage requires -20°C.

    • Use Case: Ideal for cell culture media where organic solvents (DMSO) might cause cytotoxicity.

  • Chymostatin: [1][2][3]

    • Solubility: Poor in water. Must be dissolved in DMSO or Glacial Acetic Acid (10 mg/mL).

    • Precipitation Risk: When diluting a DMSO stock into aqueous buffer, Chymostatin tends to precipitate if the concentration exceeds ~100 µM or if added too rapidly.

    • Stability: The aldehyde group is sensitive to oxidation.[2] Working solutions are unstable and should be prepared fresh.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Critical Step)

1. Antipain Dihydrochloride Stock (10 mg/mL)

  • Solvent: Distilled water or PBS.

  • Method: Weigh 10 mg Antipain. Add 1 mL water. Vortex until clear.

  • Storage: Aliquot and store at -20°C. Stable for >6 months.

2. Chymostatin Stock (10 mg/mL)

  • Solvent: DMSO (Dimethyl Sulfoxide) or Glacial Acetic Acid. Do not use water.

  • Method: Weigh 10 mg Chymostatin. Add 1 mL DMSO. Vortex vigorously. Sonicate if necessary to ensure complete dissolution.

  • Storage: Aliquot and store at -20°C.

  • Usage Note: When adding to cell culture, ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Protocol B: Cell Lysis Protection Assay

Use this workflow to determine which inhibitor to add to your lysis buffer.

  • Harvest Cells: Pellet 10^7 cells (500 x g, 5 min).

  • Lysis Buffer Prep: Prepare base buffer (e.g., RIPA or NP-40).

  • Inhibitor Addition:

    • Group A (General): Add Antipain (50 µg/mL) + Leupeptin (10 µg/mL).

    • Group B (High Hydrophobic Protease Activity): Add Chymostatin (20 µg/mL) + PMSF (1 mM).

    • Note: Chymostatin must be added dropwise while stirring to prevent local precipitation.

  • Lysis: Resuspend pellet. Incubate on ice 30 min.

  • Validation: Centrifuge lysate (14,000 x g). Measure protein concentration. Run SDS-PAGE.

    • Success Indicator: Sharp bands on Western Blot (no smearing/degradation).

Decision Logic (Visualization)

Use this logic flow to select the correct inhibitor for your experimental design.

SelectionTree Start Select Protease Inhibitor TargetQ What is the Primary Target? Start->TargetQ Serine Serine Proteases TargetQ->Serine Cysteine Cysteine Proteases TargetQ->Cysteine Trypsin Trypsin-like (Cleaves after Arg/Lys) Serine->Trypsin Chymo Chymotrypsin-like (Cleaves after Phe/Tyr/Trp) Serine->Chymo CathB Cathepsin B / Papain Cysteine->CathB CathG Cathepsin G Cysteine->CathG UseAntipain USE ANTIPAIN (Water Soluble, Trypsin/Cath B) Trypsin->UseAntipain UseChymo USE CHYMOSTATIN (DMSO Soluble, Chymotrypsin/Cath G) Chymo->UseChymo SolubilityQ Is Aqueous Solubility Critical? (e.g., sensitive cells) CathB->SolubilityQ CathG->UseChymo SolubilityQ->UseAntipain Yes (Avoid DMSO) SolubilityQ->UseChymo No (DMSO OK)

Figure 2: Decision Tree for Inhibitor Selection. Follow the pathway based on target enzyme class and solubility requirements.

References

  • Stein, R. L., & Strimpler, A. M. (1987). Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin. Biochemistry, 26(9), 2611–2615. Link

  • Alves, L. C., et al. (2013). Natural Products as Cathepsin Inhibitors. InTechOpen. Link

  • Umezawa, H. (1976). Structures and activities of protease inhibitors of microbial origin. Methods in Enzymology, 45, 678-695.
  • Sigma-Aldrich.[2] (n.d.). Product Information: Chymostatin (C7268).[2] Link

  • Santa Cruz Biotechnology. (n.d.). Chymostatin: A selective inhibitor of chymotrypsin. Link

Sources

The Mechanistic Divergence: Reversibility vs. Irreversible Specificity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Antipain: A Comparative Guide to Modern Cysteine Protease Inhibitors

Executive Summary For decades, Antipain—a microbial-derived peptide aldehyde—has been utilized as a reversible inhibitor of both serine and cysteine proteases. However, its broad-spectrum activity and reversible binding mechanism present significant limitations in modern biochemical assays, where target specificity and irreversible sample preservation are paramount. This guide objectively evaluates superior alternatives to Antipain, focusing on E-64 (a broad-spectrum, irreversible cysteine protease inhibitor) and CA-074 (an isoform-specific inhibitor), providing researchers with the mechanistic insights and self-validating protocols necessary to optimize protease inhibition workflows.

Antipain functions as a competitive, reversible inhibitor. Its aldehyde group interacts with the active site thiol of cysteine proteases (like papain and cathepsin B) and the active site serine of serine proteases (like trypsin)[1]. Because this interaction is reversible, dilution of the sample or changes in substrate concentration can displace the inhibitor, leading to unwanted proteolytic degradation during prolonged assays or lysate storage. Furthermore, because of the aldehyde group, Antipain solutions are subject to oxidation and racemization, reducing their shelf-life and consistency[1].

In contrast, E-64 (an epoxysuccinyl peptide derivative) is an irreversible, highly specific inhibitor of cysteine proteases. The epoxide ring of E-64 undergoes a nucleophilic attack exclusively by the active site thiolate of cysteine proteases, forming a stable, covalent thioether bond. This irreversibility ensures that once the protease is inhibited, it cannot be reactivated, making E-64 ideal for cell lysate preparation. Crucially, E-64 has absolutely no effect on serine proteases, allowing researchers to isolate cysteine protease activity from complex mixtures.

For even greater resolution, CA-074 provides isoform-level specificity. While E-64 inhibits a broad range of cathepsins (B, H, L, S, K) and calpains[2], CA-074 specifically targets Cathepsin B with a


 in the low nanomolar range (2-5 nM)[3].

TargetSpecificity Antipain Antipain (Reversible, Broad) Serine Serine Proteases (e.g., Trypsin) Antipain->Serine Inhibits Cysteine General Cysteine Proteases (e.g., Papain, Calpain) Antipain->Cysteine Inhibits CatB Cathepsin B Antipain->CatB Inhibits E64 E-64 (Irreversible, Class-Specific) E64->Serine No Effect E64->Cysteine Strong Inhibition E64->CatB Strong Inhibition CA074 CA-074 (Irreversible, Isoform-Specific) CA074->Cysteine Weak/No Effect CA074->CatB Strong Inhibition

Mechanistic target specificity of Antipain compared to E-64 and CA-074.

Quantitative Performance Comparison

To objectively evaluate these inhibitors, we must compare their


 and 

values across key protease targets. The data illustrates the superior potency and specificity of E-64 and CA-074 compared to Antipain.
InhibitorTarget ClassPapain

Cathepsin B

/

Trypsin (Serine)

Mechanism
Antipain Serine & Cysteine~236 nM (0.16 µg/mL)~870 nM (0.59 µg/mL)0.26 µg/mLReversible[1]
E-64 Cysteine Specific9 nM< 10 nMNo Effect Irreversible[3][4]
CA-074 Cathepsin B SpecificWeak/No Effect2 - 5 nM (

)
No EffectIrreversible[3]
ALLN Calpain/CathepsinN/A150 nM (

)
Weak/No EffectReversible[5]

(Note: Antipain molarity calculated based on a molecular weight of 677.6 g/mol [1].)

Experimental Workflow: Self-Validating Cysteine Protease Activity Assay

To demonstrate the practical superiority of E-64 and CA-074 over Antipain, we outline a self-validating kinetic assay for measuring Cathepsin B activity in cell lysates.

Causality in Experimental Design:

  • DTT (Dithiothreitol) Inclusion: Cysteine proteases rely on a catalytic triad where the active site cysteine must be maintained as a highly nucleophilic thiolate ion. DTT is included in the lysis buffer to prevent the oxidation of this critical residue.

  • Acidic pH (pH 5.0 - 6.0): Cathepsin B is a lysosomal enzyme optimized for acidic environments. While it retains some activity at neutral pH, an acidic buffer maximizes the signal-to-noise ratio[6].

  • Pre-incubation Step: Because E-64 and CA-074 are irreversible, covalent inhibitors, they require a time-dependent pre-incubation (typically 20-30 minutes) to fully alkylate the active site before the substrate is introduced.

Workflow Step1 1. Lysate Preparation Lysis buffer with 2 mM DTT (Maintains Cys in reduced state) Step2 2. Inhibitor Pre-incubation Add Vehicle, Antipain, E-64, or CA-074 (Incubate 30 min at 37°C) Step1->Step2 Step3 3. Substrate Addition Add Z-RR-AMC (Cathepsin B specific) Step2->Step3 Step4 4. Kinetic Fluorescence Readout Ex: 380 nm / Em: 460 nm Step3->Step4 Step5 5. Data Analysis Calculate Vmax & IC50 Step4->Step5

Self-validating experimental workflow for cysteine protease activity assays.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in a buffer containing 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, and 2 mM DTT. Do not add broad-spectrum protease inhibitor cocktails at this stage, as they often contain E-64 or Leupeptin. Centrifuge at 14,000 x g for 15 mins at 4°C and collect the supernatant.

  • Standardization: Quantify protein concentration using a BCA assay and normalize all samples to 1 mg/mL.

  • Self-Validating Treatment Matrix (Pre-incubation): Aliquot the lysate into a black, flat-bottom 96-well plate (50 µL/well). Set up the following conditions to self-validate the assay's specificity:

    • Control: Lysate + Vehicle (DMSO).

    • Condition A (Antipain): Lysate + 10 µM Antipain (Inhibits both Serine and Cysteine proteases)[1].

    • Condition B (E-64): Lysate + 10 µM E-64 (Inhibits all Cysteine proteases, leaves Serine proteases active)[2].

    • Condition C (CA-074): Lysate + 10 nM CA-074 (Specifically inhibits Cathepsin B)[3]. Incubate the plate at 37°C for 30 minutes to allow covalent bond formation for E-64 and CA-074.

  • Substrate Addition: Add 50 µL of reaction buffer containing 50 µM of the fluorogenic substrate Z-RR-AMC (a substrate preferentially cleaved by Cathepsin B).

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure fluorescence continuously (Kinetic mode) for 30-60 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Interpretation:

    • The Control well establishes the

      
       (maximum velocity) of total Z-RR-AMC cleavage.
      
    • The E-64 well will show near-zero fluorescence, confirming the cleavage was entirely driven by cysteine proteases.

    • The CA-074 well will isolate the exact percentage of activity attributable specifically to Cathepsin B, validating the target[3].

    • The Antipain well may show incomplete inhibition due to its reversible nature competing with the high affinity of the Z-RR-AMC substrate.

Conclusion

While Antipain holds historical significance, its reversible nature and lack of class specificity render it inadequate for precise mechanistic studies. E-64 provides a robust, irreversible alternative for broad-spectrum cysteine protease inhibition, ensuring complete sample preservation. For researchers requiring granular, isoform-specific data, substituting Antipain with targeted inhibitors like CA-074 ensures self-validating, highly reproducible experimental outcomes.

References

  • - R&D Systems / Tocris Bioscience 2.4 - Selleck Chemicals

  • 2 - Cell Signaling Technology

  • 1 - Sigma-Aldrich 5.3 - MedChemExpress

  • 6 - ACS Chemical Biology 7.5 - Calbiochem

Sources

efficacy of Antipain compared to commercial protease inhibitor cocktails

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Antipain vs. Commercial Protease Inhibitor Cocktails: A Comparative Guide for Protein Preservation

As a Senior Application Scientist, one of the most critical decisions in sample preparation is selecting the appropriate protease inhibition strategy. Upon cell lysis, compartmentalized endogenous proteases are released, rapidly degrading target proteins and compromising downstream assays. While commercial protease inhibitor cocktails are the default choice for many laboratories, their "shotgun" approach is not universally optimal. For highly sensitive downstream applications—such as top-down mass spectrometry or specific enzymatic assays—targeted inhibitors like Antipain offer distinct mechanistic advantages.

This guide provides an objective, data-driven comparison between Antipain and commercial broad-spectrum cocktails, evaluating their efficacy, mechanisms, and application-specific suitability to ensure scientific integrity in your workflows.

Mechanistic Deep Dive: Targeted vs. Broad-Spectrum Inhibition

Antipain: Precision Reversible Inhibition Antipain is a peptide aldehyde isolated from actinomycetes that functions as a highly potent, reversible inhibitor of specific serine and cysteine proteases[1]. Mechanistically, the aldehyde group of Antipain acts as an electrophile, forming a reversible hemiacetal or thiohemiacetal transition-state analog with the catalytic serine or cysteine residue in the active site of the target protease. This precise interaction yields exceptional inhibitory potency against papain (IC50 = 0.16 µg/mL), trypsin (IC50 = 0.26 µg/mL), and Cathepsin B (IC50 = 0.59 µg/mL)[1]. Because it does not permanently modify the enzyme or surrounding proteins, Antipain preserves the native structural integrity of the proteome. Furthermore, its inhibitory potency for papain and trypsin is up to 100-fold higher than that of related inhibitors like elastatinal[2].

Commercial Cocktails: The Multi-Targeted Approach Commercial protease inhibitor cocktails are formulated to provide blanket protection across all major protease classes. A standard cocktail typically contains a mixture of AEBSF (irreversible serine), Aprotinin (reversible serine), Bestatin (aminopeptidases), E-64 (irreversible cysteine), Leupeptin (reversible serine/cysteine), and Pepstatin A (reversible aspartic).

While highly effective for general lysate preservation, the inclusion of irreversible inhibitors introduces significant biochemical liabilities. For instance, AEBSF (4-(2-aminoethyl) benzenesulfonyl fluoride) covalently binds to the active site of proteases. However, it also promiscuously reacts with serine and tyrosine residues on non-target proteins, resulting in an artifactual mass shift of +183 Da[3]. This stochastic covalent modification creates artificial protein isoforms, severely confounding 2-dimensional gel electrophoresis and high-resolution mass spectrometry[3].

Mechanism cluster_Antipain Antipain Pathway cluster_Cocktail Cocktail Pathway (e.g., with AEBSF) A_Inhibitor Antipain A_Protease Inhibited Protease A_Inhibitor->A_Protease Reversible Binding A_Target Native Protein A_Protease->A_Target No Cleavage A_Result Pristine Sample (MS Compatible) A_Target->A_Result Maintained C_Inhibitor Cocktail C_Protease Inhibited Protease C_Inhibitor->C_Protease Irreversible Binding C_Target Native Protein C_Inhibitor->C_Target Off-target Covalent Modification (AEBSF) C_Protease->C_Target No Cleavage C_Result Modified Protein (+183 Da Artifact) C_Target->C_Result Altered

Fig 1: Mechanistic pathways of Antipain vs. Commercial Cocktails highlighting MS artifacts.

Comparative Efficacy & Specifications

To facilitate objective selection, the following table synthesizes the quantitative performance and biochemical properties of Antipain versus a standard commercial cocktail.

FeatureAntipainStandard Commercial Cocktail
Primary Targets Papain, Trypsin, Cathepsins A/B, Calpain ISerine, Cysteine, Aspartic, Metallo (with EDTA)
Mechanism of Action Reversible (Transition-state analog)Mixed (Reversible & Irreversible covalent)
Potency (IC50) Papain: 0.16 µg/mL; Trypsin: 0.26 µg/mL[1]Varies by component; formulated for 1X working conc.
Mass Spec Compatibility Excellent (No covalent adducts)Poor (AEBSF causes +183 Da Ser/Tyr adducts)[3]
Toxicity LowModerate (contains potentially toxic components)
Ideal Application Proteomics, Cathepsin studies, Native isolationGeneral whole-cell lysate preservation, Western Blotting

Experimental Protocols: Self-Validating Extraction Workflows

The following protocols detail the optimal use of each inhibition strategy. The causality behind these steps ensures maximum protein yield while preventing artifactual modifications.

Protocol A: Precision Extraction using Antipain (Optimized for Proteomics)

Rationale: This protocol is designed for downstream mass spectrometry where covalent modifications must be avoided[4].

  • Buffer Preparation: Prepare a standard lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4).

  • Inhibitor Addition: Add Antipain dihydrochloride to a final concentration of 50 µg/mL immediately prior to use. Causality: Because of its aldehyde group, Antipain is subject to oxidation and racemization in aqueous solutions over time; adding it fresh ensures maximum electrophilic availability for protease active sites[5].

  • Cell Lysis: Resuspend the cell pellet in the lysis buffer (approx. 1 mL per 10⁷ cells). Maintain the suspension strictly on ice. Causality: Cold temperatures thermodynamically slow down enzymatic activity, complementing the reversible inhibition of Antipain.

  • Homogenization: Disrupt cells via sonication (3 x 10 sec bursts) or Dounce homogenization.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Validation: Collect the supernatant and immediately quantify protein yield using a BCA assay. The absence of degradation can be confirmed via SDS-PAGE, while the native state is preserved for LC-MS/MS.

Protocol B: Broad-Spectrum Extraction using a Commercial Cocktail

Rationale: Ideal for routine Western blotting or ELISA where mass shifts do not interfere with antibody binding.

  • Cocktail Reconstitution: Thaw the 100X commercial cocktail stock (typically supplied in DMSO) to room temperature.

  • Buffer Preparation: Dilute the cocktail 1:100 into the lysis buffer to achieve a 1X final concentration. If metalloprotease inhibition is required and downstream assays do not involve Immobilized Metal Affinity Chromatography (IMAC), add 5 mM EDTA.

  • Extraction: Proceed with cell lysis and homogenization on ice as described above.

  • Validation: Centrifuge and collect the supernatant. Note that proteins extracted using this method should not be subjected to top-down proteomics due to AEBSF-induced artifacts[4].

Workflow Start Cell Lysis Decision Downstream Application? Start->Decision Path1 Mass Spectrometry / Structural Biology Decision->Path1 Path2 Western Blot / ELISA Decision->Path2 Action1 Use Antipain (Reversible, Specific) Path1->Action1 Action2 Use Cocktail (Broad Spectrum) Path2->Action2 Result1 Native Proteome Preserved Action1->Result1 Result2 Total Proteolysis Prevented Action2->Result2

Fig 2: Decision workflow for selecting Antipain vs. Cocktails based on downstream assays.

Conclusion & Application Recommendations

The choice between Antipain and a commercial cocktail should be dictated by your analytical endpoint:

  • Choose Antipain when conducting structural biology, top-down proteomics, or studying specific cathepsin/calpain pathways. Its high-affinity, reversible mechanism guarantees that your target protein remains in its pristine, unmodified state.

  • Choose Commercial Cocktails for routine biochemical assays (Western blots, IP, ELISA) where the primary goal is absolute prevention of proteolysis against an unknown endogenous protease profile, and where covalent modifications will not impact the readout.

References

Sources

Validation of Antipain Activity: A Senior Scientist’s Guide to Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Why Antipain?

In the landscape of protease inhibitors, Antipain (Antipain dihydrochloride) occupies a critical niche. While often grouped generically with Leupeptin, Antipain offers a distinct inhibition profile that is essential for researchers targeting specific lysosomal degradation pathways.

Antipain is a reversible peptide aldehyde inhibitor isolated from actinomycetes. It effectively inhibits serine proteases (Trypsin, Papain) and cysteine proteases (Cathepsin A and B).[1]

The Senior Scientist's Perspective: Why validate Antipain when broad-spectrum cocktails exist?

  • Specificity: Unlike PMSF (irreversible/toxic), Antipain allows for the recovery of enzymatic activity if dialyzed, crucial for downstream protein functional assays.

  • Cathepsin Profile: Antipain exhibits superior inhibition of Cathepsin A compared to Leupeptin (IC₅₀ ~2 µM vs. ~100 µM), making it the reagent of choice for lysosomal storage disease research [1].

  • Stability: Unlike PMSF, which hydrolyzes rapidly in aqueous solutions (t½ ~110 min at pH 7), Antipain is stable in water, ensuring consistent inhibition during long-term incubations [2].

Mechanism of Action

Antipain functions as a transition-state analog . Its C-terminal aldehyde group forms a reversible covalent hemiacetal (with Serine proteases) or hemithioacetal (with Cysteine proteases) adduct with the active site nucleophile.

Diagram 1: Mechanism of Reversible Inhibition

This diagram illustrates the equilibrium established between the free enzyme and the Antipain-Enzyme complex.

AntipainMechanism Enzyme Active Protease (Serine/Cysteine Nucleophile) Complex Enzyme-Inhibitor Complex (Hemiacetal/Hemithioacetal) Enzyme->Complex Binding (kon) Substrate Protein Substrate Enzyme->Substrate Normal Catalysis Antipain Antipain (Peptide Aldehyde) Antipain->Complex Complex->Enzyme Dissociation (koff) (Reversible) Complex->Substrate Steric Blockade Product Cleaved Product Substrate->Product

Figure 1: Antipain acts as a competitive, reversible inhibitor, forming a covalent adduct that mimics the transition state, effectively blocking substrate access.

Comparative Analysis: Antipain vs. Alternatives

To select the correct inhibitor, one must look beyond "broad-spectrum" labels. The table below contrasts Antipain with its primary alternatives based on kinetic data and stability.

FeatureAntipain Leupeptin PMSF E-64
Type Reversible (Peptide Aldehyde)Reversible (Peptide Aldehyde)Irreversible (Sulfonyl Fluoride)Irreversible (Epoxide)
Primary Targets Trypsin, Papain, Cathepsin A & B Trypsin, Plasmin, Cathepsin BSerine Proteases (Trypsin, Chymotrypsin)Cysteine Proteases (Strict)
Cathepsin A IC₅₀ ~2 µM (High Potency) [1]~100 µM (Low Potency)N/AN/A
Plasmin Inhibition WeakStrong ModerateNone
Aqueous Stability High (Stable at 4°C)HighVery Low (Hydrolyzes in mins)High
Toxicity LowLowHigh (Neurotoxin)Low

Key Insight: If your study involves Cathepsin A , Antipain is significantly superior to Leupeptin. If you require Plasmin inhibition, Leupeptin is preferred.

Validation Protocol: Trypsin Inhibition Assay

To validate the biological activity of a new batch of Antipain, we utilize a standard Trypsin-BAPNA assay. This system is self-validating because the kinetics are linear and well-defined.

Principle: Trypsin cleaves the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) at the Arginine-anilide bond, releasing p-nitroaniline, which absorbs strongly at 405–410 nm . Antipain inhibits this reaction.[2][3][4]

Reagents
  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (CaCl₂ stabilizes Trypsin).

  • Trypsin Stock: 1 mg/mL in 1 mM HCl (prevents autolysis).

  • Substrate (BAPNA): 2 mM in DMSO (Prepare fresh or store -20°C).

  • Antipain Stock: 10 mM in water or buffer.

Experimental Workflow (Diagram 2)

AssayWorkflow Start Start Validation Prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitor) Start->Prep Incubate 2. Pre-Incubation (CRITICAL) Enzyme + Antipain (10 mins @ 25°C) Prep->Incubate Mix Enzyme & Inhibitor AddSub 3. Add Substrate (BAPNA) Initiate Reaction Incubate->AddSub Equilibrium Reached Measure 4. Kinetic Measurement Absorbance @ 410nm (Read every 30s for 5 mins) AddSub->Measure Substrate Cleavage Calc 5. Calculate % Inhibition Compare Rates (Slope) Measure->Calc Extract Linear Rate

Figure 2: Step-by-step workflow for the Trypsin-BAPNA validation assay. The pre-incubation step is mandatory for accurate IC₅₀ determination.

Detailed Protocol Steps
  • Preparation:

    • Blank: 900 µL Buffer + 100 µL BAPNA.

    • Positive Control (No Inhibitor): 890 µL Buffer + 10 µL Trypsin + 100 µL BAPNA.

    • Test Sample: (890 - x) µL Buffer + x µL Antipain + 10 µL Trypsin + 100 µL BAPNA.

  • Pre-Incubation (The "Trustworthiness" Step):

    • Mix Buffer, Trypsin, and Antipain before adding the substrate.

    • Incubate for 10 minutes at 25°C .

    • Why? Antipain is a transition-state analog. Immediate substrate addition can result in competition that masks the true inhibitory potential (lag phase) [3].

  • Reaction Initiation:

    • Add 100 µL BAPNA to all tubes. Mix by inversion immediately.[5][6][7]

  • Measurement:

    • Record Absorbance (A₄₁₀) every 30 seconds for 5 minutes.

    • Plot A₄₁₀ vs. Time. Determine the slope (ΔA/min) for the linear portion.[5]

Data Analysis & Calculation

Calculate the percentage of inhibition using the slopes (rates):



Acceptance Criteria (Self-Validation):

  • Positive Control: Must show a ΔA/min > 0.05 (indicates active enzyme).

  • Linearity: The R² of the control slope must be > 0.98.

  • Expected IC₅₀: For Trypsin, Antipain should exhibit an IC₅₀ in the range of 20–50 µg/mL (approx. 30–80 µM) depending on the specific enzyme source and purity [4].

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Inhibition observed Insufficient pre-incubationEnsure Enzyme + Antipain incubate for >10 mins before adding BAPNA.
Non-linear kinetics Substrate depletionReduce Enzyme concentration or measure over a shorter timeframe (1-2 mins).
High Background (Blank) Oxidized BAPNABAPNA solution should be clear/colorless. If yellow, discard and prepare fresh.
Inconsistent IC₅₀ pH driftTrypsin activity is pH sensitive. Ensure Buffer is exactly pH 8.2.

References

  • Umezawa, H., et al. (1972). "Structure and activity of Antipain, a new protease inhibitor." The Journal of Antibiotics.

  • Sigma-Aldrich. (2024). "Antipain Dihydrochloride Product Information & Stability." Merck Life Science.

  • Knight, C.G. (1986). "The characterization of enzyme inhibition." Proteinase Inhibitors. Elsevier Biomedical.

  • Worthington Biochemical. (2024). "Trypsin Inhibition Assay Protocol." Worthington Enzyme Manual.

Sources

A Head-to-Head Comparison of Antipain and Leupeptin for Cathepsin A Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in cellular biology, pharmacology, and drug development, the precise inhibition of proteases is a critical tool for dissecting cellular pathways and developing novel therapeutics. Cathepsin A, a lysosomal serine carboxypeptidase, plays a multifaceted role in protein degradation and the processing of bioactive peptides, making it a significant target of interest.[1][2] Among the arsenal of protease inhibitors, the microbial-derived peptide aldehydes, antipain and leupeptin, are frequently employed. This guide provides an in-depth, evidence-based comparison of antipain dihydrochloride and leupeptin for the inhibition of cathepsin A, offering practical insights and detailed experimental protocols to inform your research decisions.

Understanding the Target: Cathepsin A

Cathepsin A, also known as the "protective protein," is a crucial enzyme with dual functions. It exhibits carboxypeptidase activity at an acidic pH within the lysosome and also serves a protective role for β-galactosidase and neuraminidase within a lysosomal multi-enzyme complex.[1] This enzyme is integral to the renin-angiotensin system and is involved in the processing of various peptide hormones, highlighting its importance in cardiovascular regulation.[3] Structurally, cathepsin A is a serine protease that, upon maturation, consists of a 32 kDa and a 20 kDa subunit.[3] Its active site contains a catalytic triad, with a key serine residue responsible for its enzymatic activity.[4]

Mechanism of Inhibition: A Shared Strategy with a Critical Difference

Both antipain and leupeptin are reversible inhibitors of serine and cysteine proteases.[5][6] Their inhibitory action stems from the presence of a C-terminal aldehyde group. This aldehyde group is the "warhead" that interacts with the active site of the protease. In the case of cathepsin A, the aldehyde group of the inhibitor is subject to a nucleophilic attack by the hydroxyl group of the active site serine residue (Ser150).[4][5] This interaction results in the formation of a stable, yet reversible, hemiacetal adduct. This adduct effectively blocks the active site, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity.[5]

While the fundamental mechanism is similar, the subtle differences in the peptide sequences of antipain and leupeptin lead to a significant disparity in their affinity for the active site of cathepsin A, which is reflected in their inhibitory potency.

G cluster_Enzyme Cathepsin A Active Site cluster_Inhibitor Aldehyde Inhibitor Active_Site Ser150-OH Hemiacetal_Adduct Reversible Hemiacetal Adduct (Inhibited Enzyme) Active_Site->Hemiacetal_Adduct Forms Inhibitor Inhibitor-CHO (Antipain or Leupeptin) Inhibitor->Active_Site Nucleophilic Attack Inhibitor->Hemiacetal_Adduct Forms Hemiacetal_Adduct->Active_Site Reversible G cluster_Prep Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis A Prepare Cathepsin A (40 nM) D Pre-incubate Cathepsin A with Inhibitors A->D B Prepare Z-Phe-Leu Substrate E Initiate Reaction with Substrate B->E C Prepare Serial Dilutions of Antipain & Leupeptin C->D D->E F Measure Reaction Rate (Absorbance at 420 nm) E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Values H->I

Caption: Experimental workflow for comparing inhibitors.

Conclusion and Recommendations

Based on the available evidence, antipain dihydrochloride is unequivocally the superior choice for the targeted inhibition of cathepsin A when compared to leupeptin. Its significantly higher potency, as demonstrated by a much lower IC50 value, allows for more effective and specific inhibition at lower concentrations, thereby minimizing potential off-target effects.

For researchers investigating the physiological roles of cathepsin A or screening for novel inhibitors, the use of antipain is strongly recommended. Leupeptin, with its broader and less potent profile against cathepsin A, is better suited for applications requiring general serine and cysteine protease inhibition where high specificity for cathepsin A is not a primary concern.

By understanding the distinct characteristics of these two inhibitors and employing robust experimental protocols, researchers can confidently select the appropriate tool to advance their scientific inquiries.

References

  • Wikipedia. Cathepsin A. [Link]

  • Bonten, E. J., et al. (2013). Proteolytic Activation of Human Cathepsin A. Journal of Biological Chemistry, 288(23), 16493-16502. [Link]

  • ResearchGate. The active site residues in the structure of mature cathepsin A are... [Link]

  • Singh, Y., & Jadhav, H. R. (2020). A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. Molecules, 25(3), 705. [Link]

  • Rupnik, V., et al. (2014). Crystal structure of cathepsin A, a novel target for the treatment of cardiovascular diseases. Journal of Structural Biology, 186(2), 271-280. [Link]

  • Cepham Life Sciences. Antipain dihydrochloride. [Link]

  • Turk, V., et al. (2012). Cysteine cathepsins: From structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88. [Link]

  • ResearchGate. The common structural features of human cysteine cathepsins. [Link]

  • Timur, Z. K., et al. (2016). Lysosomal Cathepsin A Plays a Significant Role in the Processing of Endogenous Bioactive Peptides. Frontiers in Molecular Biosciences, 3, 68. [Link]

  • Zhang, L., et al. (2021). Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. Frontiers in Pharmacology, 12, 737898. [Link]

  • The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. [Link]

  • Galjart, N. J., et al. (1991). Human Lysosomal Protective Protein Has Cathepsin A-like Activity. Journal of Biological Chemistry, 266(22), 14754-14762. [Link]

  • Singh, N., & Shanti, K. N. (1995). A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide. Biochemical and Molecular Biology International, 36(4), 801-808. [Link]

Sources

A Senior Application Scientist's Guide to Protease Inhibition: A Comparative Review of Antipain's Efficacy in Diverse Tissues

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in proteomics, cell biology, and drug development, the integrity of a protein sample is paramount. Endogenous proteases, released during cell and tissue lysis, are the primary culprits behind protein degradation, compromising experimental results from Western blots to enzymatic assays. The strategic use of protease inhibitors is the first line of defense.

This guide provides an in-depth analysis of Antipain, a classic protease inhibitor, and evaluates its efficacy across different tissues. We will move beyond a simple recitation of facts to explain the causality behind inhibitor selection, compare Antipain to common alternatives, and provide actionable experimental protocols.

Antipain: Mechanism and Target Specificity

Antipain is an oligopeptide aldehyde isolated from Streptomyces species. Its inhibitory action stems from the terminal aldehyde group, which forms a reversible covalent bond (a hemiacetal or thiohemiacetal) with the active site serine or cysteine residue of target proteases.[1][2][3] This mechanism effectively, yet temporarily, blocks the enzyme's catalytic activity.

cluster_0 Standard Proteolysis cluster_1 Inhibition by Antipain Protease Protease Products Products Protease->Products Cleavage Substrate Substrate Substrate->Protease Binds Active Site Protease_I Protease Complex Reversible Covalent Complex (Inactive) Protease_I->Complex Antipain Antipain Antipain->Complex Binds Active Site

Caption: Mechanism of reversible covalent inhibition by Antipain.

Antipain exhibits broad but non-uniform specificity, primarily targeting certain serine and cysteine proteases. Its effectiveness varies significantly between enzyme subtypes, a critical factor in its experimental application.[4]

Enzyme TargetInhibition Constant / IC50Protease ClassNotes
PapainIC50: 0.16 µg/mlCysteineStrong inhibition.
TrypsinIC50: 0.26 µg/mlSerineStrong inhibition of trypsin-like proteases.
Cathepsin BIC50: 0.59 µg/mlCysteineModerate to strong inhibition.
Cathepsin AIC50: 1.19 µg/mlSerineMore effective than Leupeptin against this target.
Calpain I (porcine)Ki: 1.4 µMCysteineModerate inhibition; relevant for muscle studies.
Cathepsin DIC50: 125 µg/mlAsparticVery weak inhibition.
PlasminIC50: >93 µg/mlSerineWeak inhibition; less effective than Leupeptin.
ChymotrypsinIC50: >250 µg/mlSerineIneffective.
PepsinIC50: >250 µg/mlAsparticIneffective.
(Data sourced from supplier technical information. IC50 is the concentration of an inhibitor required to reduce a biological process by half.[5][6][7])

Comparative Efficacy in Key Tissues

The choice of a protease inhibitor is not universal; it is dictated by the unique proteolytic environment of the tissue under investigation.

Skeletal and Cardiac Muscle: The Calpain Challenge
  • Context: Muscle tissues, particularly skeletal muscle, are rich in calcium-activated neutral proteases known as calpains. These cysteine proteases are central to protein turnover and are implicated in muscle atrophy and inflammatory myopathies.[8][9][10] The fibrous nature of cardiac and skeletal muscle also presents a physical challenge, often requiring vigorous mechanical homogenization which can release sequestered proteases.[11][12][13]

  • Antipain Efficacy: Antipain demonstrates moderate inhibition of Calpain I (Ki = 1.4 µM). It can be included in a general inhibitor cocktail to provide a baseline level of protection during the initial, harsh stages of homogenization.[14]

  • Performance Comparison: For studies specifically investigating calpain-mediated pathways, Antipain is often insufficient. More potent and specific inhibitors are preferred to ensure robust and clear results.

    • Calpeptin: A cell-permeable dipeptide aldehyde, Calpeptin is a more potent calpain inhibitor used extensively to study calpain's role in muscle damage and apoptosis.[8][9] Its use has demonstrated that specific calpain inhibition can attenuate molecular changes associated with muscle atrophy in disease models.[10]

    • Calpastatin: The endogenous inhibitor of calpains. Transgenic overexpression of calpastatin in mouse models has been a powerful genetic tool, showing that calpain inhibition can prevent muscle weakness during unloading and reduce atrophy.[14][15]

  • Expert Recommendation: For general protein extraction from muscle for applications like Western blotting, include Antipain (15-75 µM) as part of a broad-spectrum cocktail. For functional studies targeting calpain activity, use a more specific inhibitor like Calpeptin (1-10 µM) to ensure the observed effects are directly attributable to calpain inhibition.

Liver and Adipose Tissue: A Proteolytically Hostile Environment
  • Context: The liver is the body's metabolic hub, containing a vast and diverse array of proteases involved in protein turnover, signaling, and detoxification. Similarly, adipose tissue contains numerous proteases involved in tissue remodeling. Preparing lysates from these tissues without significant degradation requires a potent and broad-spectrum inhibitor strategy.

  • Antipain Efficacy: Antipain's efficacy against trypsin-like serine proteases and some cathepsins makes it a valuable component for protecting proteins from these highly active tissues. It has been successfully used in the preparation of adipocyte proteins for Western blotting.

  • Performance Comparison: While useful, Antipain alone is not comprehensive. It fails to inhibit key proteases like chymotrypsin and most aspartic proteases. Therefore, it is almost always used as part of a "cocktail."

    • Protease Inhibitor Cocktails: Commercially available or homemade cocktails provide the most reliable protection. A standard mammalian tissue cocktail often includes AEBSF or PMSF (serine proteases), Aprotinin (serine proteases), Leupeptin (serine/cysteine proteases), and Pepstatin A (aspartic proteases). Antipain can be used interchangeably with or in addition to Leupeptin, as their specificities are similar but complementary.

  • Expert Recommendation: For liver, kidney, or adipose tissue, a multi-target approach is non-negotiable. Use a comprehensive protease inhibitor cocktail. If formulating your own, a combination including AEBSF (0.5 mM), Antipain (50 µg/ml), and Pepstatin A (1 µg/ml) provides robust protection across the major protease classes.

Brain and Nervous Tissue
  • Context: Neuroscience research often focuses on the delicate balance of proteolysis in processes like synaptic plasticity and neurodegeneration. Calpains and cathepsins are key players in these pathways.

  • Antipain Efficacy: Antipain's ability to inhibit calpains and cathepsins makes it relevant for neurological tissue lysates.

  • Performance Comparison: Similar to muscle tissue, studies focusing on specific proteolytic pathways in the brain often employ more targeted inhibitors. For instance, research into neuroinflammation and excitotoxicity frequently uses specific calpain inhibitors to dissect their role.[10] The aminopeptidase inhibitor Bestatin has been used to study the degradation of neuropeptides like enkephalins in the brain, highlighting the need for specific inhibitors for certain applications.[16]

  • Expert Recommendation: For routine protein analysis from brain tissue, a general cocktail containing Antipain is appropriate. For mechanistic studies of neurodegeneration or synaptic function, select an inhibitor based on the specific protease family implicated in the pathway of interest.

Strategic Inhibitor Selection: A Comparative Framework

Choosing the right tool for the job is critical. Antipain is a reliable broad-spectrum inhibitor, but alternatives may offer superior specificity, potency, or cell permeability depending on the experimental goal.

cluster_g1 cluster_g2 start What is your primary goal? goal1 General protein protection (e.g., Western Blot, IP) start->goal1 goal2 Functional study of a specific protease family start->goal2 g1_q1 Tissue Type? goal1->g1_q1 g2_q1 Target Protease Class? goal2->g2_q1 g1_a1 Standard Cell Culture g1_q1->g1_a1 g1_a2 Protease-Rich Tissue (Muscle, Liver, Heart) g1_q1->g1_a2 g1_r1 Use Cocktail: - AEBSF/PMSF - Antipain or Leupeptin g1_a1->g1_r1 g1_r2 Use Full Cocktail: - AEBSF/PMSF - Antipain & Leupeptin - Pepstatin A - (Optional) EDTA g1_a2->g1_r2 g2_a1 Cysteine Proteases (e.g., Calpains, Papain) g2_q1->g2_a1 g2_a2 Serine Proteases (e.g., Trypsin) g2_q1->g2_a2 g2_q2 Need cell permeability & irreversibility? g2_a1->g2_q2 g2_r1 Use AEBSF or PMSF (Irreversible) g2_a2->g2_r1 g2_r2 Use Antipain (Reversible, Broad) g2_q2->g2_r2 No g2_r3 Use E-64 (Irreversible, Specific) g2_q2->g2_r3 Yes g2_r4 Use Calpeptin (Cell-permeable, Calpain-focused) g2_q2->g2_r4 Yes (Calpain)

Caption: Decision tree for selecting a suitable protease inhibitor.

InhibitorTarget ClassMechanismKey AdvantagesKey Limitations
Antipain Serine, CysteineReversible, CovalentBroad spectrum, good for general protection.Ineffective against aspartic proteases; moderate potency.
Leupeptin Serine, CysteineReversible, CovalentBroad spectrum, similar to Antipain.Poor cell permeability. Low inhibition of Cathepsin A.[4]
E-64 CysteineIrreversible, CovalentHighly specific for cysteine proteases, low toxicity, cell-permeable.[4]Narrow spectrum; does not inhibit serine proteases.
Calpeptin Cysteine (Calpains)Reversible, CovalentPotent calpain inhibitor, cell-permeable.[9]Not absolutely specific; can inhibit cathepsins at high concentrations.
AEBSF / PMSF SerineIrreversible, CovalentPotent, broad-spectrum serine protease inhibitor.Highly toxic (especially PMSF), unstable in aqueous solutions.[4]
Pepstatin A AsparticReversible, Non-covalentSpecific and potent inhibitor of aspartic proteases (pepsin, cathepsin D).Poor water solubility.

Experimental Protocols

A trustworthy protocol is a self-validating one. The following workflows include essential controls to ensure the reliability of your results.

Protocol 1: Assessing Inhibitor Efficacy in Tissue Homogenates

This protocol provides a framework for comparing the ability of Antipain and other inhibitors to protect a known protein from degradation in a specific tissue lysate.

s1 1. Harvest & Weigh Tissue (e.g., Mouse Liver) s2 2. Homogenize in Lysis Buffer (on ice, mechanical homogenizer) s1->s2 s3 3. Aliquot Lysate for Conditions s2->s3 s4 4. Add Inhibitors to Aliquots s3->s4 s5 5. Incubate at 37°C (to accelerate proteolysis) s4->s5 c1 Control 1: No Inhibitor s4->c1 c2 Control 2: Complete Cocktail s4->c2 c3 Test 1: Antipain only s4->c3 c4 Test 2: Alternative only (e.g., E-64) s4->c4 s6 6. Stop Reaction & Prepare Samples (Add Laemmli buffer, boil) s5->s6 s7 7. Analyze by Western Blot (Probe for a known, stable protein like GAPDH) s6->s7 s8 8. Quantify Band Intensity (Compare degradation vs. controls) s7->s8 c1->s5 c2->s5 c3->s5 c4->s5

Sources

Technical Guide: Comparative Inhibitory Spectrum of Antipain and Peptide Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of protease inhibition, Antipain ([(S)-1-Carboxy-2-Phenylethyl]carbamoyl-L-Arg-L-Val-L-Arg-al) occupies a critical niche. Often conflated with Leupeptin due to their structural similarities (both are peptide aldehydes terminating in arginine), Antipain offers a distinct inhibitory profile that is essential for precision biochemistry.

This guide provides an objective, data-driven comparison of Antipain against major peptide inhibitors (Leupeptin, Chymostatin, E-64). We analyze the mechanistic nuances, provide a validated protocol for determining inhibitory constants (


), and offer a decision matrix for experimental design.

Mechanism of Action: The Aldehyde "Warhead"

Antipain functions as a reversible transition-state analog . Its efficacy relies on the C-terminal aldehyde group, which acts as an electrophilic "warhead."

  • Serine Proteases (e.g., Trypsin): The active site serine hydroxyl attacks the Antipain aldehyde, forming a hemiacetal adduct.

  • Cysteine Proteases (e.g., Papain, Cathepsin B): The active site cysteine thiol attacks the aldehyde, forming a thiohemiacetal adduct.

This mechanism mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "locking" the enzyme in a non-productive state. Unlike E-64, which forms a permanent thioether bond, Antipain's binding is reversible, allowing for the recovery of enzymatic activity upon dialysis or dilution.

Visualization: Reversible Binding Equilibrium

The following diagram illustrates the equilibrium dynamics of Antipain binding compared to irreversible inhibitors.

InhibitorMechanism Enzyme Free Enzyme (Active Site) Complex Enzyme-Inhibitor Complex (Hemiacetal/Thiohemiacetal) Enzyme->Complex + Antipain DeadComplex Permanently Inactivated (Thioether Bond) Enzyme->DeadComplex + E-64 Antipain Antipain (Aldehyde) Antipain->Complex Complex->Enzyme Dilution/Dialysis (Reversible) E64 E-64 (Epoxide) E64->DeadComplex

Figure 1: Comparative binding mechanism. Antipain establishes a reversible equilibrium, whereas E-64 permanently alkylates the active site.

Inhibitory Spectrum Analysis

The choice between Antipain and its analogs often depends on the specific "off-target" proteases one wishes to inhibit (or spare).

Comparative Data Table
InhibitorClassTarget SpecificityKey Targets (

/

)
Reversibility
Antipain Peptide AldehydeSerine (Trypsin-like), CysteineTrypsin: ~1-5 nMPapain: ~1 nMCathepsin A: ~2 µMCathepsin B: ~0.9 µMReversible
Leupeptin Peptide AldehydeSerine (Trypsin-like), CysteineTrypsin: 3.5 nMPapain: <1 nMCathepsin B: 4.1 nMCathepsin A: Weak (~4 µM)Reversible
Chymostatin Peptide AldehydeSerine (Chymotrypsin-like)Chymotrypsin: <10 nMCathepsin A, B, D Reversible
E-64 EpoxysuccinateCysteine (Strict)Papain: 9 nMCathepsin B, L Trypsin: No InhibitionIrreversible
Pepstatin A PeptideAspartic ProteasesPepsin: <1 nMCathepsin D Reversible
Deep Dive: Antipain vs. Leupeptin

These two are the most frequently confused. Both inhibit trypsin and papain with high affinity. However, Antipain is generally preferred for Cathepsin A inhibition , whereas Leupeptin is less effective against Cathepsin A [1]. Conversely, Leupeptin is often cited as a tighter binder for Plasmin and Cathepsin B in specific assays, though Antipain remains effective.

Critical Differentiator: If your experimental design requires the inhibition of Cathepsin A (a serine carboxypeptidase) alongside trypsin-like proteases, Antipain is the superior choice over Leupeptin.

Deep Dive: Antipain vs. E-64

E-64 is the "gold standard" for quantifying active cysteine proteases because it is strictly limited to that class and is irreversible [2]. Antipain is a "broad-spectrum" cleaner.

  • Use E-64 if you need to measure Serine protease activity without interference from Cysteine proteases.[1]

  • Use Antipain if you need to shut down all proteolysis in a lysate (e.g., during protein purification) to prevent degradation.

Experimental Protocol: Determination of

To validate Antipain's efficacy in your specific system, do not rely solely on literature values. Enzyme source and purity vary. Use this self-validating protocol.

Objective: Determine the concentration of Antipain required to inhibit 50% of Trypsin activity.

Reagents
  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

    
     (Calcium stabilizes Trypsin).
    
  • Enzyme: Trypsin (bovine pancreas), final conc. 10 nM.

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide), final conc. 100 µM (

    
     is approx 1 mM, so we are below saturation to ensure sensitivity).
    
  • Inhibitor: Antipain dihydrochloride (prepare 10 mM stock in water).

Workflow
  • Preparation: Create a serial dilution of Antipain (0.1 nM to 1000 nM) in the reaction buffer.

  • Pre-incubation (Critical Step):

    • Mix 50 µL of Enzyme solution with 50 µL of Antipain dilution.

    • Incubate at 25°C for 15 minutes .

    • Why? Antipain is a reversible inhibitor. Pre-incubation allows the Enzyme-Inhibitor complex to reach equilibrium before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 100 µL of Substrate solution.

    • Immediately place in a plate reader.

  • Measurement:

    • Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Analysis:

    • Plot

      
       (y-axis) vs. log[Antipain] (x-axis).
      
    • Fit to a sigmoidal dose-response equation to determine

      
      .
      
Validation Checkpoints
  • Negative Control: Enzyme + Buffer (No Inhibitor). Must show linear product formation.

  • Background Control: Buffer + Substrate (No Enzyme). Must show zero absorbance change.

Decision Matrix: Selecting the Right Inhibitor

Use this logic flow to select the appropriate inhibitor for your specific biological question.

DecisionTree Start Start: What is your primary target? ClassQ Target Protease Class? Start->ClassQ Serine Serine Proteases ClassQ->Serine Cysteine Cysteine Proteases ClassQ->Cysteine Aspartic Aspartic Proteases ClassQ->Aspartic SubSerine Specificity? Serine->SubSerine SubCysteine Reversibility Required? Cysteine->SubCysteine ResultPep Select PEPSTATIN Aspartic->ResultPep TrypsinLike Trypsin-like (Basic residues) SubSerine->TrypsinLike ChymoLike Chymotrypsin-like (Hydrophobic) SubSerine->ChymoLike Rev Yes (Reversible) SubCysteine->Rev Irrev No (Irreversible) SubCysteine->Irrev ResultAntipain Select ANTIPAIN (or Leupeptin) TrypsinLike->ResultAntipain ResultChymo Select CHYMOSTATIN ChymoLike->ResultChymo Rev->ResultAntipain ResultE64 Select E-64 Irrev->ResultE64

Figure 2: Strategic decision tree for protease inhibitor selection based on enzyme class and experimental constraints.

Stability and Handling

To ensure data integrity, strictly adhere to these handling parameters. Antipain is sensitive to pH extremes.

  • Solubility: Soluble in water, methanol, and DMSO (up to 50 mg/mL).

  • Storage (Lyophilized): Stable at -20°C for >2 years.

  • Storage (Solution):

    • Stable for ~1 week at 4°C in water/buffer (pH 6-7).

    • Stable for ~1 month at -20°C.

    • Warning: Avoid alkaline pH (>8.0). The aldehyde group undergoes epimerization and oxidation rapidly in basic conditions, rendering the inhibitor inactive.

  • In Cell Culture: Antipain has low membrane permeability compared to esterified derivatives. For intracellular inhibition, high concentrations (10-100 µM) or microinjection may be required, though it is often used to prevent degradation of surface receptors [3].

References

  • Natural Products as Cathepsin Inhibitors. National Institutes of Health (PMC). [Link] Citation Note: confirms Antipain's activity against Cathepsin A and B, contrasting with Leupeptin's weaker Cathepsin A profile.

  • Antipain and Leupeptin Restrict Uterine DNA Synthesis and Function in Mice. National Institutes of Health (PMC). [Link] Citation Note: Demonstrates biological application and in vivo effects of Antipain.

  • Leupeptin - Inhibitory Properties. Wikipedia (Sourced from Sigma/Merck Technical Data). [Link] Citation Note: Provides comparative

    
     values for Leupeptin against Trypsin and Plasmin.[2]
    

Sources

Safety Operating Guide

Antipain (dihydrochloride) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical disposal goes beyond simply following a Safety Data Sheet (SDS); it requires an understanding of the molecule's mechanistic behavior, environmental impact, and thermal degradation profile.

Antipain dihydrochloride is a highly potent, reversible inhibitor of serine and cysteine proteases (such as papain, trypsin, and cathepsin A/B). While it exhibits low acute mammalian toxicity, its biological activity and chloride-salt formulation dictate strict handling and disposal protocols to protect both laboratory personnel and downstream environmental ecosystems.

Below is the comprehensive operational safety and disposal guide for Antipain dihydrochloride.

Physicochemical & Toxicity Profile

To design a safe disposal workflow, we must first analyze the quantitative properties that dictate the molecule's behavior during a spill or thermal destruction.

PropertyValueOperational Implication
Molecular Weight 677.63 g/mol High molecular weight peptide; prone to aerosolization if the lyophilized powder is disturbed.
Solubility Water, DMSO, Methanol (20 mg/mL)Readily mobilizes in aqueous spills; requires rapid containment with inert absorbents.
LD₅₀ (IP, Mouse) > 1 g/kgLow acute mammalian toxicity; standard laboratory PPE is sufficient for routine handling[1].
Water Hazard Class WGK 1 (Slightly hazardous)Strictly prohibits drain disposal to protect aquatic microbial ecosystems[1].
Thermal Breakdown CO, CO₂, NOₓ, HClIncineration facilities must utilize acid-gas scrubbing to capture HCl and NOₓ emissions[1].
Inhibitory Potency Papain IC₅₀: 0.16 μg/mLHighly potent biological activity; requires targeted chemical deactivation during spill events.

Protocol 1: Accidental Spill Containment & Chemical Deactivation

Context & Causality: If a spill occurs, the primary goal is to prevent the aerosolization of the powder and to chemically destroy the active arginyl-aldehyde pharmacophore before it can contaminate the laboratory environment. Antipain is a peptide derivative that is fundamentally incompatible with strong bases[1]. During a spill, we intentionally exploit this incompatibility. Applying a strong base catalyzes the hydrolysis of the peptide backbone, permanently eliminating its protease-inhibitory activity[2].

Step-by-Step Methodology:

  • Isolate and Don PPE: Immediately restrict access to the spill area. Don a fitted N95/P100 respirator (if dry powder is aerosolized), nitrile gloves, and safety goggles.

  • Containment (Self-Validation Step): Surround the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Validation: Visually confirm a continuous, unbroken perimeter of absorbent around the spill to prevent lateral liquid migration.

  • Mechanical Collection: Using non-sparking tools, gently sweep the powder and absorbent into a secondary container[2].

    • Causality: Non-sparking tools prevent the ignition of any nearby flammable laboratory solvents, and gentle sweeping minimizes hazardous dust generation[3].

  • Chemical Hydrolysis (Deactivation): Apply a 10% caustic solution (e.g., 10% NaOH) directly to the spill site[2].

  • Ventilation and Incubation: Allow the area to ventilate and the caustic solution to react for a minimum of 15–30 minutes[2].

  • Final Neutralization & Verification (Self-Validation Step): Wipe the area with damp paper towels.

    • Validation: Tap a strip of pH paper against the cleaned surface. If the pH is >8, perform a secondary wash with distilled water until the surface returns to a neutral pH (6-8). This guarantees no residual caustic solution is left behind to cause chemical burns to future lab users. Place all cleanup materials in a hazardous waste bin.

Protocol 2: Routine Laboratory Waste Segregation

Context & Causality: Routine disposal relies on complete thermal destruction (incineration). Because Antipain is a dihydrochloride salt, its combustion generates hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[1]. Waste must be segregated properly so it can be routed to licensed facilities equipped with acid-gas scrubbers.

Step-by-Step Methodology:

  • Solid Waste Segregation: Leave residual Antipain powder in its original, tightly sealed glass container. Do not attempt to wash the vial out. Place the vial into a rigid, puncture-resistant solid waste bin labeled for "Hazardous Chemical Waste - Incineration."

  • Liquid Waste Consolidation: Transfer aqueous or DMSO-based Antipain solutions into a compatible, clearly labeled liquid waste carboy.

    • Critical Constraint: Do not mix with strong acids or strong bases in the waste carboy[1]. While a strong base is used for immediate spill deactivation, mixing it in a sealed carboy for long-term storage can cause uncontrolled exothermic degradation and dangerous pressure buildup.

  • Drain Disposal Prohibition: Never empty Antipain solutions into laboratory sinks.

    • Causality: It is classified as Water Hazard Class 1[1]. Introducing broad-spectrum protease inhibitors into wastewater disrupts the enzymatic activity of environmental microbial communities responsible for breaking down organic matter.

  • Labware Disposal: Dispose of all contaminated pipette tips, microcentrifuge tubes, and gloves in designated chemical waste bags. Treat all uncleaned containers exactly like the product itself.

Disposal Workflow Visualization

AntipainWorkflow Start Antipain Dihydrochloride Waste Generation Solid Solid Waste (Powders & Vials) Start->Solid Liquid Liquid Waste (Aqueous / DMSO) Start->Liquid Spill Accidental Spill Start->Spill Solid_Action Seal in original vial. Label for thermal destruction. Solid->Solid_Action Liquid_Action Collect in compatible carboy. Strictly NO drain disposal. Liquid->Liquid_Action Spill_Action Absorb mechanically. Hydrolyze with 10% caustic solution. Spill->Spill_Action Incineration Licensed Hazardous Waste Incineration (Equipped with HCl scrubbers) Solid_Action->Incineration Liquid_Action->Incineration Spill_Action->Incineration

Antipain Dihydrochloride Waste Segregation and Spill Response Workflow.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Antipain dihydrochloride, from microbial source. Retrieved from

  • Cayman Chemical. (2025). Safety Data Sheet: Antipain (hydrochloride). Retrieved from 1

  • Research Products International (RPI). (2014). Safety Data Sheet: Antipain Dihydrochloride. Retrieved from2

  • Sigma-Aldrich. (n.d.). Antipain dihydrochloride 37682-72-7 Properties. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antipain (dihydrochloride)
Reactant of Route 2
Antipain (dihydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.